molecular formula C27H46O B8813596 Cholestan-3-one

Cholestan-3-one

货号: B8813596
分子量: 386.7 g/mol
InChI 键: PESKGJQREUXSRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholestan-3-one, specifically 5α-Cholestan-3-one, is a ketone derivative of cholesterol with the molecular formula C₂₇H₄₆O and a molecular weight of 386.65 g/mol [ ]. This compound is a significant intermediate in cholesterol and lipid metabolism, formed from the oxidation of cholesterol [ ]. It is recognized as a metabolite of testosterone and plays a critical role in the intricate processing of cholesterol, fatty acids, and other lipids within the body, highlighting its importance in maintaining lipid homeostasis [ ]. In research settings, 5α-Cholestan-3-one serves as a valuable tool for studying the synaptic vesicle cycle at the neuromuscular junction [ ]. As a key cholesterol metabolite, it is also used in studies investigating bile acid biosynthesis and related metabolic pathways [ ]. Product Specifications: • CAS Number: 566-88-1 [ ][ ] • Molecular Formula: C₂₇H₄₆O [ ][ ] • Molecular Weight: 386.65 g/mol [ ][ ] • Purity: ≥97% [ ] This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

属性

分子式

C27H46O

分子量

386.7 g/mol

IUPAC 名称

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3

InChI 键

PESKGJQREUXSRR-UHFFFAOYSA-N

规范 SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 5α-Cholestan-3-one in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-cholestan-3-one, a C27 steroid and a metabolite of cholesterol, is an endogenous compound found in mammals. It is formed through the action of the enzyme 5α-reductase on cholest-4-en-3-one and serves as an intermediate in the biosynthesis of cholestanol. While its presence has been established, quantitative data on its natural abundance in various tissues and fluids are limited. This guide provides a comprehensive overview of the biosynthesis, metabolism, and known physiological roles of 5α-cholestan-3-one, with a focus on its interaction with cellular membranes and potential implications in neurological functions. Detailed experimental protocols for the enzymatic assays related to its metabolism and for the analysis of its cellular environment are also presented.

Introduction

5α-cholestan-3-one, also known as cholestanone, is a 3-oxo-5α-steroid that is derived from cholesterol metabolism.[1] It occupies a key position as an intermediate in the pathway leading to the formation of 5α-cholestan-3β-ol (cholestanol) and 5α-cholestan-3α-ol.[2] The study of 5α-cholestan-3-one is of growing interest due to its potential roles in modulating neuronal function and its association with lipid raft microdomains in cell membranes. This guide aims to consolidate the current knowledge on the natural occurrence, biochemical pathways, and analytical methodologies related to 5α-cholestan-3-one in mammals.

Biosynthesis and Metabolism of 5α-Cholestan-3-one

The primary pathway for the formation of 5α-cholestan-3-one involves the conversion of cholesterol. This process is a part of the broader steroid metabolism that occurs in various mammalian tissues, with significant activity observed in the liver.[2][3][4]

Biosynthesis

The biosynthesis of 5α-cholestan-3-one from cholesterol proceeds through the following key enzymatic step:

  • Oxidation of Cholesterol: Cholesterol is first converted to cholest-4-en-3-one.

  • Reduction by 5α-Reductase: Cholest-4-en-3-one is then irreversibly reduced at the 5-6 double bond by the enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) to yield 5α-cholestan-3-one . This reaction requires NADPH as a cofactor.[3]

Metabolism

Once formed, 5α-cholestan-3-one is further metabolized by hydroxysteroid dehydrogenases:

  • Reduction to 5α-Cholestan-3β-ol (Cholestanol): The primary metabolic fate of 5α-cholestan-3-one is its reduction to 5α-cholestan-3β-ol, a reaction catalyzed by a microsomal 3β-hydroxysteroid dehydrogenase . This enzyme also utilizes NADPH as a hydrogen donor.[2]

  • Reduction to 5α-Cholestan-3α-ol: A smaller fraction of 5α-cholestan-3-one is converted to its 3α-epimer, 5α-cholestan-3α-ol , by a 3α-hydroxysteroid dehydrogenase . This enzyme can use either NADH or NADPH as a cofactor.[2] In rat liver microsomes, the ratio of the 3β-ol to the 3α-ol formed is approximately 10:1.[2]

  • Reverse Oxidation: The conversion of 5α-cholestan-3β-ol back to 5α-cholestan-3-one can occur in the presence of oxygen and an NADP-generating system, indicating a reversible reaction under certain conditions.[2]

The following diagram illustrates the core biosynthetic and metabolic pathways of 5α-cholestan-3-one.

5a-cholestan-3-one_pathway Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oxidation Cholestanone 5α-Cholestan-3-one Cholestenone->Cholestanone 5α-Reductase (NADPH) Cholestanol 5α-Cholestan-3β-ol (Cholestanol) Cholestanone->Cholestanol 3β-Hydroxysteroid Dehydrogenase (NADPH) EpiCholestanol 5α-Cholestan-3α-ol Cholestanone->EpiCholestanol 3α-Hydroxysteroid Dehydrogenase (NADH or NADPH) Cholestanol->Cholestanone Oxidation (O2, NADP+) synaptic_effect_of_5a_cholestan_3_one cluster_membrane Presynaptic Membrane Lipid_Raft Lipid Raft Vesicle_Recruitment Synaptic Vesicle Recruitment Lipid_Raft->Vesicle_Recruitment Modulates Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle_Recruitment->Neurotransmitter_Release 5a_Cholestan_3_one 5α-Cholestan-3-one 5a_Cholestan_3_one->Lipid_Raft Disrupts GC_MS_Workflow A Sample Collection (Plasma, Tissue) B Internal Standard Spiking A->B C Lipid Extraction (e.g., Folch) B->C D Saponification C->D E Derivatization (TMS) D->E F GC-MS Analysis (SIM) E->F G Data Analysis and Quantification F->G

References

The Biosynthesis of Cholestan-3-one from Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for converting cholesterol to cholestan-3-one. The process is a two-step enzymatic cascade involving the initial oxidation of cholesterol to cholest-4-en-3-one, followed by the reduction of the double bond to yield the saturated ketone, this compound. This guide details the enzymes involved, their kinetic properties, and the experimental protocols for these transformations, presenting quantitative data in accessible tables and visualizing key processes with diagrams.

The Biosynthetic Pathway: An Overview

The conversion of cholesterol to this compound is not a direct, single-step reaction but a sequential enzymatic process. The primary pathway involves two key enzymes:

  • Cholesterol Oxidase (EC 1.1.3.6): This enzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond, producing cholest-4-en-3-one.[1][2][3][4]

  • Cholest-4-en-3-one 5α-reductase (EC 1.3.1.22): This reductase then acts on cholest-4-en-3-one, reducing the double bond between C4 and C5 to yield 5α-cholestan-3-one.[5][6]

This two-step conversion is a significant pathway in the metabolism of cholesterol in various organisms, from bacteria to mammals.[7][8]

Biosynthesis_of_Cholestan_3_one Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Cholesterol Oxidase Cholestan_3_one 5α-Cholestan-3-one Cholest_4_en_3_one->Cholestan_3_one Cholest-4-en-3-one 5α-reductase (NADPH-dependent)

Figure 1: Biosynthetic pathway of this compound from cholesterol.

Step 1: Cholesterol to Cholest-4-en-3-one via Cholesterol Oxidase

Cholesterol oxidase is a flavoenzyme that initiates the catabolism of cholesterol.[3][4] It is widely found in bacteria, with species of Rhodococcus and Streptomyces being notable producers.[9][10] The enzyme is bifunctional, catalyzing both the oxidation of the 3β-hydroxyl group and the isomerization of the resulting cholest-5-en-3-one intermediate to the more stable cholest-4-en-3-one.[1][4]

Quantitative Data for Cholesterol Oxidase

The kinetic parameters and conversion efficiencies of cholesterol oxidase vary depending on the microbial source and reaction conditions.

Enzyme SourceKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Brevibacterium sp.2.3---[11]
Streptomyces sp.0.0217---[11]
Pseudomonas fluorescens0.0061---[11]
Cellulomonas sp.0.0084---[11]
Rhodococcus sp. R14-20.055-7.050[12]
Escherichia fergusonii0.71-7.530[3]
Reaction SystemSubstrate Conc.Conversion Rate (%)ProductivityReference(s)
Rhodococcus sp. enzyme solution in petroleum ether/water<20 g/L>90~4 g/L/h[13]
Rhodococcus sp. enzyme solution in petroleum ether/water with O2 supply40 g/L95.36.35 g/L/h[13]
Castellaniella sp. enzyme solution in n-decane/water0.2% (w/v)73 ± 3.0-[14]
Experimental Protocol: Enzymatic Conversion of Cholesterol to Cholest-4-en-3-one

This protocol is adapted from a method utilizing a biphasic aqueous/organic system, which enhances the solubility of the hydrophobic cholesterol substrate.[13]

Materials:

Procedure:

  • Reaction Setup: In a rotary shaking flask, combine the enzyme solution (in potassium phosphate buffer) and petroleum ether in a suitable volumetric ratio (e.g., 10:3 v/v).

  • Substrate Addition: Add cholesterol to the biphasic mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 250 rpm) for a specified duration (e.g., 3-5 hours). For larger scale reactions, ventilation with air or oxygen can improve the conversion rate.[13]

  • Extraction: After the reaction, extract the product from the reaction mixture with an equal volume of ethyl acetate.

  • Washing and Evaporation: Wash the organic layer with water to remove water-soluble impurities. Evaporate the organic solvent under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization to obtain pure cholest-4-en-3-one.[13]

Cholesterol_Oxidase_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification A Prepare biphasic system: Aqueous buffer + Organic solvent B Add Cholesterol (substrate) A->B C Add Cholesterol Oxidase B->C D Incubate with agitation (e.g., 30°C, 250 rpm) C->D E Extract with Ethyl Acetate D->E F Wash organic phase E->F G Evaporate solvent F->G H Purify by Column Chromatography G->H I Recrystallize H->I J Pure Cholest-4-en-3-one I->J

Figure 2: Experimental workflow for cholesterol to cholest-4-en-3-one conversion.

Step 2: Cholest-4-en-3-one to 5α-Cholestan-3-one via 5α-Reductase

The second step in the biosynthesis of this compound is the reduction of the C4-C5 double bond of cholest-4-en-3-one. This reaction is catalyzed by cholest-4-en-3-one 5α-reductase, an enzyme found in the microsomal fraction of mammalian liver and other tissues.[6][8] This enzyme utilizes NADPH as a cofactor.[6][15]

Quantitative Data for Cholest-4-en-3-one 5α-Reductase

Kinetic data for this enzyme has been primarily studied using testosterone (B1683101) as a substrate, but provides insights into its activity.

Enzyme SourceSubstrateKm (µM)VmaxOptimal pHReference(s)
Rat Liver MicrosomesTestosterone---[16]
Pig Testis MicrosomesTestosterone8.06.7 nmol/90 min/mg protein6.3[17]
Human ProstateTestosterone0.0339 ± 0.006--[18]
Human LiverTestosterone0.110 ± 0.08--[18]
Experimental Protocol: Assay of Cholest-4-en-3-one 5α-Reductase Activity

This protocol is based on methods for assaying steroid 5α-reductase activity in rat liver microsomes.[1][16]

Materials:

  • Rat liver microsomes (prepared by standard cell fractionation procedures)

  • Cholest-4-en-3-one

  • NADPH

  • Potassium phosphate buffer (pH 6.5)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Internal standard for quantification (e.g., a deuterated analog)

  • HPLC or GC-MS for analysis

Procedure:

  • Enzyme Preparation: Prepare rat liver microsomes by differential centrifugation.

  • Reaction Mixture: In a reaction tube, combine the microsomal preparation, cholest-4-en-3-one (dissolved in a suitable solvent like ethanol), and potassium phosphate buffer.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-90 minutes).

  • Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., 1N HCl) and extract the steroids with an organic solvent.

  • Analysis: Analyze the extracted steroids by HPLC or GC-MS to quantify the amount of this compound formed.[18][19][20][21]

Reductase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare rat liver microsomes B Prepare reaction mixture: Microsomes + Buffer + Cholest-4-en-3-one A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Terminate reaction D->E F Extract steroids E->F G Quantify this compound (HPLC or GC-MS) F->G

Figure 3: Experimental workflow for the assay of cholest-4-en-3-one 5α-reductase.

Conclusion

The biosynthesis of this compound from cholesterol is a well-defined two-step enzymatic process. The initial conversion to cholest-4-en-3-one is efficiently catalyzed by microbial cholesterol oxidases, with established protocols for high-yield production. The subsequent reduction to 5α-cholestan-3-one is carried out by a microsomal 5α-reductase. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to study and utilize this important biosynthetic pathway. The provided quantitative data and detailed protocols serve as a valuable resource for further investigation and application in various scientific and industrial contexts.

References

The Dual Nature of a Cholesterol Metabolite: A Technical Guide to Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-one, a significant mammalian metabolite of cholesterol, is emerging from the shadow of its more famous steroidal relatives. This technical guide provides an in-depth exploration of its core biological roles, from its intricate involvement in neuronal signaling to its potential implications in disease and therapeutics. This document synthesizes current knowledge on the biosynthesis, metabolism, and physiological functions of both 5α- and 5β-isomers of this compound. Detailed experimental protocols for its analysis, quantitative data (where available), and visualizations of its known signaling pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this multifaceted molecule.

Introduction

This compound is a saturated ketosteroid derived from cholesterol metabolism. It exists in two major isomeric forms, 5α-cholestan-3-one and 5β-cholestan-3-one (also known as coprostanone), which differ in the stereochemistry of the junction between the A and B rings of the steroid nucleus.[1] This seemingly subtle structural difference leads to distinct biological origins and functions. 5α-cholestan-3-one is an endogenous metabolite found in various mammalian tissues, while 5β-cholestan-3-one is primarily a product of cholesterol metabolism by gut microbiota.[2] This guide will delve into the known and emerging roles of these metabolites, highlighting their significance in cellular processes and their potential as biomarkers and therapeutic targets.

Biosynthesis and Metabolism

The metabolic pathways leading to the formation of this compound isomers are distinct, reflecting their different biological compartments and enzymatic machinery.

Biosynthesis of 5α-Cholestan-3-one

5α-cholestan-3-one is an intermediate in the "neutral pathway" of bile acid synthesis and is also a precursor for the formation of cholestanol. The key enzyme in its formation is cholest-4-en-3-one 5α-reductase, which is primarily localized in the microsomal fraction of liver cells.[3] This enzyme catalyzes the reduction of the double bond in cholest-4-en-3-one to produce 5α-cholestan-3-one.[3] Subsequently, 5α-cholestan-3-one can be converted to 5α-cholestan-3β-ol (cholestanol) by the action of 3β-hydroxysteroid dehydrogenase.[4]

Biosynthesis of 5β-Cholestan-3-one (Coprostanone)

5β-cholestan-3-one is a major metabolite of cholesterol produced by the intestinal microbiota. The conversion of cholesterol to coprostanone involves a series of enzymatic reactions carried out by anaerobic bacteria in the gut. This process is a key step in the overall excretion of neutral sterols from the body.

Diagram: Biosynthetic Pathways of this compound Isomers

cluster_mammalian Mammalian Tissue (e.g., Liver) cluster_gut Gut Microbiota Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Cholestan_5a_3_one 5α-Cholestan-3-one Cholest_4_en_3_one->Cholestan_5a_3_one Cholest-4-en-3-one 5α-reductase Cholestanol 5α-Cholestan-3β-ol (Cholestanol) Cholestan_5a_3_one->Cholestanol 3β-hydroxysteroid dehydrogenase Cholesterol_gut Cholesterol (Gut) Coprostanol Coprostanol Cholesterol_gut->Coprostanol Bacterial enzymes Cholestan_5b_3_one 5β-Cholestan-3-one (Coprostanone) Coprostanol->Cholestan_5b_3_one Bacterial enzymes C5a3o 5α-Cholestan-3-one LipidRaft Lipid Raft Integrity C5a3o->LipidRaft Alters MembraneProp Membrane Properties LipidRaft->MembraneProp Affects SVRecruit Synaptic Vesicle Recruitment MembraneProp->SVRecruit Reduces NeuroRelease Neurotransmitter Release SVRecruit->NeuroRelease Decreases Sample Serum/Plasma Sample + Internal Standard Precipitate Protein Precipitation (Methanol) Sample->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (MTBE) Centrifuge1->Extract Evaporate1 Evaporation Extract->Evaporate1 Derivatize Derivatization (Optional) Evaporate1->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Cholestan-3-one: A Pivotal Intermediate in Steroid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-one, a ketone derivative of cholestane, occupies a central position as an intermediate in the intricate network of steroid metabolism. Arising from the oxidation of cholesterol, this molecule serves as a critical precursor in the biosynthesis of vital compounds, including bile acids and neurosteroids. The stereochemistry at the A/B ring junction of the steroid nucleus gives rise to two principal isomers: 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), each following distinct metabolic fates with significant physiological and pathophysiological implications. This technical guide provides a comprehensive overview of the synthesis, metabolism, and analytical quantification of this compound, with a focus on its role as a biomarker in various disease states. Detailed experimental protocols and metabolic pathway visualizations are presented to facilitate further research and drug development efforts in this area.

Metabolic Pathways of this compound

This compound isomers are key nodes in steroid metabolic pathways, primarily branching into bile acid synthesis in the liver and neurosteroid synthesis in the central nervous system.

Bile Acid Synthesis

The classical "neutral" pathway of bile acid synthesis commences with the conversion of cholesterol to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1). Subsequent enzymatic modifications, including the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), lead to the formation of 7α-hydroxy-4-cholesten-3-one. This intermediate is a crucial precursor to the primary bile acids, cholic acid and chenodeoxycholic acid.[1] In certain pathological conditions, such as Cerebrotendinous Xanthomatosis (CTX), a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) disrupts this pathway, leading to an accumulation of cholestanol (B8816890) and its precursors.[2][3] This accumulation is a hallmark of the disease.[2][3]

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol Cholest_5_en_3_one Cholest-5-en-3-one Cholesterol->Cholest_5_en_3_one Cholesterol Oxidase _7a_Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->_7a_Hydroxycholesterol CYP7A1 _7a_Hydroxy_4_cholesten_3_one 7α-Hydroxy-4-cholesten-3-one _7a_Hydroxycholesterol->_7a_Hydroxy_4_cholesten_3_one HSD3B7 Cholic_Acid Cholic Acid _7a_Hydroxy_4_cholesten_3_one->Cholic_Acid Multiple Steps (incl. CYP8B1, CYP27A1) Chenodeoxycholic_Acid Chenodeoxycholic Acid _7a_Hydroxy_4_cholesten_3_one->Chenodeoxycholic_Acid Multiple Steps (incl. CYP27A1) Cholestan_3_one This compound _7a_Hydroxy_4_cholesten_3_one->Cholestan_3_one Reductases Cholestanol Cholestanol Cholestan_3_one->Cholestanol Neurosteroid_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Cholestan_3_one 5α-Cholestan-3-one Cholesterol->Cholestan_3_one Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _5a_Dihydroprogesterone 5α-Dihydroprogesterone Progesterone->_5a_Dihydroprogesterone 5α-Reductase Allopregnanolone Allopregnanolone _5a_Dihydroprogesterone->Allopregnanolone 3α-HSD Cholesterol_Oxidase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Amplex Red, HRP) start->prep_reagents add_working_solution Add Working Solution to Microplate prep_reagents->add_working_solution add_enzyme Add Cholesterol Oxidase (Initiate Reaction) add_working_solution->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate end End calculate_rate->end Fecal_Sterol_Analysis_Workflow start Start: Fecal Sample homogenize Homogenize in Solvent start->homogenize extract Extract Sterols (LLE or SPE) homogenize->extract dry_down Evaporate to Dryness extract->dry_down derivatize Derivatize Sterols dry_down->derivatize lcms_analysis LC-MS/MS Analysis derivatize->lcms_analysis quantify Quantify this compound lcms_analysis->quantify end End quantify->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Cholestan-3-one and its Derivatives

This guide provides a comprehensive overview of the biological activities of this compound and its synthesized derivatives. It covers their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a saturated steroid, a derivative of cholesterol, that serves as a key intermediate in various metabolic pathways.[1] Its rigid tetracyclic core structure makes it an attractive scaffold for the synthesis of novel bioactive molecules.[2] Researchers have modified the this compound backbone at various positions to generate a diverse library of derivatives with a wide range of pharmacological activities. These modifications often involve the introduction of heterocyclic rings, side chains, and functional groups to enhance potency and selectivity.[2][3]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[4][5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][7]

One derivative, 4-cholesten-3-one (B1668897), has been shown to decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 17.8 µM and 14.1 µM, respectively, after 48 hours of treatment.[8] This compound exerts its antitumor effect by altering lipid metabolism in a manner dependent on Liver X Receptors (LXR), leading to the disruption of membrane rafts.[8] Other notable examples include dehydroepiandrosterone-imidazolium salts, with compound 12f being the most potent, exhibiting IC50 values ranging from 1.07 to 2.10 µM against MDA-MB-231, HepG2, and 22RV1 human tumor cell lines.[7] This compound was found to induce G0/G1 cell cycle arrest and apoptosis in liver cancer cells.[7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with activity against both bacteria and fungi.[3] For instance, certain water-soluble, dendritic derivatives of epimeric 5α-cholestan-3-amines have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The 3β epimer of one such derivative displayed a minimal inhibitory concentration (MIC) of 27 µM against MRSA.[9][10] The synthesis of heterocyclic derivatives, such as those incorporating 1,2,4-triazole (B32235) rings, has also yielded compounds with fungicidal properties.[3]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Steroidal compounds are well-known for their anti-inflammatory properties, and derivatives of this compound are no exception.[3][4][11] Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[4] For example, two this compound derivatives displayed moderate inhibitory effects on NO production in RAW 264.7 macrophage cells, with IC50 values of 13.74 and 13.92 µM, respectively.[4] This activity was linked to the suppression of NF-κB activation.[4] In vivo models, such as the carrageenan-induced rat paw edema test, have also been used to confirm the anti-inflammatory potential of these compounds.[12][13][14]

Enzyme Inhibition

Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes. This is a common strategy in drug discovery to modulate pathological processes. For instance, various heterocyclic derivatives of steroids have been evaluated as cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's.[15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell Line(s)IC50 (µM)Reference
4-cholesten-3-oneMCF-7 (Breast)17.8[8]
4-cholesten-3-oneMDA-MB-231 (Breast)14.1[8]
Dehydroepiandrosterone-imidazolium salt 12f MDA-MB-231, HepG2, 22RV11.07 - 2.10[7]
Ferrocenyl androstane (B1237026) conjugate 5 HT-29 (Colon)1.2[11]
2-(3-chlorobenzylidene)androstene derivative 13 BV-2 (Microglia)2.69 (Anti-inflammatory)[11]
2-(3,4,5-trimethoxybenzylidene)androstene derivative 14 BV-2 (Microglia)3.28 (Anti-inflammatory)[11]
Benzoic acid mustard conjugated steroid oxime 21 IGROV1 (Ovarian)0.93[18]
Homo-aza-steroidal conjugate 20 (ENGA-L07E)Human leukemia cell lines65 - 100[6]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
Dendritic tricarboxylato amphiphile (3β epimer of 1 )Staphylococcus aureus (MRSA)27[9][10]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Derivative 21 NO Production Inhibition (RAW 264.7)13.74[4]
Derivative 22 NO Production Inhibition (RAW 264.7)13.92[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[19][20]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[19]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

  • Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a standard curve of sodium nitrite. The percentage inhibition of NO production by the test compounds is determined relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some phytosterols (B1254722) have demonstrated the ability to suppress this pathway, leading to cell cycle arrest and apoptosis.[4]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation inhibits translation Cholestan_Derivative This compound Derivative Cholestan_Derivative->AKT inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound derivatives.

NF-κB Signaling in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.[4]

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκB degradation Cholestan_Derivative This compound Derivative Cholestan_Derivative->IKK inhibition DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

General Experimental Workflow for Bioactivity Screening

The process of discovering and evaluating the biological activity of new this compound derivatives typically follows a structured workflow, from synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_advanced Advanced Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine levels) Purification->Anti_inflammatory Mechanism Mechanism of Action (Western Blot, qPCR) Anticancer->Mechanism Active Compounds Antimicrobial->Mechanism Active Compounds Anti_inflammatory->Mechanism Active Compounds Docking Molecular Docking Studies Mechanism->Docking In_vivo In Vivo Animal Models Mechanism->In_vivo

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of these compounds into clinical applications.

References

Cholestan-3-one Derivatives: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. The intricate and multifactorial nature of these diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), has rendered the development of effective therapeutic interventions exceedingly difficult. Emerging research has cast a spotlight on the crucial role of cholesterol metabolism in brain health and its dysregulation in the pathogenesis of neurodegeneration. Within this complex landscape, derivatives of cholestan-3-one, a metabolite of cholesterol, have surfaced as promising neuroprotective agents, exhibiting potential across a range of preclinical models.

This technical guide provides a comprehensive overview of the current understanding of the role of two key this compound derivatives, cholest-4-en-3-one, oxime (TRO19622 or Olesoxime) and cholestane-3β,5α,6β-triol , in mitigating neuronal damage. We will delve into the quantitative data from pivotal studies, present detailed experimental protocols to facilitate reproducibility and further investigation, and visualize the intricate signaling pathways through which these compounds exert their neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuroprotective therapeutics.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound derivatives has been quantified in various in vitro and in vivo models of neurodegeneration. The following tables summarize the key findings from preclinical studies, offering a comparative view of their therapeutic potential.

CompoundModelOutcome MeasuredConcentration/DoseResultReference
Cholest-4-en-3-one, oxime (TRO19622) In vitro motor neuron survival (trophic factor deprivation)Motor Neuron Survival0.1 - 10 µMDose-dependent increase in motor neuron survival. At 10 µM, survival was 74 ± 10% of that supported by a cocktail of trophic factors. The EC50 was approximately 1 µM.[1][2]
In vivo axotomy-induced motor neuron death (neonatal rats)Motor Neuron Rescue10 mg/kg/day, i.p.Significant rescue of axotomized motor neurons.[1]
SOD1(G93A) transgenic mouse model of ALSMotor Performance10 mg/kg/day, oralImproved motor performance and delayed onset of clinical disease.[1]
SOD1(G93A) transgenic mouse model of ALSSurvival10 mg/kg/day, oralExtended survival of the transgenic mice.[1]
Cholestane-3β,5α,6β-triol In vitro glutamate-induced neurotoxicity (cultured neurons)Neuronal Survival5 - 15 µMConcentration-dependent protection against glutamate-induced neuronal death.[3]
In vivo transient focal cerebral ischemia (rats)Infarct Volume12 mg/kg, i.v.Significant reduction in infarct volume.[3]
In vivo transient focal cerebral ischemia (rats)Neurological Score12 mg/kg, i.v.Improved functional neurological outcome.[3]
In vitro kainic acid-induced seizures (mouse model)Seizure Onset and Severity25 mg/kgSignificantly increased the latency of seizure onset and attenuated seizure severity.[4]

Experimental Protocols

To facilitate further research and validation of the neuroprotective effects of this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Motor Neuron Survival Assay

This protocol is adapted from studies evaluating the neuroprotective effects of cholest-4-en-3-one, oxime (TRO19622) on primary motor neurons.[1][2]

Objective: To quantify the survival of embryonic rat motor neurons in the absence of trophic factors and to assess the dose-dependent neuroprotective effect of a test compound.

Materials:

  • Pregnant Sprague-Dawley rats (E14.5)

  • Neurobasal medium

  • B-27 supplement

  • L-glutamine

  • Penicillin-Streptomycin

  • Horse serum

  • DNase I

  • OptiPrep density gradient medium

  • Poly-L-ornithine

  • Laminin (B1169045)

  • Calcein-AM

  • Propidium (B1200493) iodide or Hoechst 33342

  • Test compound (e.g., TRO19622) dissolved in DMSO

Procedure:

  • Preparation of Culture Plates:

    • Coat 96-well plates with poly-L-ornithine (15 µg/mL in sterile water) overnight at 37°C.

    • Wash plates three times with sterile water and allow to dry.

    • Coat plates with laminin (1 µg/mL in Neurobasal medium) for at least 2 hours at 37°C before use.

  • Motor Neuron Isolation:

    • Euthanize pregnant rat and dissect out the E14.5 embryos.

    • Isolate the ventral spinal cords from the embryos.

    • Pool the ventral spinal cords and mince the tissue.

    • Digest the tissue with trypsin (0.05%) for 15 minutes at 37°C.

    • Gently triturate the tissue in the presence of DNase I (100 µg/mL) to obtain a single-cell suspension.

    • Purify motor neurons using a 6.8% OptiPrep density gradient centrifugation.

  • Cell Plating and Treatment:

    • Resuspend the purified motor neurons in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

    • Plate the motor neurons at a density of 5,000 cells/well in the pre-coated 96-well plates.

    • Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (a cocktail of neurotrophic factors such as BDNF, GDNF, and CNTF).

  • Cell Viability Assessment (after 3-5 days):

    • Add Calcein-AM (1 µM) and a dead-cell stain (e.g., propidium iodide or Hoechst 33342) to each well.

    • Incubate for 30 minutes at 37°C.

    • Quantify the number of live (Calcein-AM positive) and dead neurons using an automated fluorescence microscope or a plate reader.

    • Express motor neuron survival as a percentage of the positive control.

In Vivo SOD1(G93A) Mouse Model of ALS

This protocol provides a general framework for evaluating the efficacy of a test compound in the SOD1(G93A) transgenic mouse model of ALS, based on methodologies used in studies of TRO19622.[1][5][6]

Objective: To assess the effect of a test compound on motor performance, disease onset, and survival in a transgenic mouse model of familial ALS.

Materials:

  • SOD1(G93A) transgenic mice and wild-type littermates

  • Test compound (e.g., TRO19622)

  • Vehicle for drug administration

  • Rotarod apparatus

  • Grip strength meter

  • Apparatus for neurological scoring (e.g., inverted screen)

Procedure:

  • Animal Husbandry and Dosing:

    • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Begin dosing at a pre-symptomatic age (e.g., 50-60 days).

    • Administer the test compound daily via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.

    • Monitor the body weight of the animals regularly.

  • Motor Performance Assessment:

    • Rotarod Test: Train the mice on the rotarod for several days before the start of the study. Once the study begins, test the mice weekly or bi-weekly, measuring the latency to fall from a rotating rod with accelerating speed.

    • Grip Strength Test: Measure the forelimb and hindlimb grip strength using a grip strength meter.

  • Disease Onset and Progression:

    • Monitor the mice daily for the onset of clinical symptoms, such as tremors, hindlimb weakness, or paralysis.

    • Use a standardized neurological scoring system to assess disease progression. For example, a scale from 0 (normal) to 4 (complete paralysis of all limbs).

  • Survival Analysis:

    • Record the date of death for each animal. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

    • Analyze the survival data using Kaplan-Meier survival curves.

Whole-Cell Patch-Clamp Electrophysiology for NMDA and ASIC Current Measurement

This protocol is a generalized procedure based on studies investigating the effects of cholestane-3β,5α,6β-triol on NMDA receptors and Acid-Sensing Ion Channels (ASICs).[3][7][8]

Objective: To measure whole-cell currents mediated by NMDA receptors or ASICs in cultured neurons and to assess the modulatory effects of a test compound.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing the target receptors (e.g., HEK293 cells)

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na; pH adjusted to 7.2)

  • Agonists (e.g., NMDA and glycine (B1666218) for NMDA receptors; low pH solution for ASICs)

  • Test compound (e.g., cholestane-3β,5α,6β-triol)

Procedure:

  • Cell Preparation:

    • Plate neurons or transfected cells on glass coverslips suitable for microscopy and electrophysiology.

  • Pipette Fabrication:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Current Elicitation and Drug Application:

    • For NMDA currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • For ASIC currents: Rapidly switch the external solution to one with a lower pH (e.g., pH 6.0) to activate ASICs.

    • After obtaining a stable baseline response, co-apply the test compound with the agonist to assess its modulatory effect.

  • Data Analysis:

    • Measure the peak amplitude and kinetics of the elicited currents.

    • Compare the current characteristics in the presence and absence of the test compound to determine its inhibitory or potentiating effects.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are attributed to their ability to modulate key signaling pathways implicated in neuronal survival and death. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

Cholest-4-en-3-one, oxime (TRO19622) has been shown to interact with components of the mPTP, a critical regulator of cell death.[1][2]

Caption: TRO19622 interacts with VDAC and TSPO to inhibit mPTP opening and subsequent apoptosis.

Negative Modulation of NMDA Receptors

Cholestane-3β,5α,6β-triol acts as a negative modulator of N-methyl-D-aspartate (NMDA) receptors, preventing excitotoxicity.[3]

NMDA_Pathway cluster_Neuron Neuron NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Downstream Downstream Signaling (e.g., nNOS, Calpains) Ca_influx->Downstream Excitotoxicity Excitotoxicity & Neuronal Death Downstream->Excitotoxicity Glutamate Glutamate Glutamate->NMDA_R activates Triol Cholestane-3β,5α,6β-triol Triol->NMDA_R inhibits

Caption: Cholestane-3β,5α,6β-triol inhibits NMDA receptor-mediated calcium influx, preventing excitotoxicity.

Inhibition of Acid-Sensing Ion Channels (ASICs)

Cholestane-3β,5α,6β-triol has also been identified as an inhibitor of ASICs, particularly the ASIC1a subtype, which is implicated in acidosis-mediated neuronal injury.[7][8]

ASIC_Pathway cluster_Neuron Neuron ASIC1a ASIC1a Ion_influx Na+ / Ca2+ Influx ASIC1a->Ion_influx Downstream Downstream Signaling (e.g., CaMKII, ERK) Ion_influx->Downstream Neuronal_Injury Acidosis-Mediated Neuronal Injury Downstream->Neuronal_Injury Acidosis Acidosis (Low pH) Acidosis->ASIC1a activates Triol Cholestane-3β,5α,6β-triol Triol->ASIC1a inhibits

Caption: Cholestane-3β,5α,6β-triol inhibits ASIC1a activation, protecting neurons from acidosis-induced injury.

Conclusion

The evidence presented in this technical guide underscores the significant neuroprotective potential of this compound derivatives. Through multifaceted mechanisms of action, including the modulation of mitochondrial function, glutamatergic signaling, and ion channel activity, these compounds have demonstrated the ability to preserve neuronal integrity and function in various preclinical models of neurodegenerative diseases. The quantitative data provides a solid foundation for their therapeutic promise, while the detailed experimental protocols offer a roadmap for future investigations. The elucidated signaling pathways highlight key molecular targets for drug development. As the field of neurodegeneration research continues to evolve, this compound and its derivatives represent a compelling and promising class of molecules that warrant further exploration and development in the quest for effective treatments for these devastating disorders.

References

Investigating the Metabolic Fate of Cholestan-3-one In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes when investigating the in vivo metabolic fate of Cholestan-3-one. While specific quantitative absorption, distribution, metabolism, and excretion (ADME) data for this compound is not extensively available in public literature, this document outlines the established metabolic pathways and provides representative data from closely related 5α-reduced steroid ketones, such as dihydrotestosterone (B1667394) (DHT), to serve as a practical guide for study design and interpretation.

Introduction to the Metabolism of this compound

This compound is a saturated steroid ketone, a metabolite of cholesterol, and an intermediate in various biological pathways. Understanding its metabolic fate is crucial for assessing its physiological roles, potential therapeutic applications, and toxicological profile. The in vivo disposition of this compound is governed by the principles of ADME, which dictate its journey through a biological system from administration to elimination.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves enzymatic reduction reactions. The key enzymes responsible are 5α-reductases and hydroxysteroid dehydrogenases (HSDs), which are predominantly located in the microsomal fraction of the liver.[1][2]

The primary metabolic transformations include:

  • Reduction of the 3-keto group: The ketone group at the C-3 position is a primary site for metabolism.

    • Conversion to 5α-cholestan-3β-ol (Cholestanol): This is a major metabolic route catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), which utilizes NADPH as a cofactor.[2][3]

    • Conversion to 5α-cholestan-3α-ol: 3α-hydroxysteroid dehydrogenase (3α-HSD) can also reduce this compound to its 3α-hydroxy epimer, utilizing either NADH or NADPH.[3] The formation of the 3β-ol is generally favored over the 3α-ol.[3]

  • Precursor Metabolism: this compound itself is a metabolite of cholest-4-en-3-one, a reaction catalyzed by the NADPH-dependent enzyme cholest-4-en-3-one 5α-reductase.[1]

The following diagram illustrates the core metabolic pathway of this compound.

Metabolic_Pathway_of_Cholestan_3_one Metabolic Pathway of this compound Cholest-4-en-3-one Cholest-4-en-3-one This compound This compound Cholest-4-en-3-one->this compound  Cholest-4-en-3-one 5alpha-reductase (NADPH) 5alpha-cholestan-3beta-ol (Cholestanol) 5alpha-cholestan-3beta-ol (Cholestanol) This compound->5alpha-cholestan-3beta-ol (Cholestanol)  3beta-Hydroxysteroid  dehydrogenase (NADPH) 5alpha-cholestan-3alpha-ol 5alpha-cholestan-3alpha-ol This compound->5alpha-cholestan-3alpha-ol  3alpha-Hydroxysteroid  dehydrogenase (NADH or NADPH)

Fig. 1: Metabolic Pathway of this compound

Pharmacokinetics (ADME) Profile

A comprehensive understanding of the ADME properties of this compound is essential for predicting its behavior in vivo.

Absorption

Due to its lipophilic nature, this compound is expected to be absorbed from the gastrointestinal tract, likely through passive diffusion. However, like many steroids, it may be subject to extensive first-pass metabolism in the gut wall and liver, which could result in very low oral bioavailability.[1][4] For instance, the oral bioavailability of dihydrotestosterone, a structurally similar 5α-reduced steroid, is very low.[1][5]

Distribution

Following absorption, this compound is expected to distribute into various tissues. Its lipophilicity suggests it may accumulate in adipose tissue. In tissues with high 5α-reductase expression, such as the prostate gland, local concentrations of 5α-reduced steroids can be significantly higher than in circulation.[1] The distribution can be quantitatively assessed using techniques like Quantitative Whole-Body Autoradiography (QWBA) with a radiolabeled version of the compound.[6][7]

Metabolism

As detailed in Section 2, the liver is the primary site of this compound metabolism, where it is converted to more polar hydroxylated metabolites.[2][3] These metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1]

Excretion

The polar metabolites of this compound are expected to be eliminated from the body primarily through the urine and feces.[8] The primary route of excretion for many steroids and their metabolites is renal clearance after hepatic metabolism and conjugation.[1][8] Biliary excretion into the feces is also a significant pathway for steroid elimination.

The logical relationship of these ADME processes is depicted in the following diagram.

ADME_Process_Flow ADME Process Flow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream Feces Feces GI Tract->Feces Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Tissues->Bloodstream Liver->Bloodstream Bile Bile Liver->Bile Metabolites Metabolites Urine Urine Kidney->Urine Bile->GI Tract

Fig. 2: Logical Relationship of ADME Processes

Quantitative Data

The following tables present representative pharmacokinetic and excretion data for structurally related steroids, which can be used as a proxy for estimating the in vivo behavior of this compound.

Table 1: Representative Pharmacokinetic Parameters of a 5α-Reduced Steroid Ketone (Dihydrotestosterone) in Rats

ParameterValueReference
Oral Bioavailability Very Low (<2%)[1][5]
Primary Site of Metabolism Liver[1]
Primary Metabolites 3α-androstanediol, 3β-androstanediol[1]

Note: This data is for Dihydrotestosterone and serves as an estimate for this compound due to structural similarities.

Table 2: Representative Urinary Excretion Profile of Androgen Metabolites After Oral Administration in Humans

MetaboliteMean Excretion (ng/mL)Reference
Testosterone (B1683101) 251.6 ± 87.5[8]
Epitestosterone 99.7 ± 28.7[8]
Androsterone 15,767 ± 3,358[8]
Etiocholanolone 11,329 ± 2,656[8]

Note: This data is following chronic androstenedione (B190577) intake and illustrates the profile of excreted steroid metabolites.

Experimental Protocols

Detailed below are standardized protocols for conducting an in vivo ADME study of this compound in a rodent model. Radiolabeling of the test compound (e.g., with 3H or 14C) is highly recommended for quantitative analysis.[9]

In Vivo ADME Study in Rats

This protocol outlines a comprehensive study to determine the absorption, distribution, and excretion of radiolabeled this compound.

Objective: To quantify the pharmacokinetic profile and excretion balance of [14C]-Cholestan-3-one in rats following oral and intravenous administration.

Materials:

  • [14C]-Cholestan-3-one (custom synthesis)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for dosing (e.g., corn oil with 5% ethanol)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Liquid scintillation counter and cocktail

  • Tissue homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the facility for at least one week and to metabolic cages for 2-3 days prior to the study.

  • Dosing:

    • Oral Group (n=5): Administer a single dose of [14C]-Cholestan-3-one (e.g., 10 mg/kg, 50 µCi/kg) by oral gavage.

    • Intravenous Group (n=5): Administer a single dose of [14C]-Cholestan-3-one (e.g., 1 mg/kg, 50 µCi/kg) via the tail vein.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation.

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h, 96-120h) for excretion balance.

  • Tissue Distribution (at 24h):

    • At 24 hours post-dose, euthanize the animals.

    • Collect major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, adipose tissue, muscle, prostate, testes, and carcass).

  • Sample Analysis:

    • Radioactivity Measurement: Determine the total radioactivity in plasma, urine, feces (homogenized), and tissues (homogenized) by liquid scintillation counting.

    • Metabolite Profiling: Analyze plasma, urine, and fecal homogenates using LC-MS/MS to identify and quantify this compound and its metabolites.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from plasma concentration-time data.

    • Determine the percentage of the administered dose excreted in urine and feces over time.

    • Quantify the distribution of radioactivity in different tissues.

The following diagram provides a visual workflow for this experimental protocol.

Experimental_Workflow_ADME Experimental Workflow for In Vivo ADME Study Animal Acclimation Animal Acclimation Dosing (Oral & IV) Dosing (Oral & IV) Animal Acclimation->Dosing (Oral & IV) Sample Collection Sample Collection Dosing (Oral & IV)->Sample Collection Blood Sampling Blood Sampling Sample Collection->Blood Sampling Urine & Feces Collection Urine & Feces Collection Sample Collection->Urine & Feces Collection Tissue Harvesting (24h) Tissue Harvesting (24h) Sample Collection->Tissue Harvesting (24h) Sample Processing & Analysis Sample Processing & Analysis Blood Sampling->Sample Processing & Analysis Urine & Feces Collection->Sample Processing & Analysis Tissue Harvesting (24h)->Sample Processing & Analysis Radioactivity Measurement Radioactivity Measurement Sample Processing & Analysis->Radioactivity Measurement LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing & Analysis->LC-MS/MS Analysis Data Analysis & Reporting Data Analysis & Reporting Radioactivity Measurement->Data Analysis & Reporting LC-MS/MS Analysis->Data Analysis & Reporting

Fig. 3: Experimental Workflow for an In Vivo ADME Study
Sample Preparation for LC-MS/MS Analysis of Steroids

Objective: To extract this compound and its metabolites from biological matrices for accurate quantification by LC-MS/MS.

Materials:

  • Plasma, urine, or tissue homogenate samples

  • Internal standards (e.g., deuterated this compound)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol (B129727) in water)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, urine, or tissue homogenate) to a clean tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample to correct for extraction variability.[10][11]

  • Protein Precipitation (for plasma and tissue homogenates): Add 3 volumes of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[10]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant (from protein precipitation) or the urine sample to a new tube.

    • Add 5 volumes of MTBE, vortex vigorously for 5 minutes, and centrifuge to separate the aqueous and organic layers.[11]

  • Evaporation: Carefully transfer the organic (upper) layer containing the steroids to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent. Vortex to ensure complete dissolution.[11]

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system for analysis.[10][11]

This guide provides a foundational framework for investigating the in vivo metabolic fate of this compound. The provided protocols and representative data will aid researchers in designing robust experiments and interpreting their findings in the context of steroid metabolism.

References

Discovery and Isolation of Novel Cholestan-3-one Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel Cholestan-3-one analogues. This compound, a derivative of cholesterol, and its analogues have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area.

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues often starts from commercially available steroid precursors. Various chemical modifications can be introduced to the this compound scaffold to generate a library of new compounds with potentially enhanced biological activities.

Two-Step Synthesis of 5β-Cholestan-3-one (Coprostanone)

A straightforward two-step procedure has been reported for the synthesis of 5β-Cholestan-3-one, also known as coprostanone, with a notable overall yield of 80%.[1]

Experimental Protocol:

Step 1: Catalytic Transfer Hydrogenation of 4-Cholesten-3-one (B1668897)

  • In a round-bottom flask, dissolve 4-cholesten-3-one in boiling isopropanol.

  • Add W2 Raney nickel as the catalyst.

  • Reflux the mixture to facilitate the catalytic transfer hydrogenation. This reaction yields a mixture of 5β-cholestan-3α- and 3β-ols.

Step 2: Oxidation of Coprostanols

  • The crude mixture of coprostanols from Step 1 is dissolved in a suitable solvent.

  • Add Killiani reagent (a solution of chromium trioxide in aqueous sulfuric acid) to the solution.

  • Stir the reaction mixture until the oxidation is complete.

  • The reaction is worked up by extraction and purified, yielding 5β-cholestan-3-one as the sole product.[1]

This protocol provides a high-yield pathway to a key this compound analogue, which can then be further modified to create novel derivatives.

Isolation of Novel this compound Analogues from Natural Sources

Marine organisms, particularly sponges, are a rich source of novel steroidal compounds, including this compound analogues. The isolation of these compounds requires a systematic approach involving extraction and chromatographic separation.

General Protocol for Isolation from Marine Sponges

The following is a generalized procedure for the isolation of steroidal compounds from marine sponge samples.[2][3][4]

Experimental Protocol:

1. Extraction:

  • Lyophilize the collected sponge material to remove water.

  • Grind the dried sponge into a fine powder to increase the surface area for extraction.

  • Perform sequential maceration of the powdered sponge with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, and then methanol. This stepwise extraction helps to separate compounds based on their polarity.[3]

  • Combine the filtrates from each solvent extraction and evaporate the solvent under reduced pressure to obtain the crude extracts.

2. Chromatographic Separation:

  • Subject the crude extracts to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

  • Pool similar fractions and subject them to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

This multi-step process is essential for separating the complex mixture of metabolites present in marine sponges and obtaining pure this compound analogues for structural elucidation and biological testing.

Biological Activity of Novel this compound Analogues

Novel this compound analogues have shown promising biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize some of the reported quantitative data for the cytotoxicity and antimicrobial activity of these and related compounds.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of various steroidal analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are presented in Table 1.

Compound/AnalogueCell LineIC50 (µM)Reference
Polyhydroxysteroid Analogue 1HeLa>20[1]
Polyhydroxysteroid Analogue 2HeLa>20[1]
Polyhydroxysteroid Analogue 3HeLa>20[1]
Polyhydroxysteroid Analogue 1MCF-724.3[1]
Polyhydroxysteroid Analogue 2MCF-729.9[1]
Polyhydroxysteroid Analogue 3MCF-725.1[1]
Oxygen-Heterocyclic-Based Pyran Analogue 4mMCF-71.3[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4nMCF-71.4[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4jMCF-71.95[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4iHCT-1162.3[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4gHCT-1162.5[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4cHCT-1163.1[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4nHepG-21.8[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4mHepG-21.9[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4kHepG-22.2[5]

Table 1: Cytotoxicity of Steroidal Analogues against Various Cancer Cell Lines.

Antimicrobial Activity

The antimicrobial potential of this compound analogues and related heterocyclic derivatives has also been investigated. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
Thiazine Derivative 1Escherichia coli250[6]
Thiazine Derivative 2Escherichia coli500[6]
Thiazine Derivative 1Staphylococcus aureus500[6]
Thiazine Derivative 2Staphylococcus aureus250[6]
Phenolic Acid (p-Coumaric)Escherichia coli>500 µM[7]
Phenolic Acid (Caffeic)Escherichia coli>500 µM[7]
Phenolic Acid (Gallic)Escherichia coli>500 µM[7]
Ammonium Catecholaldehyde 9aStaphylococcus aureus1.95[8]
Ammonium Catecholaldehyde 10bStaphylococcus aureus0.98[8]
Ammonium Catecholaldehyde 11aStaphylococcus aureus1.95[8]
Ammonium Catecholaldehyde 9aBacillus cereus0.98[8]
Ammonium Catecholaldehyde 10bBacillus cereus0.49[8]
Ammonium Catecholaldehyde 11aBacillus cereus0.98[8]
Oxygen-Heterocyclic-Based Pyran Analogue 4gEscherichia coli250[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4gKlebsiella pneumonia500[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4gStaphylococcus aureus (MRSA)500[5]
Oxygen-Heterocyclic-Based Pyran Analogue 4gBacillus subtilis1000[5]

Table 2: Antimicrobial Activity of Various Bioactive Compounds.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. 5α-Cholestan-3-one has been shown to modulate cellular processes by interacting with specific enzymes and signaling pathways.

Interaction with Steroid Metabolizing Enzymes

5α-Cholestan-3-one is a known substrate for cholestenone 5α-reductase, an enzyme that plays a role in steroid metabolism.[9] It is also known to be converted to 5α-cholestan-3β-ol by 3-beta-hydroxysteroid dehydrogenase.[10] These interactions can influence the balance of steroid hormones and their downstream signaling effects.

Modulation of Synaptic Vesicle Cycling

Studies have shown that 5α-cholestan-3-one can affect synaptic transmission by reducing the number of synaptic vesicles that are actively recruited during neurotransmission.[11] This effect appears to be dependent on membrane cholesterol and may involve alterations in the properties of lipid rafts.[11]

Synaptic_Vesicle_Cycle 5a_Cholestan_3_one 5α-Cholestan-3-one Membrane_Cholesterol Membrane Cholesterol 5a_Cholestan_3_one->Membrane_Cholesterol interacts with Lipid_Rafts Lipid Raft Properties Membrane_Cholesterol->Lipid_Rafts influences Vesicle_Recruitment Synaptic Vesicle Recruitment Lipid_Rafts->Vesicle_Recruitment alters Synaptic_Transmission Synaptic Transmission Vesicle_Recruitment->Synaptic_Transmission reduces

Caption: Effect of 5α-Cholestan-3-one on Synaptic Vesicle Cycling.

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel this compound analogues follows a logical workflow, from initial synthesis or isolation to detailed biological characterization.

Experimental_Workflow cluster_Discovery Discovery cluster_Characterization Characterization cluster_Evaluation Biological Evaluation Synthesis Synthesis of Analogues Purification Purification & Structure Elucidation Synthesis->Purification Isolation Isolation from Natural Sources Isolation->Purification Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Active Compounds

References

Cholestan-3-one's Interaction with Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-one, a saturated ketone derivative of cholesterol, and its various isomers are gaining attention for their significant interactions with cellular membranes, influencing a range of cellular processes from signal transduction to membrane trafficking. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates membrane structure and function. It delves into the biophysical effects on membrane fluidity and lipid raft organization, explores the modulation of membrane-associated signaling pathways, and provides detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers in cell biology, biophysics, and pharmacology, as well as professionals involved in drug discovery and development, by consolidating key findings and methodologies in the study of this compound's bioactivity.

Introduction to this compound and its Biological Significance

This compound is a metabolite of cholesterol, existing in different isomeric forms, primarily 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), which differ in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This structural variance influences their biological activity and interaction with cellular membranes. Unlike cholesterol, which has a hydroxyl group at the 3-position, this compound possesses a ketone group. This seemingly minor change significantly alters its hydrogen bonding capabilities and its packing within the lipid bilayer, leading to distinct effects on membrane properties and cellular functions.

Recent research has highlighted the role of this compound and its derivatives in various physiological and pathological processes. For instance, 5α-cholestan-3-one has been shown to modulate synaptic vesicle cycling at the neuromuscular junction, suggesting a role in neurotransmission[1]. Furthermore, certain this compound derivatives have been investigated for their potential in modulating signaling pathways relevant to neurodegenerative diseases and cancer. Understanding the fundamental interactions of these molecules with cellular membranes is crucial for elucidating their mechanisms of action and for harnessing their therapeutic potential.

Biophysical Interactions with Cellular Membranes

The interaction of this compound with the lipid bilayer is a key determinant of its biological effects. These interactions can be broadly categorized into effects on membrane fluidity and the organization of specialized membrane microdomains known as lipid rafts.

Modulation of Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for numerous cellular functions, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and signal transduction. The insertion of sterols like this compound into the membrane can alter its fluidity.

The effect of this compound on membrane fluidity is complex and depends on the specific isomer, its concentration, and the composition of the lipid bilayer. Techniques such as fluorescence polarization (or fluorescence anisotropy) are commonly employed to quantify these changes. In this method, a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), is incorporated into the membrane. The rotational motion of the probe, which is influenced by the surrounding lipid environment, is measured by the polarization of the emitted fluorescence. A higher fluorescence anisotropy value generally corresponds to a more ordered and less fluid membrane environment.

While specific quantitative data for this compound isomers are dispersed in the literature, the general principle is that the rigid, planar structure of the steroid nucleus restricts the motion of the acyl chains of neighboring phospholipids, leading to an increase in membrane order (decreased fluidity) in the liquid-crystalline state.

Impact on Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the plasma membrane. These microdomains serve as platforms for signal transduction and protein trafficking. The integrity and function of lipid rafts are highly dependent on their lipid composition, particularly cholesterol.

This compound can influence the formation and stability of lipid rafts. For example, 5α-cholestan-3-one has been observed to reduce the staining of synaptic regions with the B-subunit of cholera toxin, a marker for the lipid raft component GM1 ganglioside[1]. This suggests that 5α-cholestan-3-one may disrupt the organization of lipid rafts. This disruption can have significant downstream consequences, as many signaling proteins are localized to these domains. The disruption of lipid rafts can alter the spatial organization of these proteins, thereby modulating their activity and downstream signaling cascades.

Modulation of Cellular Signaling Pathways

By altering the biophysical properties of the membrane, this compound can indirectly modulate the function of membrane-associated proteins and signaling pathways.

Liver X Receptor (LXR) Signaling

Oxysterols, including derivatives of cholesterol, are known endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation[2][3]. There are two isoforms, LXRα and LXRβ, which form heterodimers with the Retinoid X Receptor (RXR) to regulate the transcription of target genes[4]. Upon activation by an oxysterol ligand, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, such as ATP-binding cassette (ABC) transporters (e.g., ABCA1 and ABCG1), which are involved in cholesterol efflux[2]. While direct activation of LXR by this compound is an area of ongoing research, its structural similarity to other LXR ligands suggests it may act as a modulator of this pathway.

LXR_Signaling cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cholesterol_Efflux Cholesterol Efflux Cholestan_3_one This compound (Oxysterol) LXR LXR Cholestan_3_one->LXR Binds LXR_RXR_active LXR/RXR (Active) RXR RXR LXR->RXR LXR_RXR_inactive LXR/RXR (Inactive) LXR_RXR_inactive->LXR_RXR_active Conformational Change LXRE LXRE LXR_RXR_active->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription mRNA->Cholesterol_Efflux Translation & Protein Function

LXR signaling pathway activation by an oxysterol.
G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes. The function of many GPCRs is sensitive to the lipid environment of the membrane. By altering membrane fluidity and lipid raft organization, this compound can allosterically modulate GPCR conformation and signaling. For instance, changes in the membrane can affect receptor dimerization, ligand binding affinity, and the coupling of the receptor to its cognate G-protein.

GPCR_Signaling cluster_membrane Cellular Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cholestan_3_one_mem Cholestan_3_one_mem->GPCR Modulates Environment Ligand Ligand Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

General modulation of GPCR signaling by membrane perturbation.
Tropomyosin Receptor Kinase A (TrkA) Signaling

The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is activated by nerve growth factor (NGF). The NGF/TrkA signaling pathway is crucial for the development, survival, and function of neurons. Interestingly, a derivative of this compound has been shown to enhance NGF/TrkA signaling, suggesting that this compound and its analogues could have neurotrophic effects. This enhancement may occur through direct interaction with the receptor or indirectly by altering the membrane environment to favor receptor dimerization and activation. Activated TrkA initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation.

TrkA_Signaling cluster_membrane Cellular Membrane TrkA TrkA Receptor PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K MAPK MAPK/ERK Pathway TrkA->MAPK Cholestan_3_one_mem This compound Derivative Cholestan_3_one_mem->TrkA Enhances Activation NGF NGF NGF->TrkA Binds & Activates Neuronal_Survival Neuronal Survival & Differentiation PLCg->Neuronal_Survival Akt Akt PI3K->Akt MAPK->Neuronal_Survival Akt->Neuronal_Survival

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Cholestan-3-one from Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestan-3-one is a saturated tetracyclic steroid ketone derived from cholesterol. It serves as a crucial intermediate in the synthesis of various steroidal compounds and is a significant molecule in metabolic and pharmaceutical research. The conversion of cholesterol to this compound is a fundamental process in steroid chemistry, typically achieved through a two-step synthesis involving oxidation of the cholesterol's hydroxyl group followed by the reduction of the resulting carbon-carbon double bond. This document provides detailed protocols for the chemical synthesis of this compound from cholesterol, summarizing key quantitative data and visualizing the experimental workflow. The primary pathway discussed involves the oxidation of cholesterol to cholest-4-en-3-one, which is then catalytically hydrogenated to yield the final product, this compound.

Synthesis Pathway Overview

The conversion of cholesterol to this compound is a two-step process. The first step is the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the C5-C6 position to the C4-C5 position, forming the α,β-unsaturated ketone, cholest-4-en-3-one. The second step involves the catalytic hydrogenation of the C4-C5 double bond to yield the saturated ketone, this compound.

Synthesis_Workflow cluster_start cluster_intermediate cluster_final Cholesterol Cholesterol Intermediate Cholest-4-en-3-one Cholesterol->Intermediate Step 1: Oxidation (e.g., Oppenauer Oxidation) FinalProduct This compound Intermediate->FinalProduct Step 2: Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of this compound from Cholesterol.

Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one

Several methods are available for the oxidation of cholesterol. The Oppenauer oxidation is a classic and highly selective method for converting secondary alcohols to ketones without affecting carbon-carbon double bonds.[1] Alternative methods include using reagents like pyridinium (B92312) chlorochromate (PCC) or biotransformation with microorganisms.[2]

Quantitative Data for Oxidation Methods
Oxidation MethodKey ReagentsTypical Reaction ConditionsReported Yield (%)Reference
Oppenauer Oxidation Aluminum isopropoxide, AcetoneHeating in acetone/benzene mixture70–93%[3][4]
PCC Oxidation Pyridinium chlorochromate (PCC)Stirring in dichloromethane (B109758) (DCM) at room temperature for 2-4 hoursNot specified[5]
Microbial Transformation Rhodococcus sp.Aqueous/organic biphasic system, 30°C, 3 hoursHigh conversion[2]
Experimental Protocol: Oppenauer Oxidation of Cholesterol

This protocol describes the oxidation of cholesterol to cholest-4-en-3-one using the Oppenauer method.[1][6][7]

Materials:

  • Cholesterol

  • Aluminum isopropoxide [Al(i-PrO)₃]

  • Acetone (anhydrous)

  • Toluene (B28343) or Benzene (anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (B145695) for recrystallization

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cholesterol in a suitable volume of anhydrous toluene or benzene.

  • Reagent Addition: Add a molar excess of fresh acetone, which acts as the hydride acceptor. Then, add aluminum isopropoxide (catalyst). The reaction is typically heated.[7]

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Cautiously add dilute hydrochloric acid to decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or DCM. Wash the organic layer sequentially with dilute HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude cholest-4-en-3-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure cholest-4-en-3-one.

Step 2: Catalytic Hydrogenation of Cholest-4-en-3-one to this compound

The second step involves the reduction of the α,β-unsaturated ketone, cholest-4-en-3-one, to the saturated ketone, this compound. This is most effectively achieved through catalytic hydrogenation, which reduces the carbon-carbon double bond while leaving the ketone group intact.

Quantitative Data for Hydrogenation
CatalystSolventKey Reaction ConditionsReported Yield (%)Reference
Adams Catalyst (PtO₂) Ethyl Acetate (B1210297)H₂ gas, room temperature or slightly elevated (40-50°C), perchloric acid promoter87-90% (for cholestanol (B8816890) from cholesterol)[8]
Palladium on Carbon (Pd/C) Ethanol or Acetic AcidH₂ gas, atmospheric or elevated pressure, room temperatureHighGeneral knowledge
Experimental Protocol: Catalytic Hydrogenation of Cholest-4-en-3-one

This protocol details the reduction of cholest-4-en-3-one to this compound using a platinum-based catalyst.

Materials:

  • Cholest-4-en-3-one

  • Adams' catalyst (Platinum oxide, PtO₂) or 5-10% Palladium on Carbon (Pd/C)

  • Ethyl acetate or Ethanol (anhydrous)

  • Hydrogen (H₂) gas source

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place the cholest-4-en-3-one and the catalyst (e.g., Adams' catalyst) in a suitable hydrogenation flask.[8]

  • Solvent Addition: Add anhydrous ethyl acetate or ethanol as the solvent.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically at a pressure of 1-4 atmospheres. Stir the suspension vigorously at room temperature. The reaction is exothermic and may cause a slight increase in temperature.[8]

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield the final product.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow and decision points in the synthesis process, from starting material selection to final product purification.

Logical_Flow Start Start: Cholesterol Oxidation Step 1: Oxidation Start->Oxidation Oppenauer Oppenauer Oxidation Oxidation->Oppenauer Choose Method OtherOx Other Methods (PCC, etc.) Oxidation->OtherOx Choose Method Intermediate Crude Cholest-4-en-3-one Oppenauer->Intermediate OtherOx->Intermediate Purify1 Purification (Recrystallization) Intermediate->Purify1 Hydrogenation Step 2: Catalytic Hydrogenation Purify1->Hydrogenation Proceed FinalCrude Crude this compound Hydrogenation->FinalCrude Purify2 Final Purification (Recrystallization) FinalCrude->Purify2 End Final Product: Pure this compound Purify2->End Yields Pure Product

Caption: Logical workflow for the synthesis and purification of this compound.

References

Application Note: Laboratory Protocol for the Preparation of 5α-Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5α-Cholestan-3-one is a 3-oxo-5α-steroid and a mammalian metabolite derived from the saturation of cholesterol.[1] It serves as a crucial intermediate in various organic syntheses and is utilized in the study of steroid metabolism and related biological pathways.[2][3] This document provides a detailed protocol for the laboratory preparation of 5α-cholestan-3-one via the Jones oxidation of 5α-cholestan-3β-ol (dihydrocholesterol). The Jones oxidation is a reliable and efficient method for converting secondary alcohols to ketones using chromic acid.[4][5]

Physicochemical Properties and Data

The key properties of the target compound, 5α-cholestan-3-one, are summarized below for reference.

Table 1: Physicochemical Properties of 5α-Cholestan-3-one

PropertyValueSource
IUPAC Name(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one[1][6]
CAS Number566-88-1[7]
Molecular FormulaC₂₇H₄₆O[1][7]
Molecular Weight386.65 g/mol [8]
AppearanceWhite crystalline powder or needles[2]
Melting Point128-130 °C[1]
Purity (Typical)>98% (after purification)[9]

Experimental Protocol: Jones Oxidation of 5α-Cholestan-3β-ol

This protocol details the conversion of 5α-cholestan-3β-ol to 5α-cholestan-3-one. The Jones reagent, a solution of chromium trioxide in sulfuric acid, is a powerful oxidizing agent that efficiently converts secondary alcohols to ketones.[5][10]

Materials and Reagents
  • 5α-Cholestan-3β-ol (Dihydrocholesterol)

  • Acetone (reagent grade, distilled from potassium permanganate)[11]

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Isopropanol (B130326)

  • Diethyl ether (or Ethyl acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Table 2: Typical Reaction Parameters

ParameterRecommended Value
Starting Material5α-Cholestan-3β-ol
Oxidizing AgentJones Reagent (CrO₃/H₂SO₄/H₂O)
SolventAcetone
Reaction Temperature0-25°C
Reaction Time30-60 minutes
Work-upQuenching, Extraction, Washing
PurificationRecrystallization or Silica (B1680970) Gel Chromatography
Expected Yield85-95%
Procedure

1. Preparation of Jones Reagent (2.7 M):

  • Caution: Chromium trioxide is highly toxic and a known carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 50 mL of deionized water.

  • Slowly and with cooling (in an ice bath), add 23 mL of concentrated sulfuric acid to the chromium trioxide solution.

  • Once cooled to room temperature, add deionized water to bring the final volume to 100 mL. Mix thoroughly.

2. Oxidation Reaction:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5α-cholestan-3β-ol in 100 mL of acetone.

  • Place the flask in an ice-water bath and stir the solution vigorously.

  • Slowly add the prepared Jones reagent dropwise from a dropping funnel. Monitor the color of the reaction. The initial orange-red color of the reagent will turn to a murky green as the chromium (VI) is reduced to chromium (III).

  • Continue adding the reagent until a faint orange-red color persists in the solution for about 20-30 minutes, indicating that the oxidation is complete.[10] Be careful not to add a large excess of the oxidant. The temperature should be maintained below 35°C during the addition.[10]

3. Quenching and Work-up:

  • Quench the reaction by adding isopropanol dropwise until the orange color disappears and the solution remains green. This step neutralizes any excess oxidant.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

  • Extract the aqueous mixture three times with 100 mL portions of diethyl ether (or ethyl acetate).

  • Combine the organic extracts and wash successively with 100 mL of deionized water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

4. Purification:

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as acetone/methanol or ethanol/water.

  • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient as the eluent.

5. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point should be sharp and consistent with the literature value (128-130 °C).

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol for 5α-cholestan-3-one.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification start_end start_end process process reagent reagent product product waste waste Start Start: 5α-Cholestan-3β-ol Dissolve Dissolve in Acetone Start->Dissolve Cool Cool to 0-10°C Dissolve->Cool AddReagent Add Jones Reagent Cool->AddReagent React Stir for 30-60 min AddReagent->React JonesReagent CrO₃/H₂SO₄/H₂O JonesReagent->AddReagent Quench Quench (Isopropanol) React->Quench Extract Extract (Ether/EtOAc) Quench->Extract Wash Wash & Dry Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Recrystallize or Column Chromatography Evaporate->Purify End Final Product: 5α-Cholestan-3-one Purify->End

Caption: Experimental workflow for the synthesis of 5α-cholestan-3-one.

References

Application Notes and Protocols for the Identification of Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the identification and quantification of Cholestan-3-one, a saturated steroid ketone. Detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented.

Introduction

This compound is a key intermediate in various biological pathways and its accurate identification and quantification are crucial in diverse research areas, including metabolic studies and drug development. The selection of an appropriate analytical technique depends on the sample matrix, the required sensitivity, and the specific research question being addressed. This document outlines the methodologies to ensure reliable and reproducible results.

Analytical Techniques Overview

The principal methods for the analysis of this compound and related steroidal ketones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for steroids like this compound to improve their volatility.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for the analysis of non-volatile and thermally labile compounds in complex mixtures. It offers high selectivity and sensitivity, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry of the molecule. Both ¹H and ¹³C NMR are used for the characterization of this compound.[4]

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. The characteristic carbonyl (C=O) stretch is a key indicator for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of this compound and structurally similar compounds using chromatographic techniques. It is important to note that these values should be verified experimentally in your laboratory.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥0.99≥0.99
Limit of Detection (LOD) 0.01 ng/mLTypically in the low pg/mL range
Limit of Quantification (LOQ) 0.03 ng/mLTypically in the low to mid pg/mL range
Recovery >90%>90%
Intra-day Precision (%RSD) <15%<15%
Inter-day Precision (%RSD) <15%<15%

Data is based on the analysis of structurally similar compounds and should be validated for this compound.[5]

Experimental Workflow

The general workflow for the identification and quantification of this compound from a biological matrix is depicted below.

Cholestan_3_one_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LCMS LC-MS/MS Analysis Cleanup->LCMS NMR NMR Spectroscopy Cleanup->NMR IR IR Spectroscopy Cleanup->IR GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification LCMS->Identification LCMS->Quantification Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.

a. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from liquid samples like plasma or serum.

  • Materials:

    • Sample (e.g., 1 mL of plasma)

    • Internal Standard (e.g., deuterated this compound)

    • Ethyl acetate (B1210297)/hexane mixture (9:1 v/v)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To 1 mL of the sample, add an appropriate amount of the internal standard.[2]

    • Add 5 mL of the ethyl acetate/hexane mixture.[2]

    • Vortex vigorously for 2 minutes.[2]

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[2]

    • Carefully transfer the upper organic layer to a clean tube.[2]

    • Repeat the extraction process on the aqueous layer to maximize recovery.[2]

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[2]

b. Solid-Phase Extraction (SPE)

For more complex matrices, SPE can provide a cleaner extract.[2]

  • Materials:

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.[2]

    • Load the pre-treated sample onto the cartridge.[2]

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.[2]

    • Elute this compound with a non-polar solvent (e.g., ethyl acetate or hexane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

a. Derivatization (Silylation)

To enhance volatility and thermal stability, the keto group of this compound should be derivatized.[2]

  • Materials:

    • Dried sample extract

    • Pyridine (B92270)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Protocol:

    • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[2]

    • Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.[2]

    • Cool the vial to room temperature before injection into the GC-MS system.[2]

b. GC-MS Instrumental Parameters

  • Gas Chromatograph:

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[6]

    • Injector Temperature: 280°C.[6]

    • Oven Temperature Program: Start at 60°C for 1 min, ramp to 250°C at 15°C/min, then to 315°C at 3°C/min, and hold for 2 min.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 250°C.[6]

    • Scan Range: m/z 50-500.[6]

    • Expected m/z of TMS-Derivative: M⁺ at m/z 458 (for mono-silylated derivative). Key fragments would include the molecular ion (M⁺) and [M-15]⁺ (loss of CH₃).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

a. Chromatographic Conditions

  • HPLC System: A system capable of binary gradient elution.[3]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient should be optimized to achieve good separation. For example, start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[3]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is recommended due to the nonpolar nature of the analyte.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: These should be optimized during method development. For this compound (MW ~386.65 g/mol ), the protonated molecule [M+H]⁺ would be at approximately m/z 387.4. Precursor and product ions need to be determined by infusing a standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve a sufficient amount of the purified this compound sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton NMR spectrum. The chemical shifts and coupling constants of the protons, particularly in ring A, can be used to distinguish between 5α- and 5β-isomers.[4]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shift of the carbonyl carbon (C-3) is a key diagnostic signal.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Key Spectral Feature: A strong absorption band in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone functional group.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different analytical techniques and their primary application in the analysis of this compound.

Analytical_Technique_Relationship cluster_separation Separation & Quantification cluster_structure Structural Elucidation GCMS GC-MS LCMS LC-MS/MS GCMS->LCMS Complementary NMR NMR Spectroscopy IR IR Spectroscopy NMR->IR Complementary Cholestan3one This compound Analysis Cholestan3one->GCMS High Sensitivity, Volatility Dependent Cholestan3one->LCMS High Sensitivity, Broad Applicability Cholestan3one->NMR Detailed Structure, Stereochemistry Cholestan3one->IR Functional Group Identification

Caption: Relationship between analytical techniques for this compound.

References

Application Note: Quantification of Cholestan-3-one in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of Cholestan-3-one in biological matrices, such as plasma or serum, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source. This method provides a robust framework for researchers, scientists, and drug development professionals investigating the role of this compound in various physiological and pathological processes.

Introduction

This compound is a ketosteroid metabolite of cholesterol.[1] As an intermediate in cholesterol metabolism and steroidogenesis, the accurate quantification of this compound is crucial for understanding various biological pathways and their dysregulation in disease states. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the precise measurement of low-abundance analytes like this compound in complex biological samples.[2]

This application note provides a comprehensive protocol for the extraction and quantification of this compound, which can be adapted for various research applications in drug development and metabolic studies.

Experimental Protocols

Sample Preparation

A protein precipitation followed by liquid-liquid extraction is utilized to isolate this compound from the biological matrix.

Materials:

  • Human plasma or serum samples

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • Methanol (B129727) (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

  • Triple quadrupole mass spectrometer with an APCI source

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 70% B, 1-8 min: 70-100% B, 8-10 min: 100% B, 10.1-12 min: 70% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

MS Conditions:

ParameterValue
Ionization Mode Positive APCI
Capillary Voltage 2.0 kV
Vaporizer Temperature 400°C
Gas Temperature 350°C
Gas Flow 5 L/min
Nebulizer Pressure 60 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are proposed for the quantification of this compound. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 387.4147.1100User Optimized
This compound (Qualifier) 387.4215.2100User Optimized
Internal Standard Dependent on ISDependent on IS100User Optimized

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example of expected performance characteristics that should be determined during method validation.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Recovery 85 - 115%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

Note: The values presented in this table are illustrative and must be experimentally determined during method validation.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Phase Separation lle->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase dry Evaporation organic_phase->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS Detection (APCI, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of this compound.

G cholesterol Cholesterol cholest_4_en_3_one Cholest-4-en-3-one cholesterol->cholest_4_en_3_one Multiple Steps cholestan_3_one This compound cholest_4_en_3_one->cholestan_3_one 5α-reductase cholestanol 5α-Cholestan-3β-ol (Cholestanol) cholestan_3_one->cholestanol 3β-hydroxysteroid dehydrogenase

Caption: Simplified metabolic pathway involving this compound.

References

Application Notes: Utilizing Cholestan-3-one in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-one and its derivatives have emerged as a class of compounds with significant potential in oncology research. These cholesterol metabolites have demonstrated cytotoxic effects against various cancer cell lines, suggesting their promise as novel therapeutic agents. This document provides detailed application notes and protocols for the use of a specific derivative, 4-cholesten-3-one (B1668897), in cancer cell line viability assays. The methodologies outlined herein are based on established research and are intended to serve as a comprehensive guide for investigating the anti-proliferative effects of this compound.

Recent studies have shown that 4-cholesten-3-one exerts its anti-cancer activity through the modulation of lipid metabolism and disruption of membrane rafts, which are critical for cancer cell signaling and survival.[1] This compound has been reported to decrease the viability of breast cancer cells in a dose- and time-dependent manner.[1]

Mechanism of Action

4-cholesten-3-one primarily functions as a Liver X Receptor (LXR) ligand.[1] Its mechanism of action in cancer cells involves a multi-faceted approach:

  • Reduction of Lipogenesis and Cholesterol Biosynthesis: Treatment with 4-cholesten-3-one leads to a decrease in the mRNA expression of key enzymes involved in fatty acid and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR.[1]

  • Increased Cholesterol Efflux: It enhances the expression of ABCG1 and ABCA1 transporters, which are LXR target genes responsible for cholesterol efflux from cells.[1]

  • Disruption of Membrane Rafts: By altering the lipid composition of the cell membrane, 4-cholesten-3-one disrupts the integrity of membrane rafts. This leads to a decreased expression of raft-associated proteins like flotillin-2 and a reduction in the levels of EGFR within these microdomains.[1]

This concerted action on lipid metabolism and membrane structure ultimately inhibits cancer cell proliferation and migration.[1]

Data Presentation

The anti-proliferative activity of 4-cholesten-3-one has been quantified in various cancer cell lines. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer4817.8[1]
MDA-MB-231Breast Cancer4814.1[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • This compound (or 4-cholesten-3-one)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[2]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution (final concentration of 0.5 mg/mL) to each well.[2][4]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[5][6]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for the desired time period. Include untreated and vehicle controls.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_0 Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_1 Signaling Pathway of 4-cholesten-3-one cluster_LXR LXR Activation cluster_Lipid Lipid Metabolism Inhibition cluster_Raft Membrane Raft Disruption Cholestan 4-cholesten-3-one LXR LXR Cholestan->LXR ACC1 ACC1 mRNA ↓ Cholestan->ACC1 FASN FASN mRNA ↓ Cholestan->FASN SCD1 SCD1 mRNA ↓ Cholestan->SCD1 HMGCR HMGCR mRNA ↓ Cholestan->HMGCR Membrane_Rafts Membrane Rafts Cholestan->Membrane_Rafts ABCA1 ABCA1 Expression ↑ LXR->ABCA1 ABCG1 ABCG1 Expression ↑ LXR->ABCG1 Cholesterol_Efflux Cholesterol Efflux ↑ ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux Cell_Viability Cancer Cell Viability ↓ Cholesterol_Efflux->Cell_Viability Lipogenesis Lipogenesis ↓ ACC1->Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis Cholesterol_Synthesis Cholesterol Synthesis ↓ HMGCR->Cholesterol_Synthesis Lipogenesis->Cell_Viability Cholesterol_Synthesis->Cell_Viability Flotillin2 Flotillin-2 Expression ↓ Membrane_Rafts->Flotillin2 EGFR_Raft EGFR in Rafts ↓ Membrane_Rafts->EGFR_Raft Flotillin2->Cell_Viability EGFR_Raft->Cell_Viability

Caption: Proposed signaling pathway of 4-cholesten-3-one in cancer cells.

References

Application Notes and Protocols for Cholestan-3-one in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-one is a C27 steroid and a derivative of cholesterol, playing a role as a mammalian metabolite. Its strategic position in steroid metabolism makes it a substrate of significant interest for researchers studying steroidogenic pathways, enzyme kinetics, and the development of therapeutics targeting metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in enzymatic reactions, with a focus on key enzymes involved in its metabolism and its potential role in cellular signaling.

Enzymatic Landscape of this compound Metabolism

This compound is primarily metabolized by hydroxysteroid dehydrogenases (HSDs), which are a class of oxidoreductases that catalyze the conversion of steroids and other metabolites. The key enzymes acting on this compound are 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol. In rat liver, this enzyme is localized mainly in the microsomal fraction and requires NADPH as a hydrogen donor.[1]

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is responsible for the conversion of 5α-cholestan-3-one to 5α-cholestan-3α-ol. This enzyme can function with either NADH or NADPH as a hydrogen donor.[1]

  • Cholest-4-en-3-one 5α-reductase: This enzyme is involved in the synthesis of 5α-cholestan-3-one from cholest-4-en-3-one.

The ratio of the 3β- to 3α-hydroxysteroid products from the metabolism of 5α-cholestan-3-one in rat liver microsomes is approximately 10:1.[1]

Potential Role in Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that are critical regulators of cholesterol, fatty acid, and glucose homeostasis. They act as cholesterol sensors and are activated by oxidized derivatives of cholesterol. Given that this compound is a cholesterol metabolite, it is plausible that it or its downstream products could modulate LXR activity, thereby influencing the expression of genes involved in cholesterol transport and metabolism. The activation of LXRs leads to the transcription of genes that protect cells from cholesterol overload.[2]

Data Presentation: Enzyme Kinetics

Table 1: Kinetic Parameters of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) with Various Substrates

SubstrateK_m_ (µM)V_max_ (nmol/mg protein/min)Source Organism/Tissue
Dehydroepiandrosterone (DHEA)0.32.9 - 4.6Human Adrenal Glands
Pregnenolone0.42.9 - 4.6Human Adrenal Glands
17-hydroxypregnenolone0.32.9 - 4.6Human Adrenal Glands

Data adapted from kinetic analyses of human adrenal 3β-HSD.[3]

Table 2: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) with Androstane-3,17-dione

ReactionK_m_ (Cofactor) (µM)K_m_ (Steroid) (µM)k_cat_ (s⁻¹)Source Organism/Tissue
Reduction0.14 (NADPH)0.32Not ReportedRat Liver
OxidationNot ReportedNot ReportedNot ReportedRat Liver

Data adapted from a study on rat liver 3α-HSD (AKR1C9).[4][5]

Experimental Protocols

The following protocols are adapted from established methods for similar substrates and can be used as a starting point for studying the enzymatic conversion of this compound.

Protocol 1: Spectrophotometric Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity with this compound

This protocol is adapted from a colorimetric assay for 3β-HSD, which measures the formation of formazan (B1609692) from the reduction of a tetrazolium salt.[6][7]

Objective: To determine the activity of 3β-HSD by monitoring the reduction of NAD⁺ to NADH, which is coupled to the reduction of a tetrazolium salt.

Materials:

  • This compound

  • Enzyme source (e.g., rat liver microsomes)

  • 0.1 M Tris-HCl buffer (pH 7.8)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Iodonitrotetrazolium violet (INT)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 0.1 M Tris-HCl buffer (pH 7.8)

    • A suitable concentration of this compound (e.g., 10-100 µM, dissolved in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO and then diluted in buffer).

    • NAD⁺ (e.g., 1 mM)

    • INT (e.g., 0.4 mM)

  • Pre-incubate: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction: Add the enzyme extract to the reaction mixture and mix gently.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: The reaction can be stopped by adding an acidic solution (e.g., 0.1 M HCl).

  • Measure absorbance: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.

  • Calculate enzyme activity: The enzyme activity can be calculated using the molar extinction coefficient of the formazan dye and expressed as nmol of product formed per minute per mg of protein.

Protocol 2: Assay for Cholest-4-en-3-one 5α-reductase Activity

This protocol is based on the conversion of a radiolabeled substrate to its 5α-reduced product.

Objective: To measure the activity of cholest-4-en-3-one 5α-reductase by quantifying the formation of radiolabeled 5α-cholestan-3-one.

Materials:

  • [¹⁴C]-Cholest-4-en-3-one (or other suitable radiolabeled substrate)

  • Enzyme source (e.g., rat liver microsomes)

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)

  • NADPH

  • Ethyl acetate (B1210297) for extraction

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture: In a glass tube, combine the buffer, NADPH, and the enzyme preparation.

  • Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction: Add the radiolabeled cholest-4-en-3-one to start the reaction.

  • Incubate: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction and extract steroids: Stop the reaction by adding a volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction.

  • Analyze by TLC: Spot the combined organic extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate and the product (5α-cholestan-3-one).

  • Quantify radioactivity: Scrape the spots corresponding to the substrate and product into scintillation vials and measure the radioactivity using a scintillation counter.

  • Calculate enzyme activity: The activity is calculated based on the percentage of conversion of the substrate to the product.

Visualizations

Metabolic Pathway of this compound

Cholestan_3_one_Metabolism cluster_synthesis Synthesis cluster_metabolism Metabolism Cholest-4-en-3-one Cholest-4-en-3-one This compound This compound Cholest-4-en-3-one->this compound Cholest-4-en-3-one 5-alpha-reductase 5alpha-Cholestan-3beta-ol 5alpha-Cholestan-3beta-ol This compound->5alpha-Cholestan-3beta-ol 3-beta-HSD (NADPH) 5alpha-Cholestan-3alpha-ol 5alpha-Cholestan-3alpha-ol This compound->5alpha-Cholestan-3alpha-ol 3-alpha-HSD (NADH/NADPH)

Caption: Metabolic conversion of this compound.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Analysis Enzyme_Source Prepare Enzyme Source (e.g., Liver Microsomes) Incubation Incubate Enzyme, Substrate, and Cofactors at 37°C Enzyme_Source->Incubation Substrate_Prep Prepare this compound and Cofactor Solutions Substrate_Prep->Incubation Extraction Stop Reaction and Extract Steroids Incubation->Extraction Separation Separate Products by TLC or HPLC Extraction->Separation Quantification Quantify Products (Spectrophotometry, Scintillation Counting) Separation->Quantification Kinetics Calculate Enzyme Kinetics (Km, Vmax) Quantification->Kinetics

Caption: Workflow for analyzing this compound metabolism.

Potential Signaling Pathway of this compound via LXR

LXR_Signaling This compound This compound Metabolites Cholestanol Metabolites This compound->Metabolites Metabolism by HSDs LXR_RXR LXR/RXR Heterodimer Metabolites->LXR_RXR Potential Activation LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Hypothetical LXR signaling by this compound.

References

Application of Cholestan-3-one in Metabolic Pathway Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-one, a ketone derivative of cholestane, serves as a crucial intermediate in various metabolic pathways, primarily in the catabolism of cholesterol and the biosynthesis of steroid hormones and bile acids.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in metabolic pathway studies. It covers its role as a mammalian metabolite, its enzymatic conversions, and its effects on cellular signaling.[1] The protocols outlined below are designed to be adaptable for specific research needs in academic and industrial drug discovery settings.

Application Notes

This compound exists in two primary stereoisomers, 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), which are involved in distinct metabolic routes.[1][3] These molecules are key substrates for various enzymes and can be used to probe the activity of metabolic pathways, identify enzyme inhibitors, and understand the pathophysiology of metabolic disorders.

Key Applications:

  • Studying Cholesterol Catabolism: this compound is a downstream metabolite of cholesterol, formed through the action of cholesterol oxidase and subsequent isomerases.[4][5] Its quantification in biological samples can serve as a biomarker for cholesterol turnover and gut microbiota activity.[3][6]

  • Investigating Bile Acid Synthesis: 7α-hydroxy-4-cholesten-3-one (C4) is a critical intermediate in the classical pathway of bile acid synthesis and a biomarker for its rate.[7] While not this compound itself, its structural similarity and position in the pathway make studies on related cholestenones relevant.

  • Enzyme Characterization: this compound and its analogues are substrates for various oxidoreductases, including 3-ketosteroid-Δ¹-dehydrogenases and 5α/5β-reductases.[8][9][10] These compounds are invaluable tools for characterizing the kinetics and substrate specificity of these enzymes.

  • Modulating Nuclear Receptor Activity: Cholest-4-en-3-one, a related compound, has been shown to act as a ligand for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, without inducing adverse lipogenic effects.[4][11] This suggests that this compound and its derivatives may have potential as selective modulators of nuclear receptor signaling.

  • Cancer and Cell Biology Research: Altered cholesterol metabolism is a hallmark of cancer.[4] Cholest-4-en-3-one has been demonstrated to decrease the viability of breast cancer cells.[4] 5β-Cholestan-3-one can induce apoptosis in gallbladder epithelial cells.[3] These findings open avenues for investigating the anti-cancer properties of this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic conversion and biological activity of this compound and related compounds.

Table 1: Kinetic Parameters of Cholest-4-en-3-one-Δ¹-dehydrogenase [12][13]

SubstrateApparent Km (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
Cholest-4-en-3-one42 ± 669 ± 41.6 x 10⁶
Progesterone--Highest catalytic efficiency
Androst-4-en-3,17-dioneSubstrateNot reportedNot reported
TestosteroneSubstrateNot reportedNot reported
19-NortestosteroneSubstrateNot reportedNot reported
Cholest-5-en-3-oneSubstrateNot reportedNot reported

*Data obtained from studies on the recombinant enzyme from Sterolibacterium denitrificans.[12]

Table 2: Biological Activity of this compound and Related Compounds

CompoundConcentrationCell Line/SystemObserved Effect
4-cholesten-3-one (B1668897)50 µMMCF-7 and MDA-MB-231 (breast cancer cells)Reduced gene expression of key lipogenesis and cholesterol biosynthesis enzymes.[4]
5β-Cholestan-3-one1.4 mMPrimary dog gallbladder epithelial cellsInduction of apoptosis.[3]
5α-cholesten-3-one200 nMMouse diaphragm neuromuscular junctionDecreased amplitude of evoked endplate currents (EPCs).[14]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketosteroid Dehydrogenase Activity

This protocol is adapted from the assay for Cholest-4-en-3-one-Δ¹-dehydrogenase using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[12] It can be modified to study other dehydrogenases that use this compound as a substrate.

Objective: To measure the initial rate of the enzymatic reaction by monitoring the reduction of DCPIP.

Materials:

  • Purified enzyme preparation

  • This compound (or other steroid substrate) stock solution in an appropriate organic solvent (e.g., ethanol, DMSO)

  • Reaction buffer (e.g., 20 mM MOPS-K⁺, pH 7.9)

  • DCPIP stock solution

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and DCPIP at a final concentration of 50-100 µM.

  • Add the substrate, this compound, to the desired final concentration (e.g., a range from 0.5 µM to 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to prevent enzyme denaturation.[12]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30 °C) for 5 minutes to allow for temperature equilibration.[12]

  • Initiate the reaction by adding a known amount of the purified enzyme to the cuvette. Mix gently but thoroughly.

  • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs maximally) over time (e.g., for 2-5 minutes).[12] The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.

  • For a blank control, perform the assay without the enzyme or with a heat-inactivated enzyme.

Data Analysis:

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare Reaction Mixture Prepare Reaction Mixture Add Substrate Add Substrate Prepare Reaction Mixture->Add Substrate Buffer + DCPIP Pre-incubate Pre-incubate Add Substrate->Pre-incubate This compound Initiate with Enzyme Initiate with Enzyme Pre-incubate->Initiate with Enzyme 30°C, 5 min Monitor Absorbance Monitor Absorbance Initiate with Enzyme->Monitor Absorbance at 600 nm Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance->Calculate Initial Velocity Michaelis-Menten Plot Michaelis-Menten Plot Calculate Initial Velocity->Michaelis-Menten Plot Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Plot->Determine Km and Vmax

Spectrophotometric Enzyme Assay Workflow

Protocol 2: Cellular Uptake and Metabolism of this compound

This protocol outlines a general method to study the uptake and conversion of this compound into its metabolites in a cell culture model.

Objective: To determine the rate of cellular uptake and identify the metabolites of this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, steroidogenic cells)

  • Cell culture medium and supplements

  • Labeled or unlabeled this compound

  • Cell lysis buffer

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • Analytical instrumentation (e.g., LC-MS, GC-MS)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treatment: Replace the culture medium with a fresh medium containing a known concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection:

    • Medium: At each time point, collect the cell culture medium to analyze extracellular metabolites.

    • Cells: Wash the cells with ice-cold PBS to remove any remaining extracellular compound. Lyse the cells with a suitable buffer.

  • Metabolite Extraction:

    • Perform a liquid-liquid extraction on both the collected medium and the cell lysates using an appropriate organic solvent.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extracts in a suitable solvent for analysis.

    • Analyze the samples by LC-MS or GC-MS to identify and quantify this compound and its potential metabolites (e.g., cholestanols).[8]

Data Analysis:

  • Quantify the concentration of this compound and its metabolites at each time point in both the cells and the medium.

  • Calculate the rate of uptake and the rate of metabolite formation.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (Time Course) Incubate (Time Course) Treat with this compound->Incubate (Time Course) Collect Samples Collect Samples Incubate (Time Course)->Collect Samples Medium Medium Collect Samples->Medium Cells Cells Collect Samples->Cells Metabolite Extraction Metabolite Extraction Medium->Metabolite Extraction Cells->Metabolite Extraction Analyze by LC-MS/GC-MS Analyze by LC-MS/GC-MS Metabolite Extraction->Analyze by LC-MS/GC-MS Data Analysis Data Analysis Analyze by LC-MS/GC-MS->Data Analysis

Cellular Uptake and Metabolism Workflow

Protocol 3: LXR Reporter Gene Assay

This protocol is designed to investigate if this compound or its derivatives can activate the Liver X Receptor (LXR).[11]

Objective: To determine if this compound activates LXR signaling.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • LXR-responsive reporter plasmid (containing LXR response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Positive control (e.g., T0901317)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the LXR reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Incubation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control.

  • Treatment: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in luciferase activity relative to the vehicle control.

  • Plot the fold change against the concentration of this compound to determine the dose-response relationship and EC50 value.

Metabolic Pathways Involving this compound

The following diagram illustrates the position of this compound in the broader context of cholesterol metabolism.

Cholesterol Cholesterol Cholest-5-en-3-one Cholest-5-en-3-one Cholesterol->Cholest-5-en-3-one Cholesterol Oxidase Bile Acids Bile Acids Cholesterol->Bile Acids Classical & Alternative Pathways Steroid Hormones Steroid Hormones Cholesterol->Steroid Hormones Cholest-4-en-3-one Cholest-4-en-3-one Cholest-5-en-3-one->Cholest-4-en-3-one Isomerase 5α-Cholestan-3-one 5α-Cholestan-3-one Cholest-4-en-3-one->5α-Cholestan-3-one 5α-reductase 5β-Cholestan-3-one (Coprostanone) 5β-Cholestan-3-one (Coprostanone) Cholest-4-en-3-one->5β-Cholestan-3-one (Coprostanone) 5β-reductase (Gut Microbiota) Cholesta-1,4-dien-3-one Cholesta-1,4-dien-3-one Cholest-4-en-3-one->Cholesta-1,4-dien-3-one Δ¹-dehydrogenase 5α-Cholestan-3β-ol (Cholestanol) 5α-Cholestan-3β-ol (Cholestanol) 5α-Cholestan-3-one->5α-Cholestan-3β-ol (Cholestanol) 3β-hydroxysteroid dehydrogenase 5β-Cholestan-3β-ol (Coprostanol) 5β-Cholestan-3β-ol (Coprostanol) 5β-Cholestan-3-one (Coprostanone)->5β-Cholestan-3β-ol (Coprostanol) Reductase

Simplified Cholesterol Metabolism Pathway

Conclusion

This compound and its related metabolites are versatile tools for probing the intricate network of steroid metabolism. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the roles of these molecules in health and disease. Further investigation into the specific functions of this compound isomers and their interactions with cellular machinery will undoubtedly uncover new therapeutic targets for a range of metabolic and proliferative disorders.

References

Application Notes and Protocols: Cholestan-3-one as a Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Central to their pathophysiology are disturbances in lipid and glucose metabolism, often linked to insulin (B600854) resistance and chronic inflammation. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Cholestan-3-one, an oxidized derivative of cholesterol, is emerging as a potential biomarker in this context. Its structural similarity to other bioactive oxysterols suggests a role in regulating key metabolic pathways. These application notes provide a comprehensive overview of the current understanding of this compound's potential as a biomarker and detailed protocols for its investigation.

While direct evidence in human metabolic syndrome is still under investigation, preliminary studies on structurally related compounds suggest that cholestenone derivatives may play a role in mitigating hyperglycemia and hyperinsulinemia. A study on cholest-5-en-3-one in obese (db/db) mice demonstrated its ability to significantly alleviate high blood sugar and insulin levels. This effect is thought to be mediated by the suppression of the nuclear factor kappa B (NFκB) signaling pathway, which in turn reduces the production of inflammatory cytokines.

Data Presentation

The following tables summarize key data relevant to the investigation of this compound in the context of metabolic disorders.

Table 1: Key Characteristics of Metabolic Syndrome

ParameterDiagnostic Threshold
Increased Waist Circumference ≥ 102 cm (40 in) in men; ≥ 88 cm (35 in) in women
Elevated Triglycerides ≥ 150 mg/dL (1.7 mmol/L) or on drug treatment for elevated triglycerides
Reduced HDL-C < 40 mg/dL (1.0 mmol/L) in men; < 50 mg/dL (1.3 mmol/L) in women or on drug treatment for reduced HDL-C
Elevated Blood Pressure Systolic ≥ 130 mmHg and/or diastolic ≥ 85 mmHg or on antihypertensive drug treatment
Elevated Fasting Glucose ≥ 100 mg/dL (5.6 mmol/L) or on drug treatment for elevated glucose
Diagnosis of metabolic syndrome is confirmed when at least three of these criteria are met.

Table 2: Potential Biomarkers Associated with Metabolic Syndrome

BiomarkerAssociation with Metabolic Syndrome
Leptin Generally elevated
Adiponectin Generally decreased
C-Reactive Protein (CRP) Generally elevated
Interleukin-6 (IL-6) Generally elevated
Tumor Necrosis Factor-alpha (TNF-α) Generally elevated
This compound Hypothesized to be altered

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for the quantification of structurally similar oxysterols.

1. Objective: To accurately and reproducibly quantify the concentration of this compound in human plasma or serum samples.

2. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma/serum samples (stored at -80°C)

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: [M+H]+ → specific product ion (to be determined by infusion of the standard)

    • This compound-d7: [M+H]+ → specific product ion (to be determined by infusion of the standard)

5. Data Analysis:

  • Construct a calibration curve using the analytical standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Assessment of this compound's Effect on NFκB Signaling in Hepatocytes

1. Objective: To investigate the potential of this compound to modulate the NFκB signaling pathway in a liver cell model.

2. Materials and Reagents:

  • Human hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NFκB activation

  • Reagents for Western blotting (primary antibodies against p-p65, p65, IκBα, and a loading control like β-actin; secondary antibodies)

  • Reagents for quantitative PCR (primers for NFκB target genes like IL-6, TNF-α)

  • Luciferase reporter assay kit for NFκB activity

3. Cell Culture and Treatment:

  • Culture HepG2 cells to ~80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

  • Stimulate the cells with an NFκB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for the appropriate time (e.g., 30 minutes for protein analysis, 4-6 hours for gene expression analysis).

4. Western Blotting for NFκB Pathway Proteins:

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence and quantify band intensities.

5. Quantitative PCR for NFκB Target Genes:

  • Isolate total RNA from the cells.

  • Synthesize cDNA.

  • Perform qPCR using specific primers for target genes.

  • Normalize gene expression to a housekeeping gene (e.g., GAPDH).

6. NFκB Reporter Assay:

  • Transfect cells with an NFκB-luciferase reporter plasmid.

  • Treat the cells as described in step 3.

  • Measure luciferase activity according to the manufacturer's instructions.

Mandatory Visualizations

G Metabolic_Stress Metabolic Stress (e.g., Excess Fatty Acids, Hyperglycemia) Cholestan_3_one This compound Metabolic_Stress->Cholestan_3_one May alter levels Inflammation Inflammation (e.g., IL-6, TNF-α) Metabolic_Stress->Inflammation Induces LXR Liver X Receptor (LXR) Cholestan_3_one->LXR Hypothesized Activation AMPK_Activation AMPK Activation Cholestan_3_one->AMPK_Activation Hypothesized Modulation NFkB_Inhibition NFκB Inhibition LXR->NFkB_Inhibition Potential Crosstalk NFkB_Inhibition->Inflammation Decreases Metabolic_Homeostasis Improved Metabolic Homeostasis Inflammation->Metabolic_Homeostasis Worsens Lipogenesis Lipogenesis AMPK_Activation->Lipogenesis Inhibits Gluconeogenesis Gluconeogenesis AMPK_Activation->Gluconeogenesis Inhibits Lipogenesis->Metabolic_Homeostasis Contributes to Imbalance Gluconeogenesis->Metabolic_Homeostasis Contributes to Imbalance G Start Start: Patient Cohort with Metabolic Disorder Sample_Collection Plasma/Serum Collection Start->Sample_Collection Sample_Prep Protein Precipitation & Internal Standard Spiking Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Quantification of This compound LC_MS->Quantification Data_Analysis Correlation Analysis with Clinical Parameters (e.g., HOMA-IR, Lipids) Quantification->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation End End: Potential Clinical Utility Biomarker_Validation->End

Application Notes and Protocols: Investigating the Effects of Cholestan-3-one on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestan-3-one is a neuroactive steroid, a class of molecules known to modulate neuronal activity and synaptic transmission. Understanding the precise effects of this compound on synaptic function is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide a comprehensive set of protocols to investigate the impact of this compound on various aspects of synaptic transmission, including neurotransmitter release, postsynaptic receptor function, and intracellular signaling. The provided methodologies cover electrophysiological recordings, neurotransmitter release assays, and calcium imaging, offering a multi-faceted approach to characterizing the synaptic effects of this compound.

Data Presentation: Summary of Expected Quantitative Effects of this compound

The following tables summarize potential quantitative data based on existing literature on this compound and related neuroactive steroids. These tables are intended to serve as a reference for expected outcomes and for comparison with experimental results.

Table 1: Effects of this compound on Evoked and Spontaneous Neurotransmitter Release

ParameterControlThis compound (Concentration)Expected OutcomeReference
Evoked Postsynaptic Current (EPSC) Amplitude (pA)Baseline Value200 nMDecrease[1][2]
Miniature Endplate Current (MEPC) Amplitude (pA)Baseline Value200 nMNo significant change[1]
MEPC Frequency (Hz)Baseline Value200 nMNo significant change[1]
Synaptic Vesicle Recycling Rate (τ, s)Baseline Value200 nMNo significant change in recycling time, but reduction in the number of recycling vesicles[2]

Table 2: Potential Effects of this compound on Postsynaptic Receptor Function (Hypothetical, based on related compounds)

ParameterControlThis compound (Concentration)Expected Outcome (Hypothetical)Reference
NMDA Receptor-mediated Current Amplitude (pA)Baseline Value1-10 µMModulation (Potentiation or Inhibition)[3][4]
GABAA Receptor-mediated Current Amplitude (pA)Baseline Value1-10 µMModulation (Potentiation or Inhibition)[5][6]
AMPA Receptor-mediated Current Amplitude (pA)Baseline Value1-10 µMModulation[3][4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Postsynaptic Currents

This protocol details the methodology for recording excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents from cultured neurons or brain slices to assess the effects of this compound on synaptic transmission.

Materials and Reagents:

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • This compound stock solution (in DMSO)

  • Cultured neurons or acute brain slices

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Preparation of Solutions:

    • Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Prepare internal solution containing (in mM): 135 Cs-gluconate, 10 MgCl2, 0.1 CaCl2, 2 Mg-ATP, 1 EGTA, and 10 HEPES, pH adjusted to 7.25 with CsOH.

    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should not exceed 0.1%.

  • Slice/Culture Preparation:

    • For acute brain slices, prepare 300-400 µm thick slices from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold aCSF. Allow slices to recover for at least 1 hour at room temperature.

    • For cultured neurons, plate cells on coverslips and grow to the desired density.

  • Recording:

    • Transfer a slice or coverslip to the recording chamber and perfuse with aCSF at a rate of 2 ml/min at 32°C.

    • Obtain whole-cell patch-clamp recordings from pyramidal neurons under visual guidance.

    • To record EPSCs, hold the neuron at -70 mV. To record IPSCs, hold the neuron at 0 mV.

    • Use a bipolar stimulating electrode to evoke synaptic responses in the Schaffer collateral pathway or other relevant pathways.

  • Application of this compound:

    • After obtaining a stable baseline recording for at least 10 minutes, perfuse the slice/culture with aCSF containing the desired concentration of this compound.

    • Record for at least 20-30 minutes in the presence of the compound to observe its effects.

    • Perform a washout by perfusing with normal aCSF for at least 20 minutes.

  • Data Analysis:

    • Analyze the amplitude, frequency, and kinetics of evoked and spontaneous postsynaptic currents using appropriate software.

    • Compare the data before, during, and after the application of this compound.

Protocol 2: FM1-43 Styryl Dye Imaging for Synaptic Vesicle Recycling

This protocol describes the use of the fluorescent dye FM1-43 to visualize and quantify synaptic vesicle exocytosis and endocytosis, providing a measure of neurotransmitter release.

Materials and Reagents:

  • Tyrode's solution

  • FM1-43 dye

  • High K+ solution

  • This compound stock solution

  • Cultured neurons or neuromuscular junction preparation

  • Fluorescence microscope with a CCD camera

Procedure:

  • Preparation:

    • Prepare Tyrode's solution containing (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

    • Prepare a high K+ solution by increasing the KCl concentration to 90 mM and reducing NaCl to maintain osmolarity.

    • Prepare a working solution of FM1-43 in Tyrode's solution.

  • Loading Synaptic Terminals:

    • Incubate the preparation in Tyrode's solution containing FM1-43.

    • Stimulate the neurons with high K+ solution for 1-2 minutes to induce synaptic vesicle exocytosis and subsequent endocytosis of the dye.

    • Wash the preparation thoroughly with Tyrode's solution to remove extracellular dye.

  • Application of this compound:

    • Incubate the loaded preparation with Tyrode's solution containing the desired concentration of this compound for a predetermined period.

  • Unloading (Destaining):

    • Stimulate the neurons again with high K+ solution to induce exocytosis of the dye-laden vesicles.

    • Acquire a time-lapse series of fluorescence images during the stimulation period to monitor the rate of destaining.

  • Data Analysis:

    • Measure the fluorescence intensity of individual synaptic boutons over time.

    • The rate of fluorescence decay during destaining is proportional to the rate of synaptic vesicle exocytosis. Compare the destaining rates in control and this compound treated conditions.

Protocol 3: Intracellular Calcium Imaging

This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal stimulation, providing insights into the effects of this compound on calcium signaling.

Materials and Reagents:

  • Fluo-4 AM or other suitable calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Cultured neurons

  • Confocal or fluorescence microscope with a fast-acquisition camera

Procedure:

  • Loading Cells with Calcium Indicator:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification.

  • Imaging:

    • Place the coverslip with the loaded cells in a recording chamber on the microscope stage and perfuse with HBSS.

    • Acquire a baseline fluorescence image series.

  • Stimulation and Drug Application:

    • Stimulate the neurons with a brief application of a depolarizing agent (e.g., high K+ solution or a specific agonist) to evoke a calcium transient.

    • After recording the control response, perfuse the cells with HBSS containing this compound for a defined period.

    • Repeat the stimulation in the presence of this compound.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F0) in individual cells or regions of interest (e.g., presynaptic terminals or postsynaptic spines) in response to stimulation.

    • Compare the amplitude and kinetics of the calcium transients before and after the application of this compound.

Mandatory Visualizations

Cholestan_3_one_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Lipid Raft Lipid Raft This compound->Lipid Raft Alters properties Ion Channel Ion Channel This compound->Ion Channel Directly Modulates? Receptor Receptor This compound->Receptor Directly Modulates? Synaptic Vesicle Cycle Synaptic Vesicle Cycle Lipid Raft->Synaptic Vesicle Cycle Modulates Synaptic Transmission Synaptic Transmission Ion Channel->Synaptic Transmission Receptor->Synaptic Transmission Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle Cycle->Neurotransmitter Release Regulates Neurotransmitter Release->Synaptic Transmission Impacts

Caption: Proposed signaling pathway of this compound at the synapse.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis & Interpretation Whole-Cell Patch Clamp Whole-Cell Patch Clamp Record EPSCs/IPSCs Record EPSCs/IPSCs Whole-Cell Patch Clamp->Record EPSCs/IPSCs Analyze Amplitude & Frequency Analyze Amplitude & Frequency Record EPSCs/IPSCs->Analyze Amplitude & Frequency Compare Control vs. Drug Compare Control vs. Drug Analyze Amplitude & Frequency->Compare Control vs. Drug FM1-43 Imaging FM1-43 Imaging Measure Vesicle Recycling Measure Vesicle Recycling FM1-43 Imaging->Measure Vesicle Recycling Measure Vesicle Recycling->Compare Control vs. Drug Calcium Imaging Calcium Imaging Measure [Ca2+]i Transients Measure [Ca2+]i Transients Calcium Imaging->Measure [Ca2+]i Transients Measure [Ca2+]i Transients->Compare Control vs. Drug Determine Mechanism of Action Determine Mechanism of Action Compare Control vs. Drug->Determine Mechanism of Action Prepare Neuronal Culture/Slice Prepare Neuronal Culture/Slice Prepare Neuronal Culture/Slice->Whole-Cell Patch Clamp Prepare Neuronal Culture/Slice->FM1-43 Imaging Prepare Neuronal Culture/Slice->Calcium Imaging

Caption: Experimental workflow for studying this compound effects.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Cholestan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the synthesis of this compound?

A1: The principal challenge lies in controlling the stereochemistry at the A/B ring junction, specifically the configuration of the hydrogen atom at the C-5 position. This leads to the formation of two possible diastereomers: 5α-Cholestan-3-one (trans-fused A/B rings) and 5β-Cholestan-3-one (cis-fused A/B rings, also known as coprostanone). Achieving high diastereoselectivity for the desired isomer is a critical and often difficult step.

Q2: How can I control the stereochemistry at the C-5 position during the reduction of Cholest-4-en-3-one?

A2: The stereochemical outcome of the reduction of the C4-C5 double bond in Cholest-4-en-3-one is highly dependent on the choice of reducing agent and reaction conditions.

  • Catalytic Hydrogenation: The choice of catalyst and solvent system is crucial. For instance, hydrogenation over a platinum catalyst in an acidic medium typically favors the formation of the 5α-isomer (trans). In contrast, hydrogenation using a palladium catalyst in a neutral or basic medium tends to yield the 5β-isomer (cis).

  • Dissolving Metal Reductions: Reductions using alkali metals (like lithium or sodium) in liquid ammonia (B1221849) with a proton source (e.g., ethanol) generally lead to the thermodynamically more stable 5α-isomer.

Q3: I am observing a mixture of 5α and 5β isomers. How can I improve the diastereoselectivity of my reaction?

A3: To improve diastereoselectivity, consider the following:

  • Reagent Selection: As detailed in the table below, different reducing agents offer varying degrees of stereocontrol. For example, catalytic transfer hydrogenation over Raney nickel can produce a mixture of coprostanols (the precursors to 5β-cholestan-3-one).[1]

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.

  • Additives: The presence of acids, bases, or other additives can significantly alter the course of the reduction.

Q4: How can I separate a mixture of 5α- and 5β-Cholestan-3-one?

A4: Separation of the 5α and 5β diastereomers can be achieved through standard chromatographic techniques.

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the two isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically employed.

  • Recrystallization: Fractional crystallization can also be used, as the two isomers may have different solubilities in certain solvents.

Troubleshooting Guides

Problem 1: Low yield of the desired 5α-Cholestan-3-one isomer.

Possible Cause Suggested Solution
Suboptimal Reducing Agent Switch to a reducing system known to favor the 5α-isomer, such as Li/NH₃ or catalytic hydrogenation with PtO₂ in acetic acid.
Reaction Conditions Not Optimized Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for the formation of the 5α-isomer.
Catalyst Poisoning Ensure the starting material and solvent are pure and free of catalyst poisons (e.g., sulfur compounds).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion.

Problem 2: Predominance of the undesired 5β-Cholestan-3-one isomer.

Possible Cause Suggested Solution
Incorrect Catalyst/Solvent Combination For the 5α-isomer, avoid conditions that favor the 5β-isomer, such as hydrogenation with a palladium catalyst in a neutral solvent.
Thermodynamic vs. Kinetic Control The 5α-isomer is generally the thermodynamically more stable product. Ensure your reaction conditions allow for equilibration to the more stable isomer, if applicable.

Quantitative Data Summary

The following table summarizes the outcomes of different reduction methods for Cholest-4-en-3-one, highlighting the resulting stereochemistry.

Starting Material Reagents and Conditions Product(s) Stereoselectivity Overall Yield Reference
Cholest-4-en-3-oneCatalytic transfer hydrogenation over W2 Raney nickel in boiling isopropanol, followed by oxidation with Kiliani reagent.5β-Cholestan-3-onePredominantly 5β80%[1]
Cholest-4-en-3-one p-toluenesulfonylhydrazoneCatecholborane in chloroform (B151607) at 0°C, followed by reflux with sodium acetate.5β-Cholest-3-enePredominantly 5β83-88%[2]
1,4,6-Cholestatrien-3-oneNaBH₄ (4 equiv.)4,6-Cholestadien-3β-ol--[3]
1,4,6-Cholestatrien-3-oneL-Selectride (12 equiv.)4,6-Cholestadien-3α-olChemoselective for 3α-ol-[3]
1,4,6-Cholestatrien-3-one9-BBN (14 equiv.)1,4,6-Cholestatrien-3α-ol--[3]

Experimental Protocols

Protocol 1: Synthesis of 5β-Cholestan-3-one via Catalytic Transfer Hydrogenation[1]
  • Step 1: Catalytic Transfer Hydrogenation.

    • In a round-bottom flask, dissolve Cholest-4-en-3-one in boiling isopropanol.

    • Add W2 Raney nickel to the solution.

    • Reflux the mixture to effect the catalytic transfer hydrogenation. This step yields a mixture of 5β-cholestan-3α- and 3β-ols.

  • Step 2: Oxidation.

    • After the initial reaction is complete, cool the mixture.

    • Add Kiliani reagent (a solution of chromium trioxide in sulfuric acid) to the crude mixture of coprostanols.

    • Stir the reaction until the oxidation is complete, as indicated by TLC.

    • Work up the reaction by quenching with isopropanol, followed by extraction with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain 5β-Cholestan-3-one.

Protocol 2: Synthesis of 5β-Cholest-3-ene from Cholest-4-en-3-one p-toluenesulfonylhydrazone[2]
  • Preparation of the Hydrazone:

    • In a round-bottom flask, dissolve Cholest-4-en-3-one and p-toluenesulfonylhydrazide in 95% ethanol (B145695).

    • Heat the solution at reflux for 10 minutes.

    • Allow the solution to cool to room temperature and collect the precipitated solid by filtration.

    • Recrystallize the solid from 95% ethanol to yield Cholest-4-en-3-one p-toluenesulfonylhydrazone.

  • Reduction with Catecholborane:

    • In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the prepared hydrazone in chloroform.

    • Cool the solution to 0°C and inject catecholborane.

    • Stir the reaction at 0°C for 2 hours.

    • Add sodium acetate and water, and heat the mixture under reflux for 1 hour.

    • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting oil by column chromatography on alumina (B75360) with hexane as the eluent to afford 5β-Cholest-3-ene.

Visualizations

Stereoselective_Reduction Stereoselective Reduction of Cholest-4-en-3-one cluster_alpha Conditions Favoring 5α Isomer cluster_beta Conditions Favoring 5β Isomer start Cholest-4-en-3-one cond_alpha1 Catalytic Hydrogenation (PtO₂, H⁺) start->cond_alpha1 cond_alpha2 Dissolving Metal Reduction (Li/NH₃, EtOH) start->cond_alpha2 cond_beta1 Catalytic Hydrogenation (Pd/C, neutral) start->cond_beta1 cond_beta2 Catalytic Transfer Hydrogenation (Raney Ni, iPrOH) start->cond_beta2 prod_alpha 5α-Cholestan-3-one (trans-fused) prod_beta 5β-Cholestan-3-one (cis-fused) cond_alpha1->prod_alpha Thermodynamically Favored cond_alpha2->prod_alpha cond_beta1->prod_beta Kinetically Favored cond_beta2->prod_beta

Caption: Reaction pathways for the stereoselective reduction of Cholest-4-en-3-one.

Troubleshooting_Workflow Troubleshooting Poor Stereoselectivity cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control start Poor Stereoselectivity Observed (Mixture of 5α and 5β isomers) q1 Is the desired isomer thermodynamically or kinetically favored? start->q1 action_thermo1 Increase Reaction Time q1->action_thermo1 Thermodynamic action_kinetic1 Decrease Reaction Temperature q1->action_kinetic1 Kinetic action_thermo2 Increase Temperature action_thermo1->action_thermo2 action_thermo3 Use Equilibrating Conditions (e.g., acid/base catalyst) action_thermo2->action_thermo3 check_purity Analyze Product Mixture (GC, NMR, HPLC) action_thermo3->check_purity action_kinetic2 Use a More Bulky Reagent action_kinetic1->action_kinetic2 action_kinetic3 Change Solvent action_kinetic2->action_kinetic3 action_kinetic3->check_purity end Improved Stereoselectivity check_purity->end

Caption: A workflow for troubleshooting poor stereoselectivity in this compound synthesis.

References

Technical Support Center: Byproduct Formation in Cholestan-3-one Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Cholestan-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of Cholestan-3β-ol (cholestanol). The most common and cost-effective method is the Jones oxidation, which utilizes a solution of chromium trioxide in sulfuric acid and acetone.[1][2][3][4] Other methods include oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are generally milder but more expensive.

Q2: I performed a Jones oxidation of cholestanol (B8816890), but my yield of this compound is low. What are the possible reasons?

A2: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient Jones reagent, low reaction temperature, or a short reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material is consumed.

  • Impure Starting Material: The cholestanol used may contain impurities that interfere with the reaction.

  • Side Reactions: Although secondary alcohols are less prone to over-oxidation than primary alcohols, side reactions can still occur, especially with prolonged reaction times or excessive temperatures.[1][2]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q3: What are the typical byproducts observed in the synthesis of this compound via Jones oxidation?

A3: The primary "byproduct" is often unreacted starting material (Cholestan-3β-ol). Other potential byproducts are minimal if the reaction is performed correctly on a secondary alcohol. However, if the starting material is impure (e.g., contains other sterols with more reactive functional groups), other oxidized species could be formed. For instance, oxidation of cholesterol using Jones reagent can lead to the formation of cholest-4-en-3,6-dione.[5]

Q4: How can I monitor the progress of the this compound synthesis?

A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting material (cholestanol) on a TLC plate. The product, this compound, is more polar than the starting alcohol and will have a lower Rf value. The reaction is complete when the spot corresponding to cholestanol is no longer visible. A common solvent system for TLC analysis of sterols is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6]

Q5: My final product of this compound is not pure. What are the best methods for purification?

A5: The most common and effective purification methods are:

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel is highly effective for separating this compound from unreacted cholestanol and other non-polar impurities.[7] A gradient elution with a hexane/ethyl acetate solvent system is typically used.

  • Recrystallization: This is an excellent method for obtaining high-purity crystalline this compound.[8][9] Suitable solvent systems include ethanol, acetone, or a mixture of hexane and ethyl acetate.[10]

Troubleshooting Guides

Problem 1: Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. 1. Insufficient Jones Reagent: Not enough oxidizing agent was added to convert all the starting material.1. Add more Jones reagent dropwise while monitoring the reaction by TLC. Be cautious not to add a large excess, which can complicate the workup.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.2. Ensure the reaction is maintained at the optimal temperature (typically 0-25°C).[1] If the reaction is sluggish at a lower temperature, allow it to warm to room temperature.
3. Poor Quality of Jones Reagent: The reagent may have degraded over time.3. Prepare fresh Jones reagent before use.
Problem 2: Difficulty in Product Isolation/Purification
Symptom Possible Cause Troubleshooting Steps
Poor separation of product and starting material during column chromatography. 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal.1. Optimize the solvent system using TLC.[6] A shallower gradient of the polar solvent (e.g., ethyl acetate in hexane) can improve resolution.
2. Column Overloading: Too much crude product was loaded onto the column.2. Use a larger column or reduce the amount of sample loaded.
3. Improper Column Packing: Channels in the silica gel can lead to poor separation.3. Ensure the silica gel is packed uniformly without any air bubbles.
Product "oils out" instead of crystallizing during recrystallization. 1. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.1. Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[9][10]
2. Presence of Impurities: Impurities can inhibit crystal formation.2. Purify the crude product by column chromatography before attempting recrystallization.
3. Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.3. Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.[8]

Quantitative Data Summary

Parameter Jones Oxidation of Cholestanol Notes
Starting Material Cholestan-3β-ol-
Oxidizing Agent Jones Reagent (CrO₃/H₂SO₄/H₂O in acetone)Prepared fresh before use.[1]
Reaction Temperature 0-25 °CThe reaction is exothermic.[1]
Typical Yield >80%Yield can vary based on reaction scale and purity of starting material.
Purity after Column Chromatography >95%Dependent on the efficiency of the separation.
Purity after Recrystallization >99%Can yield a white crystalline solid.

Experimental Protocols

Synthesis of this compound via Jones Oxidation

Materials:

  • Cholestan-3β-ol

  • Jones Reagent (Chromium trioxide, concentrated sulfuric acid, water)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Jones Reagent: Dissolve 2.7 g of chromium trioxide in 2.3 mL of concentrated sulfuric acid and carefully dilute with water to a final volume of 10 mL.

  • Reaction Setup: In a round-bottom flask, dissolve Cholestan-3β-ol in acetone. Cool the flask in an ice bath.

  • Oxidation: While stirring, add the prepared Jones reagent dropwise to the solution of cholestanol. The color of the reaction mixture will change from orange/red to a greenish-blue as the Cr(VI) is reduced to Cr(III).[1] Maintain the temperature below 20°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely.

    • Dilute the reaction mixture with water.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Cholestan-3β-ol in Acetone oxidation Jones Oxidation (CrO₃/H₂SO₄/H₂O) start->oxidation monitoring TLC Monitoring oxidation->monitoring workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete crude_product Crude this compound workup->crude_product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography recrystallization Recrystallization (e.g., Ethanol) column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reagent Check/Add More Jones Reagent incomplete_reaction->check_reagent Yes check_temp Adjust Temperature incomplete_reaction->check_temp Yes check_time Increase Reaction Time incomplete_reaction->check_time Yes poor_separation Poor Separation? incomplete_reaction->poor_separation No optimize_solvent Optimize TLC/Column Solvents poor_separation->optimize_solvent Yes check_loading Check Column Loading poor_separation->check_loading Yes oiling_out Oiling Out? poor_separation->oiling_out No change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Cholestan-3-one from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cholestan-3-one from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

The most common methods for extracting this compound and other neutral sterols from biological samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2] LLE, often using solvent systems like chloroform (B151607) and methanol (B129727) (as in the Bligh/Dyer or Folch methods), is a traditional approach to separate lipids.[2][3] SPE is a more modern and rapid technique that can effectively separate crude lipid mixtures into different classes, including sterols.[2]

Q2: Why is sample saponification (alkaline hydrolysis) sometimes recommended?

Saponification is an alkaline hydrolysis step used to cleave fatty acid esters of sterols, such as cholesteryl esters.[3] This process is crucial if the goal is to measure the total amount of this compound, including both its free and esterified forms. The hydrolysis also helps to degrade other abundant lipids like triglycerides and phospholipids, which simplifies the sample matrix.[3] If only the free, unesterified form is of interest, this step should be omitted.[3]

Q3: What are the primary analytical techniques for the quantification of this compound?

The primary analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS).[4][5] LC-MS/MS is a powerful tool for this purpose, offering high sensitivity and specificity.[4][5] GC-MS is also highly sensitive and specific but often requires a derivatization step to increase the volatility of the analyte.[4]

Q4: Is derivatization necessary for the analysis of this compound?

For GC-MS analysis, derivatization is often required to make this compound more volatile and improve its chromatographic properties.[4][6] A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[6][7] For ketosteroids, a methoximation step is often performed prior to silylation to protect the keto group and prevent the formation of multiple derivatives.[6] For LC-MS analysis, derivatization is generally not necessary, although it can sometimes be used to enhance ionization efficiency.[4]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact the accuracy of LC-MS/MS quantification.[8] To minimize these effects, it is crucial to have an efficient sample cleanup procedure, such as SPE.[1][2] Additionally, the use of a stable isotope-labeled internal standard, like a deuterated version of this compound, is highly recommended to compensate for matrix effects and variations in sample processing.[9][10]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent system. For LLE, ensure the correct ratio of polar and non-polar solvents. For SPE, ensure the cartridge type and elution solvents are appropriate for neutral sterols.[1][11][12]
Incomplete Saponification If measuring total this compound, ensure the alkaline hydrolysis step is complete. This can be influenced by reaction time, temperature, and the concentration of the base.[3]
Analyte Loss During Solvent Evaporation Use a gentle stream of nitrogen and avoid excessive heat when evaporating solvents to prevent the loss of the analyte.
Improper pH of the Sample The pH of the biological matrix can change over time, potentially affecting analyte stability. Ensure proper buffering if the analyte is pH-sensitive.[13]
Poor Chromatographic Peak Shape
Potential Cause Suggested Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition. For reverse-phase HPLC, adjust the organic solvent-to-water ratio. For GC, optimize the temperature program.[14]
Column Contamination Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Analyte Interaction with Active Sites on the Column For GC analysis, ensure complete derivatization to block active functional groups.[7] For HPLC, consider using a column with end-capping.
High Background Noise or Interferences in Mass Spectrometry
Potential Cause Suggested Solution
Insufficient Sample Cleanup Improve the sample preparation procedure. This may involve adding an extra SPE step or using a more selective sorbent.[8]
Matrix Effects As mentioned in the FAQs, use a stable isotope-labeled internal standard.[9][10] Also, optimize the chromatographic separation to ensure the analyte elutes in a region with minimal co-eluting matrix components.[8]
Contamination from Solvents or Reagents Use high-purity solvents and reagents (e.g., LC-MS grade).[9] Run blank samples to identify sources of contamination.
Non-Optimal MS Parameters Optimize MS parameters such as collision energy and fragmentor voltage to improve the signal-to-noise ratio for the specific analyte.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the analysis of this compound and related compounds.

Table 1: Recovery and Linearity of this compound and Related Analytes

AnalyteMatrixExtraction MethodRecovery (%)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
7α-hydroxy-4-cholesten-3-oneSerumNot specified93 - 1070 - 200> 0.9985[15]
KetosteroidsMeatNot specified~60Not specifiedNot specified[16]
Sterols and SecosteroidsPlasmaSPE85 - 110Not specifiedNot specified[3]
Hesperetin (B1673127) enantiomersSerum, UrineProtein Precipitation>980.5 - 100 µg/mLNot specified[17]

Table 2: Detection Limits for this compound and Related Analytes

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
7α-hydroxy-4-cholesten-3-oneHPLC-MS/MS0.04 ng/mLNot specified[15]
Sterols and SecosteroidsHPLC-MS< 1 ng/mLNot specified[3]
Estrone (as PFB derivative)LC-ECAPCI-MS740 attomole on columnNot specified[18]
KetosteroidsLC-MS/MSCompetitive with current methodsGood values[16]

Experimental Protocols & Workflows

General Experimental Workflow for this compound Purification and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization Saponification Saponification (Optional) Homogenization->Saponification LLE Liquid-Liquid Extraction Saponification->LLE SPE Solid-Phase Extraction Saponification->SPE Derivatization Derivatization (for GC-MS) LLE->Derivatization LCMS LC-MS/MS LLE->LCMS SPE->Derivatization SPE->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification

Caption: General workflow for the purification and analysis of this compound.

Decision Tree for Method Selection

decision_tree start Start: Goal of Analysis total_vs_free Measure Total or Free this compound? start->total_vs_free saponification Perform Saponification total_vs_free->saponification Total no_saponification Skip Saponification total_vs_free->no_saponification Free analytical_instrument Available Analytical Instrument? gcms Use GC-MS analytical_instrument->gcms GC-MS lcms Use LC-MS/MS analytical_instrument->lcms LC-MS/MS saponification->analytical_instrument no_saponification->analytical_instrument derivatization Derivatization Required gcms->derivatization no_derivatization No Derivatization lcms->no_derivatization

References

Optimizing reaction conditions for high-yield Cholestan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Cholestan-3-one. Our resources are designed to help you achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of the secondary alcohol, Cholestanol (B8816890). The most prevalent and effective methods employed for this transformation are Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Swern oxidation. Each method has its own advantages and disadvantages concerning reaction conditions, yield, and handling of reagents.

Q2: Which oxidation method generally provides the highest yield for this compound synthesis?

A2: While yields are highly dependent on specific reaction conditions and the purity of starting materials, Jones oxidation is often reported to provide high yields for the oxidation of secondary alcohols to ketones.[1] However, it involves the use of carcinogenic chromium(VI) compounds. PCC and Swern oxidations are milder alternatives that also offer good to excellent yields and are often preferred for their selectivity and less harsh conditions.[2][3]

Q3: What are the main safety concerns associated with the synthesis of this compound?

A3: Safety considerations primarily depend on the chosen oxidation method.

  • Jones Oxidation: Involves chromium(VI) reagents, which are carcinogenic and toxic.[1] Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential.

  • PCC Oxidation: Pyridinium chlorochromate is also a chromium(VI) compound and should be handled with care due to its toxicity.[4]

  • Swern Oxidation: This reaction generates dimethyl sulfide, a volatile and malodorous byproduct, as well as the highly toxic gas carbon monoxide.[5][6] All steps must be performed in a well-functioning fume hood.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7] A spot corresponding to the starting material (Cholestanol) will diminish over time, while a new spot corresponding to the more nonpolar product (this compound) will appear and intensify. An appropriate eluent system for TLC analysis is typically a mixture of hexane (B92381) and ethyl acetate.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. For PCC and Swern oxidations, a slight excess (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.

    • Inadequate Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Sterically hindered alcohols like cholestanol may require longer reaction times.

    • Low Temperature (for Swern Oxidation): While the initial steps of the Swern oxidation are performed at very low temperatures (typically -78 °C), allowing the reaction to warm prematurely can lead to incomplete conversion.[8]

  • Product Decomposition:

    • Harsh Reaction Conditions (Jones Oxidation): The strongly acidic nature of the Jones reagent can sometimes lead to side reactions or degradation of the product if the reaction is left for too long or at elevated temperatures.[9]

    • Over-oxidation (less common for ketones): While ketones are generally stable to further oxidation, prolonged exposure to strong oxidizing agents under harsh conditions could potentially lead to side reactions.

  • Issues with Starting Material and Reagents:

    • Purity of Cholestanol: Ensure your starting material is pure and dry. Impurities can interfere with the reaction.

    • Activity of Oxidizing Agent: The activity of oxidizing agents can diminish over time. Use fresh or properly stored reagents. For instance, PCC can be sensitive to moisture.[4]

  • Work-up and Purification Losses:

    • Inefficient Extraction: Ensure you are using an appropriate solvent and performing multiple extractions to fully recover the product from the aqueous layer during work-up.

    • Losses during Chromatography: Improperly packed columns or an unsuitable eluent system can lead to poor separation and loss of product.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q: My TLC plate shows multiple spots in addition to the desired product. What are the likely side products and how can I minimize their formation?

A: The formation of byproducts is a common challenge. Here are some potential side products and strategies to mitigate them:

  • Unreacted Starting Material: This is often the most common "side product." To address this, refer to the "Incomplete Reaction" section in the low yield troubleshooting guide.

  • Byproducts from the Oxidizing Agent:

    • Jones Oxidation: The chromium salts produced can sometimes complicate purification.

    • PCC Oxidation: A common issue is the formation of a "nasty brown tar" from the chromium byproducts. Adding an adsorbent like Celite or molecular sieves to the reaction mixture can help by adsorbing these byproducts, making the work-up cleaner.[10]

    • Swern Oxidation: The primary byproducts are dimethyl sulfide, carbon monoxide, and carbon dioxide.[5] While volatile, improper quenching can lead to other side reactions.

  • Formation of Enones or other Steroidal Derivatives:

    • In some cases, particularly with more reactive steroidal systems or under certain conditions, side reactions like elimination to form an enone might occur, although this is less common for the saturated cholestane (B1235564) system.

To minimize side product formation:

  • Control Reaction Temperature: This is especially critical for the Swern oxidation, which must be kept at low temperatures to avoid side reactions.[8]

  • Optimize Reagent Stoichiometry: Using a large excess of the oxidizing agent can sometimes lead to more side products.

  • Ensure Anhydrous Conditions: For PCC and Swern oxidations, the presence of water can lead to unwanted side reactions.[10]

Issue 3: Difficulty in Purifying this compound

Q: I am struggling to obtain pure this compound after the reaction. What are the best purification methods?

A: The most common and effective method for purifying this compound is column chromatography .[11]

  • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of steroids.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of hexane and ethyl acetate . The polarity of the eluent can be adjusted to achieve optimal separation. Since this compound is more non-polar than the starting alcohol (Cholestanol), it will elute first. You can determine the ideal solvent ratio by running a TLC first.[12]

  • Procedure:

    • Pack the column with silica gel slurried in the initial, less polar eluent.

    • Carefully load your crude product onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute all compounds.

    • Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Experimental Protocols

Jones Oxidation of Cholestanol

This method is known for its high yields but uses a strong, toxic oxidant.

Experimental Workflow:

Jones_Oxidation_Workflow start Start: Cholestanol dissolve Dissolve Cholestanol in Acetone (B3395972) start->dissolve cool Cool to 0-10 °C (Ice Bath) dissolve->cool add_jones Add Jones Reagent Dropwise cool->add_jones react Stir at Room Temperature (Monitor by TLC) add_jones->react quench Quench with Isopropanol (B130326) react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Column Chromatography filter_evap->purify end End: this compound purify->end

Caption: Workflow for Jones Oxidation of Cholestanol.

Methodology:

  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then dilute with water.

  • Reaction Setup: Dissolve Cholestanol in acetone in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Oxidation: Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Add water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation of Cholestanol

PCC is a milder oxidizing agent than Jones reagent and is often used for more sensitive substrates.

Experimental Workflow:

PCC_Oxidation_Workflow start Start: Cholestanol suspend_pcc Suspend PCC and Celite in Dichloromethane (B109758) (DCM) start->suspend_pcc add_cholestanol Add Cholestanol Solution in DCM suspend_pcc->add_cholestanol react Stir at Room Temperature (Monitor by TLC) add_cholestanol->react dilute Dilute with Diethyl Ether react->dilute filter Filter through Celite/Silica Gel dilute->filter wash_filtrate Wash Filtrate (Water, Brine) filter->wash_filtrate dry Dry over Na2SO4 wash_filtrate->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end End: this compound purify->end

Caption: Workflow for PCC Oxidation of Cholestanol.

Methodology:

  • Reaction Setup: Suspend PCC (1.2-1.5 equivalents) and an adsorbent like Celite in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Addition of Alcohol: Add a solution of Cholestanol in anhydrous DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Swern Oxidation of Cholestanol

The Swern oxidation is a very mild method that avoids the use of heavy metals.

Experimental Workflow:

Swern_Oxidation_Workflow start Start: Cholestanol activate_dmso Activate DMSO with Oxalyl Chloride in DCM at -78 °C start->activate_dmso add_cholestanol Add Cholestanol Solution in DCM activate_dmso->add_cholestanol add_base Add Triethylamine (B128534) (Et3N) add_cholestanol->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Aq. HCl, Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Column Chromatography filter_evap->purify end End: this compound purify->end

Caption: Workflow for Swern Oxidation of Cholestanol.

Methodology:

  • Activation of DMSO: In a flask under an inert atmosphere, add oxalyl chloride to a solution of anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in DCM.

  • Addition of Alcohol: After stirring for a short period, add a solution of Cholestanol in DCM dropwise.

  • Addition of Base: After another period of stirring, add triethylamine (Et₃N) to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

  • Work-up: Extract the product with DCM. Wash the combined organic layers sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Comparison of Oxidation Methods

Oxidation MethodOxidizing AgentTypical SolventTemperatureReaction TimeTypical Yield RangeKey AdvantagesKey Disadvantages
Jones Oxidation CrO₃ / H₂SO₄Acetone0 °C to RT< 1 hour85-95%High yield, fast reaction, inexpensive reagent.[1]Uses toxic and carcinogenic Cr(VI), strongly acidic.[1]
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom Temp.1-4 hours80-90%Milder than Jones, good yield, selective.[2][4]Toxic Cr(VI) reagent, can be acidic, work-up can be tedious.[4]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NDichloromethane-78 °C to RT1-2 hours85-95%Very mild conditions, avoids heavy metals, high yield.[3][13]Requires cryogenic temperatures, produces toxic and malodorous byproducts.[5][6]

References

Technical Support Center: Purification of Synthetic Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Cholestan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound sample?

A1: The nature and quantity of impurities will largely depend on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Material: If synthesizing from Cholestanol via oxidation, residual Cholestanol is a common impurity.

  • Isomeric Byproducts: Depending on the reaction conditions, particularly in methods like Oppenauer oxidation, you may encounter isomeric forms of this compound. For instance, if starting from cholesterol, cholest-4-en-3-one could be a potential impurity.

  • Over-oxidation Products: Harsh oxidation conditions, such as in some variations of Jones oxidation, can lead to the formation of further oxidized steroidal ketones.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the oxidizing agents (e.g., chromium salts from Jones oxidation), can also be present.

Q2: My crude product is a yellow or brownish oil/solid. How can I decolorize it?

A2: Colored impurities are common. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in the yield of your final product.

Q3: I am not getting good separation on my TLC plate. What should I do?

A3: Poor separation on a Thin Layer Chromatography (TLC) plate can be due to several factors. Try adjusting the polarity of your mobile phase. For non-polar compounds like this compound, a common mobile phase is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether. If your spots are too high (high Rf), decrease the polarity (less ethyl acetate). If they are too low (low Rf), increase the polarity (more ethyl acetate). Experiment with different solvent ratios to achieve optimal separation.

Q4: My compound is not crystallizing during recrystallization. What are the possible reasons?

A4: Several factors can inhibit crystallization:

  • Too much solvent: If the solution is not saturated, crystals will not form. Try to evaporate some of the solvent to concentrate the solution.

  • Solution cooled too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Absence of nucleation sites: Scratching the inside of the flask with a glass rod at the surface of the solution can often induce crystallization. Adding a seed crystal of pure this compound, if available, is also an effective method.

  • High concentration of impurities: A high impurity load can sometimes inhibit crystallization. In this case, an initial purification by column chromatography may be necessary.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography

Symptoms:

  • Multiple spots are observed on the TLC of the combined fractions.

  • The melting point of the product is broad and lower than the literature value.

  • Analytical data (e.g., NMR, GC-MS) shows the presence of significant impurities.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating your compound from impurities. Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between this compound and the impurities.
Column Overloading Too much crude material was loaded onto the column, leading to poor separation. Use an appropriate amount of silica (B1680970) gel relative to your sample size (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Fractions Collected are Too Large Collecting large fractions can result in the mixing of your product with closely eluting impurities. Collect smaller fractions and analyze them by TLC before combining.
Problem 2: Low Yield After Recrystallization

Symptoms:

  • The final mass of the purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseSolution
Using Too Much Solvent The more solvent you use, the more of your product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
Product is Too Soluble in the Chosen Solvent If your product has a high solubility in the solvent even at low temperatures, you will have a low recovery. Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
Premature Crystallization During Hot Filtration If the solution cools and crystals form in the filter funnel during the removal of insoluble impurities, you will lose product. Use a pre-heated funnel and filter the hot solution quickly. If crystals do form, you can try to redissolve them with a small amount of hot solvent.
Washing Crystals with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

The following table summarizes the expected purity and yield for the purification of this compound and a closely related compound, Cholest-4-en-3-one, using common laboratory techniques.[1]

Purification StepPurity Achieved (Cholest-4-en-3-one)Overall Yield (Cholest-4-en-3-one)Notes
Crude Product Variable-Purity depends heavily on the success of the synthesis and work-up.
Column Chromatography >98%~96%Effective for removing both more and less polar impurities.
Recrystallization >99%~94% (after chromatography)Excellent for removing small amounts of remaining impurities and achieving high purity.
Combined Purification 99.78% 92% A combination of column chromatography followed by recrystallization yields a highly pure product with a good overall recovery.[1]

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand

  • Glass wool or cotton

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand over the glass wool.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica gel.

    • Gently add a small amount of the initial eluent and drain again to ensure the sample is loaded in a narrow band.

  • Elution:

    • Carefully fill the column with the initial eluent.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the this compound. The exact gradient will depend on the impurities present.

  • Fraction Analysis and Product Isolation:

    • Develop the TLC plates and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, acetone, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Cholestanol oxidation Oxidation (e.g., Jones or Oppenauer) start->oxidation crude_product Crude this compound oxidation->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization tlc TLC column_chromatography->tlc pure_product Pure this compound recrystallization->pure_product recrystallization->tlc nmr NMR/GC-MS pure_product->nmr troubleshooting_guide cluster_high_impurity High Impurity Load cluster_low_impurity Low Impurity Load start Impure this compound purity_check Assess Purity by TLC start->purity_check column_chromatography Perform Column Chromatography purity_check->column_chromatography Multiple Spots / Streaking recrystallization Perform Recrystallization purity_check->recrystallization Minor Impurities check_fractions Check Fractions by TLC column_chromatography->check_fractions check_fractions->column_chromatography Impure combine_pure Combine Pure Fractions check_fractions->combine_pure Pure combine_pure->recrystallization check_crystals Check Crystal Purity (TLC/MP) recrystallization->check_crystals check_crystals->recrystallization Still Impure pure_product Pure this compound check_crystals->pure_product Pure

References

Stability of Cholestan-3-one in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Cholestan-3-one in various solvent systems. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a steroidal ketone that is generally stable under normal storage conditions.[1][2] Safety data sheets typically indicate that it should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[1] However, like many organic molecules, its stability in solution is not absolute and can be influenced by solvent choice and environmental factors.[3]

Q2: What primary factors can influence the stability of this compound in a solvent system?

A2: The stability of this compound in solution can be affected by several factors, which are common for steroidal ketones:

  • Oxidation: The ketone functional group can be susceptible to oxidation. The presence of strong oxidizing agents is a primary incompatibility to avoid.[1][2] Forced degradation studies often use agents like hydrogen peroxide to assess oxidative stability.[4]

  • pH (Hydrolysis): Extreme pH conditions (strong acids or bases) can promote degradation through hydrolysis or other reactions.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]

  • Light (Photolysis): Exposure to light, particularly UV radiation, can induce photolytic degradation in sensitive molecules.[7]

  • Solvent Polarity & Reactivity: The choice of solvent is critical. Protic solvents may participate in reactions like keto-enol tautomerization, although for a simple ketone, the keto form is usually more stable.[8] The solvent's polarity can also influence degradation rates.[9][10]

Q3: How do I choose an appropriate solvent for my experiment involving this compound?

A3: The ideal solvent should dissolve this compound without reacting with it. This compound is sparingly soluble in chloroform (B151607) and insoluble in water.[11] For analytical purposes, non-polar to moderately polar aprotic solvents like acetonitrile (B52724) or methanol (B129727) are commonly used in HPLC and LC-MS methods for related compounds.[12]

  • Check Solubility: Ensure the compound dissolves completely at the desired concentration.

  • Assess Inertness: Choose a solvent that is unlikely to react with the ketone. Aprotic solvents are generally preferred over protic ones unless a specific reaction is intended.

  • Consider the Application: The solvent must be compatible with your experimental setup (e.g., transparent in the required UV range for spectroscopy, volatile for GC-MS).

Troubleshooting Guide

Issue: My experimental results involving this compound are inconsistent or show a loss of analyte over time.

This issue may stem from instrument malfunction, reagent impurity, or analyte instability. The following flowchart can help diagnose the problem, with a focus on potential stability issues.

Troubleshooting_Guide start Inconsistent Experimental Results inst_check 1. Check Instrument Performance (Calibration, System Suitability) start->inst_check inst_ok Instrument OK inst_check->inst_ok Passes inst_action Recalibrate / Maintain Instrument inst_check->inst_action Fails reagent_check 2. Verify Solvent/Reagent Quality (Purity, Age, Storage) reagent_ok Reagents OK reagent_check->reagent_ok Passes reagent_action Use Fresh, High-Purity Solvents reagent_check->reagent_action Fails stability_check 3. Evaluate Analyte Stability stability_action Perform Forced Degradation Study (See Protocol Below) stability_check->stability_action Suspected inst_ok->reagent_check reagent_ok->stability_check Stability_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress Aliquot and Apply Stress Conditions prep->stress sample Sample at Timepoints (e.g., 0, 2, 8, 24, 48 hrs) stress->sample analyze Quantify using Validated Analytical Method (e.g., HPLC) sample->analyze interpret Calculate % Degradation & Identify Degradants analyze->interpret

References

Technical Support Center: Overcoming Solubility Issues of Cholestan-3-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of dissolving Cholestan-3-one in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound has a classic steroid ring structure, making it a highly hydrophobic and lipophilic molecule.[1][2] Its chemical nature results in very poor solubility in water and aqueous buffer systems.[1] This is a common challenge for many steroid-based compounds.[3][4]

Q2: I am seeing solid particles or cloudiness in my buffer. What is the first step I should take?

The initial and most crucial step is to prepare a concentrated stock solution of this compound in a suitable organic solvent before diluting it into your final aqueous buffer.[5] Direct addition of solid this compound to an aqueous buffer will likely result in insolubility.

A general workflow for solubilizing hydrophobic compounds like this compound is outlined below.

G cluster_0 Troubleshooting Workflow start Start: this compound Powder prep_stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->prep_stock dilute Slowly Add Stock to Aqueous Buffer with Vortexing prep_stock->dilute observe Observe Solution dilute->observe success Solution is Clear: Proceed with Experiment observe->success Clear precipitate Precipitation or Cloudiness Occurs observe->precipitate Not Clear troubleshoot Select a Solubilization Method precipitate->troubleshoot cosolvent Co-solvent troubleshoot->cosolvent cyclodextrin (B1172386) Cyclodextrin troubleshoot->cyclodextrin surfactant Surfactant troubleshoot->surfactant

Caption: Troubleshooting workflow for dissolving this compound.

Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution is common and indicates that the aqueous buffer cannot maintain the solubility of this compound at the desired concentration. To overcome this, you need to employ a solubilization enhancement technique. The three primary methods are:

  • Co-solvency: Introducing a water-miscible organic solvent into the final aqueous buffer.[6][7]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[4][8]

  • Micellar Solubilization: Using surfactants (detergents) at a concentration above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[9][10]

Troubleshooting Guides & Methodologies

Method 1: Co-solvency

This technique involves using a water-miscible organic solvent as part of your final aqueous buffer system to increase the solubility of a hydrophobic compound.[11] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7]

Q: Which co-solvents are commonly used and at what concentrations?

Commonly used co-solvents for poorly soluble drugs include ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), and dimethyl sulfoxide (B87167) (DMSO).[9][11] The final concentration of the co-solvent should be kept as low as possible while maintaining solubility, especially for cell-based assays where solvents can have toxic effects.

Co-solventTypical Final Concentration (%)Notes
Ethanol (EtOH) 1 - 10%Widely used, but can affect protein structure and cell viability at higher concentrations.[11]
DMSO 0.1 - 5%A powerful solvent, but can have significant biological effects.[9] Typically kept ≤1% in cell culture.
Propylene Glycol (PG) 1 - 20%A common vehicle for pharmaceutical formulations.[9][11]
Polyethylene Glycol 400 (PEG 400) 5 - 30%Often used in combination with other solubilizers.[12][13]

Experimental Protocol: Co-solvent Method

  • Prepare Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., Ethanol) to make a high-concentration stock (e.g., 10-50 mM).

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing the desired final percentage of the co-solvent. For example, to make a 5% ethanol buffer, add 5 mL of 100% ethanol to 95 mL of your aqueous buffer.

  • Dilute: While vortexing or stirring the co-solvent buffer, slowly add the required volume of the this compound stock solution to reach your target final concentration.

  • Observe: Check for any signs of precipitation. If the solution remains clear, it is ready for your experiment. Always run a vehicle control (buffer with the same co-solvent concentration but without this compound) in your experiments.

Method 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in water.[2][4]

G cluster_0 Cyclodextrin Solubilization Chol This compound (Hydrophobic) Complex Soluble Inclusion Complex Chol->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

Q: Which cyclodextrin should I use?

For steroids, β-cyclodextrin derivatives are often effective.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[4]

Cyclodextrin DerivativeTypical ConcentrationNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 10% (w/v)High aqueous solubility and a favorable safety profile.[4][8]
Sulfobutyl ether β-cyclodextrin (SBE-β-CD) 1 - 20% (w/v)Used in several FDA-approved formulations to solubilize hydrophobic drugs.[4]
Methyl-β-cyclodextrin (M-β-CD) 0.5 - 5% (w/v)Very effective solubilizer but can extract cholesterol from cell membranes; use with caution in live-cell assays.

Experimental Protocol: Cyclodextrin Method

  • Prepare Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 5% w/v). This may require gentle warming and stirring. Allow the solution to cool to room temperature.

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

  • Form the Complex: Add the this compound stock solution to the cyclodextrin buffer.

  • Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter (Optional but Recommended): To ensure the final solution is free of any undissolved compound, filter it through a 0.22 µm syringe filter.

  • Determine Concentration: It is advisable to determine the actual concentration of the solubilized this compound in the final filtered solution using a suitable analytical method like HPLC.

Method 3: Micellar Solubilization (Surfactants)

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core that can encapsulate insoluble compounds like this compound, while the hydrophilic shell keeps the entire structure dissolved in the buffer.[10][14]

Caption: A micelle encapsulating a hydrophobic drug molecule.

Q: Which surfactants can I use?

Non-ionic surfactants are generally preferred for biological experiments due to their lower potential for protein denaturation compared to ionic surfactants.

SurfactantTypeTypical Concentration (% w/v)Notes
Tween® 80 (Polysorbate 80) Non-ionic0.1 - 2%Commonly used in pharmaceutical formulations.[9]
Triton™ X-100 Non-ionic0.1 - 1%Effective solubilizer, but can interfere with certain assays.
Bile Salts (e.g., Sodium Cholate) Anionic0.5 - 5%Naturally occurring surfactants involved in lipid absorption.[3]

Experimental Protocol: Surfactant Method

  • Prepare Surfactant Buffer: Prepare a solution of your chosen surfactant in the aqueous buffer at a concentration well above its CMC.

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., chloroform, ethanol).

  • Thin Film Method (Recommended): a. Aliquot the required amount of the this compound stock solution into a round-bottom flask or glass vial. b. Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator to create a thin film of the compound on the vessel wall. c. Add the surfactant buffer to the vessel. d. Stir or sonicate the mixture until the film is completely dissolved and the solution is clear. This process facilitates the incorporation of the drug into the micelles.

  • Final Check: The resulting solution should be clear and free of visible particles. Filtering through a 0.22 µm filter can remove any non-micellar aggregates.

References

Technical Support Center: Quantification of Cholestan-3-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholestan-3-one. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry-based quantification.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary challenges in quantifying this compound using mass spectrometry?

Quantifying this compound and other sterols by mass spectrometry presents several challenges. These include managing matrix effects from complex biological samples, which can cause ion suppression or enhancement and affect accuracy.[1][2] Other difficulties include achieving good chromatographic separation from isobaric compounds (isomers with the same mass), ensuring sample stability to prevent ex vivo oxidation, and choosing the appropriate ionization technique, as sterols are nonpolar and do not ionize readily.[3][4][5]

Sample Preparation

Q2: What is the recommended approach for preparing biological samples for this compound analysis?

A robust sample preparation protocol is crucial for accurate quantification. The primary goal is to remove interfering substances like proteins and phospholipids (B1166683) while efficiently extracting this compound.[6][7] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] For biological fluids like plasma, a simple protein precipitation step is often the first choice. It is also important to consider if "total" or "free" sterol levels are being measured, as a saponification (alkaline hydrolysis) step is required to hydrolyze sterol esters for "total" measurements.[4]

Q3: What are matrix effects, and how can they be minimized?

Matrix effects occur when components in the sample, other than the analyte, interfere with the ionization process in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising accuracy and precision.[2][8] Phospholipids are a common cause of matrix effects in biological samples.[6] Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Techniques like SPE can remove interfering components.[6]

  • Chromatographic Separation: Ensuring the analyte elutes at a different time than the bulk of matrix components.[4]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][9]

Internal Standards

Q4: How do I select an appropriate internal standard (IS) for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7).[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[11] This allows it to effectively compensate for variations in sample recovery and matrix effects.[2][9] If a SIL-IS for this compound is not available, a structurally similar compound, like Cholest-4-en-3-one-d7, can be a suitable alternative.[9] The IS should be added to the sample as early as possible in the sample preparation process.[11][12]

Chromatography & Mass Spectrometry

Q5: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for this compound analysis?

Both GC-MS and LC-MS can be used for sterol analysis, and the choice depends on the specific application and available instrumentation.[3][4]

  • GC-MS: Often considered a gold standard, GC-MS provides excellent chromatographic resolution.[4] However, it typically requires a derivatization step to increase the volatility and thermal stability of the sterols.[5][13][14]

  • LC-MS/MS: This technique has become more common due to its high sensitivity and selectivity, often without the need for derivatization.[3] It is crucial to achieve good chromatographic separation, especially from isobaric sterols.[3][5]

Q6: Is derivatization necessary for analyzing this compound?

  • For GC-MS: Yes, derivatization is generally required. This process modifies the analyte to make it more volatile and thermally stable for gas-phase analysis.[15] Silylation is a common derivatization technique for sterols, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[14][16]

  • For LC-MS: Derivatization is typically not necessary.[3] The nonpolar nature of sterols makes Atmospheric Pressure Chemical Ionization (APCI) a suitable ionization source, providing good sensitivity without derivatization.[3]

Q7: What are typical instrument settings for LC-MS/MS analysis of sterols?

For sterol analysis by LC-MS/MS, APCI in positive ion mode is often the preferred ionization source due to the nonpolar nature of these compounds.[3] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4][17] It is essential to optimize parameters such as collision energy for each specific parent-daughter ion transition to achieve the maximum signal response.[17][18] It is also recommended to monitor at least two MRM transitions per compound for confident identification.[17]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and the accuracy of peak integration.[19]

Potential Cause Troubleshooting Steps
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. 3. Replace the column if performance does not improve.[19]
Inappropriate Injection Solvent 1. Ensure the injection solvent is weaker than or matches the initial mobile phase composition. Injecting a stronger solvent can cause peak distortion.[20]
Sample Overload 1. Dilute the sample and reinject.[21] 2. Reduce the injection volume.
Extra-Column Volume 1. Check for and minimize the length and diameter of tubing between the injector, column, and detector.[20]
Guide 2: Low or No Signal (Poor Sensitivity)

This is a common issue that can prevent the accurate quantification of low-abundance analytes.

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) 1. Evaluate matrix effects by comparing the signal of a standard in a clean solvent versus a standard spiked into a sample matrix extract.[1] 2. Improve sample cleanup to remove interfering components like phospholipids.[6] 3. Ensure the use of an appropriate stable isotope-labeled internal standard to compensate for suppression.[2]
Suboptimal Instrument Parameters 1. Optimize ion source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage).[8] 2. Optimize MS/MS parameters by infusing a standard solution and adjusting the collision energy for each MRM transition to maximize the signal.
Sample Degradation 1. Ensure proper sample storage and handling to prevent degradation. Prepare fresh samples and standards.[9]
Incorrect Mobile Phase 1. Verify the mobile phase composition and pH. For LC-MS, avoid non-volatile buffers like phosphate.[18]
Guide 3: High Variability in Results (Poor Reproducibility)

Inconsistent results can undermine the reliability of the entire study.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample preparation protocol for any inconsistencies. Ensure precise and consistent execution for all samples, standards, and blanks.[9] 2. Ensure the internal standard is added accurately and consistently to every sample at the beginning of the workflow.[12]
Instrument Instability 1. Check for pressure fluctuations in the LC system, which could indicate a leak or pump issue.[19][22] 2. Run instrument performance qualifications to ensure stable operating conditions.[9]
Internal Standard Issues 1. Verify the stability and storage conditions of the IS stock solution.[9] 2. Ensure the concentration of the IS is appropriate for the expected analyte concentration range.[12]
Guide 4: Retention Time Shifts

Shifts in retention time can lead to misidentification of compounds.[19]

Potential Cause Troubleshooting Steps
Column Degradation 1. Column performance degrades over time. If shifts are gradual and consistent, it may be time to replace the column.[19]
Changes in Mobile Phase 1. Prepare fresh mobile phase. The composition of the mobile phase can change over time due to evaporation of the more volatile component.[19] 2. If using buffers, ensure the pH is consistent, as small changes can affect the retention of some compounds.[22]
LC Pump Issues 1. Check for leaks in the system. 2. Purge the pump to remove any air bubbles.[22]
Fluctuating Column Temperature 1. Ensure the column oven is maintaining a stable temperature.[19]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol provides a general framework for extracting this compound from a plasma matrix.

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Cholest-4-en-3-one-d7 in methanol).[9]

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.[9]

  • Vortex the mixture for 1 minute.[9]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube or vial for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis.

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol describes a common derivatization procedure for sterols.

  • Ensure the sample extract containing this compound is completely dry. The presence of water will interfere with the reaction.[14]

  • Add 50 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample.[14][16]

  • Add a catalyst, such as 1% Trimethylchlorosilane (TMCS), if required.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before injecting a portion of the derivatized sample into the GC-MS.

Visualizations

TroubleshootingWorkflow start Start: Quantification Issue (e.g., Poor Peak, Low Signal, High Variability) check_peaks Check Peak Shape start->check_peaks check_signal Check Signal Intensity & Reproducibility check_peaks->check_signal Good peak_shape_guide Follow Guide 1: Poor Peak Shape check_peaks->peak_shape_guide Poor check_rt Check Retention Time check_signal->check_rt Good signal_guide Follow Guide 2 & 3: Low Signal / High Variability check_signal->signal_guide Poor rt_guide Follow Guide 4: Retention Time Shifts check_rt->rt_guide Shifting end_node Problem Resolved check_rt->end_node Stable peak_shape_guide->end_node signal_guide->end_node rt_guide->end_node

Caption: A decision tree for troubleshooting common issues in mass spectrometry.

SamplePrepWorkflow General Sample Preparation Workflow start Start: Biological Sample (e.g., Plasma) add_is 1. Add Internal Standard (IS) start->add_is extract 2. Extraction / Cleanup (e.g., Protein Precipitation, LLE, SPE) add_is->extract concentrate 3. Evaporate & Reconstitute extract->concentrate derivatize 4. Derivatize (for GC-MS) concentrate->derivatize analyze 5. Analyze by MS concentrate->analyze For LC-MS derivatize->analyze Yes

Caption: A typical workflow for preparing biological samples for MS analysis.

MatrixEffect Concept of Matrix Effect in LC-MS cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) A Analyte Ions High Signal ion_source Ion Source A->ion_source Ideal Scenario B Analyte Ions + Matrix Components Competition for Ionization Low Signal B->ion_source Real Sample Scenario

Caption: Illustration of ion suppression due to matrix effects in the ion source.

References

Technical Support Center: Minimizing Degradation of Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Cholestan-3-one during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: this compound, a 3-keto steroid, is susceptible to degradation through several mechanisms. The most common pathways include:

  • Enolization: The ketone group at the C-3 position can undergo enolization, especially under acidic or basic conditions. This can lead to subsequent reactions and loss of the parent compound. Protecting the carbonyl group through enolisation has been a strategy in steroid synthesis.[1][2]

  • Oxidation: The steroid backbone can be oxidized, particularly if exposed to air, light, or oxidizing agents. This can introduce hydroxyl groups or other modifications.

  • Epimerization: The stereochemistry of the molecule can change, particularly at chiral centers adjacent to the ketone group, through enol-keto tautomerism.

  • Thermal Degradation: High temperatures during sample processing (e.g., in the GC inlet) can cause decomposition of the molecule.[3]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.[4][5]

Q2: My this compound peak is tailing in my GC-MS analysis. What are the likely causes?

A2: Peak tailing for steroidal compounds in GC-MS is often due to active sites in the system. Potential causes include:

  • Active sites in the inlet liner: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the ketone group of this compound.

  • Column degradation: The stationary phase of the GC column can degrade over time, exposing active sites.

  • Contamination: Residues from previous injections can create active sites in the liner or at the head of the column.

  • Improper derivatization (if used): Incomplete derivatization can leave polar sites on the molecule, leading to interactions with the column.

Q3: I am experiencing low recovery of this compound after sample extraction. What should I investigate?

A3: Low recovery can stem from several factors during the extraction process:

  • Incomplete extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. Multiple extractions can improve recovery.

  • Analyte degradation during extraction: As mentioned in Q1, pH extremes, high temperatures, or exposure to light during extraction can degrade the analyte.

  • Adsorption to surfaces: this compound can adsorb to glass or plastic surfaces, especially if the sample is stored in a highly aqueous solution without organic modifiers.

  • Evaporation losses: During solvent evaporation steps, volatile degradation products or even the analyte itself could be lost if the process is too aggressive (e.g., excessive heat or vacuum).

Q4: My quantitative results for this compound are highly variable. What are the common sources of this inconsistency?

A4: High variability in results often points to issues with sample preparation or instrument stability. Consider the following:

  • Inconsistent sample preparation: Ensure that all samples are treated identically, including extraction times, solvent volumes, and evaporation conditions.

  • Analyte instability in the sample matrix or final solvent: this compound may not be stable in the final reconstituted solvent. Prepare fresh standards and samples and analyze them promptly.

  • Instrument instability: Check for leaks in the GC or LC system, ensure consistent autosampler injection volumes, and verify detector performance.

  • Improper use of internal standards: If using an internal standard, ensure it is added to all samples and standards at the same concentration and that it behaves similarly to this compound during extraction and analysis.

Q5: What are the best practices for storing samples containing this compound?

A5: To minimize degradation during storage, follow these guidelines:

  • Short-term storage: For analysis within a few days, store extracts at 4°C in a tightly sealed, amber vial to protect from light.

  • Long-term storage: For longer periods, store samples at -20°C or, ideally, at -80°C.[6] Samples should be stored desiccated if they have been dried down.[6]

  • Solvent choice: If storing as a solution, use a non-polar organic solvent like hexane (B92381) or a polar organic solvent like methanol (B129727), and minimize water content. Avoid storing in acidic or basic solutions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very small peak for this compound Incomplete extractionOptimize extraction solvent and procedure; perform multiple extractions.[6]
Analyte degradationCheck pH of sample and extraction solvents; avoid high temperatures and light exposure.
Instrument issue (e.g., leak, detector failure)Perform a system check with a known standard; check for leaks.[7][8]
Broad or tailing peaks Active sites in GC inlet or columnUse a deactivated inlet liner; trim the first few centimeters of the column.[9]
Column contaminationBake out the column according to the manufacturer's instructions.
Inappropriate column phaseUse a low-bleed, inert column suitable for steroid analysis.[9]
Inconsistent retention times Fluctuations in oven temperatureEnsure the GC oven is properly calibrated and maintaining a stable temperature.[8]
Inconsistent carrier gas flow rateCheck for leaks in the gas lines and ensure the flow controller is functioning correctly.[8]
Column agingReplace the column if it is old or has been used extensively.
Poor sensitivity Suboptimal instrument parametersOptimize injection volume, split ratio (if applicable), and MS parameters.
Sample matrix effectsImprove sample cleanup using techniques like Solid-Phase Extraction (SPE).
Analyte degradation in the injector portLower the injector temperature to the minimum required for efficient volatilization.[10]

Quantitative Data Summary: Relative Stability of this compound

ConditionParameterRelative StabilityRecommendations
pH Acidic (pH < 4)LowAvoid acidic conditions to prevent enolization and subsequent reactions.
Neutral (pH 6-8)HighMaintain a neutral pH during extraction and in the final sample solution.
Basic (pH > 8)LowAvoid basic conditions to prevent enolization and potential oxidation.
Temperature -20°C to 4°CHighStore samples and extracts at low temperatures.[6]
Room Temperature (20-25°C)ModerateMinimize time at room temperature; process samples promptly.
Elevated (> 40°C)LowAvoid excessive heat during solvent evaporation and in the GC inlet.[3][10]
Solvents Non-polar (e.g., Hexane)HighGood for storage and some extraction steps.
Polar Aprotic (e.g., Acetonitrile)HighSuitable for sample reconstitution and LC analysis.
Polar Protic (e.g., Methanol)ModerateGenerally acceptable, but be aware of potential for reactions over long periods.
Halogenated (e.g., Dichloromethane)ModerateCan be used for extraction, but ensure high purity to avoid reactive impurities.
Light Exposure DarkHighProtect samples from light at all stages.
Ambient LightModerateUse amber vials or cover containers with aluminum foil.
UV LightLowAvoid exposure to direct sunlight or other UV sources.[4][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum/Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Serum or plasma sample

  • Internal standard solution (e.g., deuterated this compound)

  • Diethyl ether or ethyl acetate (B1210297) (HPLC grade)[6]

  • Dry ice/ethanol bath[6]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

  • Reconstitution solvent (e.g., methanol or acetonitrile)

Procedure:

  • To 1 mL of serum or plasma in a glass tube, add the internal standard.

  • Add 5 mL of diethyl ether or ethyl acetate.[6]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Freeze the aqueous (lower) layer in a dry ice/ethanol bath.

  • Carefully decant the organic (upper) layer into a clean glass tube.

  • Repeat the extraction (steps 2-6) on the aqueous layer and combine the organic extracts for improved recovery.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., 100 µL of methanol).

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Liquid Matrix

This protocol provides a general framework for SPE cleanup. The specific cartridge and solvents may need to be optimized.

Materials:

  • Liquid sample (e.g., urine, cell culture media)

  • Internal standard solution

  • C18 SPE cartridge[11][12]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (optional, for lipid removal)[12]

  • Ethyl acetate or other suitable elution solvent[11][12]

  • SPE manifold

  • Nitrogen evaporator or SpeedVac

  • Reconstitution solvent

Procedure:

  • Add the internal standard to your sample.

  • Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not allow the cartridge to go dry.[11]

  • Load the sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Wash the cartridge:

    • Wash with 3 mL of water to remove polar impurities.[11][12]

    • (Optional) Wash with 3 mL of hexane to remove non-polar lipid interferences.[12]

  • Elute this compound: Elute the analyte with 3 mL of ethyl acetate into a clean collection tube.

  • Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute: Reconstitute the dried extract in a suitable volume of solvent for your analysis, vortex, and transfer to an autosampler vial.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Analysis cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues start Start: Poor Analytical Result (Low recovery, peak tailing, inconsistency) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Review Instrument Performance start->check_instrument storage Sample Storage Conditions (Temp, Light, Duration) check_sample_prep->storage Investigate extraction Extraction Efficiency (Solvent, pH, Emulsions) check_sample_prep->extraction Investigate evaporation Solvent Evaporation (Temp, Aggressiveness) check_sample_prep->evaporation Investigate stability Analyte Stability in Final Extract check_sample_prep->stability Investigate gc_inlet GC Inlet (Liner, Temp, Septum) check_instrument->gc_inlet Investigate gc_column GC Column (Bleed, Activity, Age) check_instrument->gc_column Investigate ms_detector MS Detector (Tuning, Source Cleanliness) check_instrument->ms_detector Investigate lc_system LC System (if applicable) (Leaks, Column, Mobile Phase) check_instrument->lc_system Investigate solution Implement Corrective Actions (Optimize protocol, perform maintenance) storage->solution extraction->solution evaporation->solution stability->solution gc_inlet->solution gc_column->solution ms_detector->solution lc_system->solution G cluster_degradation Potential Degradation Pathways cholestan_3_one This compound enol_intermediate Enol Intermediate cholestan_3_one->enol_intermediate Acid/Base Catalysis oxidation_product Oxidation Product (e.g., Hydroxylated species) cholestan_3_one->oxidation_product O2, Light, Heat fragmentation_product Thermal/Photolytic Fragmentation Products cholestan_3_one->fragmentation_product High Temp / UV Light epimerization_product Epimerization Product (e.g., at C-2 or C-4) enol_intermediate->epimerization_product Protonation

References

Technical Support Center: Enhancing Chromatographic Resolution of Cholestan-3-one Epimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of Cholestan-3-one epimers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound epimers?

A1: The main difficulty in separating this compound epimers lies in their structural similarity. As diastereomers, they possess very close physicochemical properties, which often leads to co-elution or poor resolution under standard chromatographic conditions. Achieving baseline separation necessitates highly selective methods that can exploit the subtle differences in their three-dimensional structures.

Q2: Which chromatographic techniques are most effective for separating this compound epimers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques for this purpose. Chiral chromatography, a specialized form of these techniques, is often employed to enhance selectivity. Supercritical Fluid Chromatography (SFC) is also a viable, though less common, alternative.

Q3: What type of HPLC column is recommended for separating this compound epimers?

A3: For HPLC separation of steroid epimers, polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[1][2][3] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), often provide the necessary selectivity for resolving these closely related compounds.[1] While standard reversed-phase columns like C18 can sometimes be effective, they typically require significant method development and may not achieve baseline separation.

Q4: Is derivatization necessary for the GC analysis of this compound epimers?

A4: While not always mandatory, derivatization is a common strategy in the GC analysis of steroids to improve volatility and thermal stability, leading to better peak shape and resolution. Silylation is a frequently used derivatization technique for sterols.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Epimer Peaks in HPLC

Poor resolution is a frequent challenge where the peaks of the two epimers are not adequately separated, potentially appearing as a single broad peak or as overlapping peaks.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The column's chemistry may lack the necessary selectivity for the epimers.

    • Solution: Screen a variety of columns with different stationary phases. For chiral separations, it is advisable to test different polysaccharide-based CSPs (e.g., cellulose-based vs. amylose-based).[1][2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase may not be providing sufficient selectivity to differentiate between the epimers.

    • Solution: Systematically adjust the mobile phase composition. In reversed-phase HPLC, vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. In normal-phase and chiral chromatography, alter the ratio of the alcoholic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). The choice of organic modifier can significantly impact selectivity.

  • Incorrect Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity.

    • Solution: Adjust the pH of the mobile phase. For acidic or basic analytes, modifying the pH can alter their ionization state and interaction with the stationary phase, potentially improving resolution.

  • Inadequate Temperature Control: Column temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.

    • Solution: Optimize the column temperature. Both increasing and decreasing the temperature can impact resolution, so it is crucial to study its effect systematically.

  • Inappropriate Flow Rate: The flow rate of the mobile phase influences the time available for interactions between the analytes and the stationary phase.

    • Solution: Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, but it also lengthens the analysis time.

Issue 2: Peak Splitting in the Chromatogram

Peak splitting, where a single compound appears as two or more peaks, can be a frustrating issue.

Possible Causes and Solutions:

  • Column Contamination or Degradation: The inlet frit of the column may be partially blocked, or the stationary phase at the head of the column may be degraded.

    • Solution: Reverse-flush the column according to the manufacturer's instructions. If the problem persists, replace the column frit or the entire column. Using a guard column can help protect the analytical column from contamination.

  • Injector Issues: Problems with the injector, such as a partially blocked needle or a worn rotor seal, can cause sample introduction problems that manifest as split peaks.

    • Solution: Clean and maintain the injector system regularly. Inspect and replace worn parts as needed.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.

  • Co-elution of an Interfering Compound: What appears to be a split peak may actually be two different compounds eluting very close to each other.

    • Solution: To verify this, alter the chromatographic conditions (e.g., mobile phase composition, temperature) to see if the two peaks can be further resolved.

Data Presentation

The following tables provide illustrative quantitative data on the separation of steroid epimers using different chromatographic conditions. While not specific to this compound, this data for structurally similar compounds can serve as a valuable starting point for method development.

Table 1: HPLC Separation of Khellactone Diastereomers on a Chiral Stationary Phase

Mobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
90:101.0251.8
85:151.0252.5
95:51.0251.5

Data adapted from a representative separation of diastereomers.

Table 2: Effect of Mobile Phase Modifier on the Chiral Separation of Bicalutamide Enantiomers on an Amylose-Based CSP

Mobile Phase (n-Hexane:Modifier, 65:35 v/v)ModifierResolution (Rs)
65:352-Propanol> 6.0
65:35Ethanol4.5

Illustrative data showing the impact of the alcoholic modifier on resolution.[4]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Steroid Epimer Separation

This protocol provides a general procedure for the separation of steroid epimers using an amylose-based chiral stationary phase.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA or equivalent), 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength for the analyte (e.g., 210 nm for compounds without a strong chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Optimization: If the initial separation is not optimal, systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., in 2-5% increments). The choice of alcohol (isopropanol vs. ethanol) can also significantly affect selectivity.

Protocol 2: GC-MS Method for the Analysis of this compound Epimers

This protocol outlines a general procedure for the analysis of this compound epimers using Gas Chromatography-Mass Spectrometry.

  • Sample Preparation (Derivatization):

    • To 100 µL of the sample in a suitable solvent, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC System:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 180 °C, hold for 1 minute.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For SIM mode, select characteristic ions for the derivatized this compound epimers.

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (pKa, logP, structure) Select_CSPs Select Diverse Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose) Start->Select_CSPs Select_Modes Select Chromatographic Modes (NP, RP, PO) Select_CSPs->Select_Modes Screening_Experiments Perform Screening Experiments Select_Modes->Screening_Experiments Evaluate_Results Evaluate Screening Results (Resolution, Peak Shape) Screening_Experiments->Evaluate_Results Evaluate_Results->Select_CSPs No/Poor Separation Optimize_MP Optimize Mobile Phase (Modifier Type & %) Evaluate_Results->Optimize_MP Good Initial Separation Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Optimized Method Optimize_Flow->Final_Method Validation Method Validation (Robustness, Reproducibility) Final_Method->Validation

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution Start Poor Resolution Observed Check_Column Is the column appropriate for the separation? Start->Check_Column Check_MP Is the mobile phase optimized? Check_Column->Check_MP Yes Action_Column Screen different stationary phases (e.g., alternative CSPs) Check_Column->Action_Column No Check_Conditions Are other conditions optimal? Check_MP->Check_Conditions Yes Action_MP_Ratio Adjust organic modifier ratio Check_MP->Action_MP_Ratio No Action_Temp Optimize column temperature Check_Conditions->Action_Temp No Resolved Resolution Improved Check_Conditions->Resolved Yes Action_Column->Check_MP Action_MP_Type Try a different organic modifier (e.g., Ethanol vs. IPA) Action_MP_Ratio->Action_MP_Type Action_MP_Type->Check_Conditions Action_Flow Decrease flow rate Action_Temp->Action_Flow Action_Flow->Resolved

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Cholestan-3-one and Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-one and Cholest-4-en-3-one are two closely related oxysterols, oxidized derivatives of cholesterol, that have garnered attention in the scientific community for their distinct biological activities. While they share a common steroidal backbone, the presence of a double bond in the A-ring of Cholest-4-en-3-one significantly influences its biological properties compared to the saturated A-ring of this compound. This guide provides a comprehensive comparison of the known biological activities of these two compounds, supported by experimental data, to aid researchers in their ongoing investigations and drug development efforts.

Cholest-4-en-3-one has been the subject of extensive research, revealing its potential as an anti-cancer agent, a modulator of lipid metabolism, and an antimicrobial compound. In contrast, the biological activities of this compound are less well-characterized, with current knowledge primarily centered on its role as a metabolic intermediate and its effects on neuronal function. This guide aims to juxtapose the well-documented effects of Cholest-4-en-3-one with the current, more limited understanding of this compound, thereby highlighting a significant knowledge gap and potential avenues for future research.

Comparative Analysis of Biological Activities

Anti-Cancer Activity

Cholest-4-en-3-one has demonstrated notable cytotoxic effects against various cancer cell lines, particularly breast cancer.[1][2] Studies have shown that it can induce a dose- and time-dependent reduction in the viability of both MCF-7 and MDA-MB-231 breast cancer cells.[3] The primary mechanism behind this anti-cancer activity is believed to be its ability to modulate lipid metabolism and cholesterol homeostasis within cancer cells.[1][2] Specifically, Cholest-4-en-3-one has been shown to decrease the expression of key enzymes involved in lipogenesis and cholesterol synthesis while promoting cholesterol efflux.[1][2] This disruption of lipid metabolism appears to be mediated, at least in part, through the Liver X Receptor (LXR) signaling pathway.[1][2]

This compound , in its 5β-isomer form (coprostanone), has been observed to induce apoptosis in primary dog gallbladder epithelial cells at high concentrations.[4] Furthermore, elevated fecal levels of 5β-cholestan-3-one have been associated with colon cancer and adenomatous polyps in patients.[4] However, comprehensive studies detailing its cytotoxic effects across a range of cancer cell lines and elucidating its mechanism of action are currently lacking. A related compound, cholestane-3β,5α,6β-triol, has shown anti-cancer activity against human prostate cancer cells by suppressing proliferation, migration, and invasion.[5][6]

Lipid Metabolism and Anti-Obesity Effects

Cholest-4-en-3-one has been identified as a potent regulator of lipid metabolism, exhibiting anti-obesity effects in animal models.[7] It has been shown to suppress body weight gain, reduce body fat accumulation, and lower serum triglyceride and cholesterol levels.[7] These effects are linked to its ability to modulate the expression of genes involved in lipid synthesis and transport.[1][2]

This compound is a known metabolic intermediate in the conversion of cholesterol to coprostanol by gut microbiota.[8][9][10] This conversion pathway is significant as coprostanol is poorly absorbed by the intestine, contributing to the fecal excretion of cholesterol.[10] While this metabolic role suggests an indirect influence on cholesterol levels, direct studies on the effects of this compound on lipid metabolism and obesity are limited.

Antimicrobial Activity

Cholest-4-en-3-one has been shown to possess antimicrobial properties, particularly against the bacterium Helicobacter pylori.[11] It inhibits the growth of H. pylori by interfering with the biosynthesis of cholesteryl-α-D-glucopyranoside (CGL), a key component of the bacterial cell wall.[11]

There is currently no significant research available on the antimicrobial activities of This compound .

Neurological Effects

While research into the neurological effects of Cholest-4-en-3-one is not prominent, 5α-Cholestan-3-one has been studied for its impact on synaptic function. It has been shown to affect the synaptic vesicle cycle at the mouse neuromuscular junction, reducing the number of vesicles actively recruited during synaptic transmission by altering membrane properties.[12] This activity appears to be dependent on membrane cholesterol.[12]

Quantitative Data Summary

CompoundBiological ActivityCell Line/ModelParameterValueReference
Cholest-4-en-3-oneCytotoxicityMCF-7 (Breast Cancer)IC50 (48h)17.8 µM[1]
Cholest-4-en-3-oneCytotoxicityMDA-MB-231 (Breast Cancer)IC50 (48h)14.1 µM[1]
5β-Cholestan-3-oneApoptosis InductionDog Gallbladder Epithelial CellsConcentration1.4 mM[4]

Experimental Protocols

Cell Viability Assay for Cholest-4-en-3-one

1. Cell Culture:

  • MCF-7 and MDA-MB-231 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing various concentrations of Cholest-4-en-3-one (e.g., 0-100 µM).

  • Cells are incubated for 24, 48, and 72 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1]

Signaling Pathway and Experimental Workflow Diagrams

Cholest_4_en_3_one_Anticancer_Pathway cluster_cell Breast Cancer Cell C43O Cholest-4-en-3-one LXR Liver X Receptor (LXR) C43O->LXR Activates Lipogenesis Lipogenesis Enzymes (e.g., FASN, SCD1) LXR->Lipogenesis Inhibits Expression Cholesterol_Synthesis Cholesterol Synthesis (e.g., HMGCR) LXR->Cholesterol_Synthesis Inhibits Expression Cholesterol_Efflux Cholesterol Efflux (e.g., ABCA1, ABCG1) LXR->Cholesterol_Efflux Promotes Expression Cell_Viability Decreased Cell Viability Lipogenesis->Cell_Viability Cholesterol_Synthesis->Cell_Viability

Caption: Anticancer signaling pathway of Cholest-4-en-3-one in breast cancer cells.

Experimental_Workflow cluster_workflow Cell Viability Assessment start Seed Cancer Cells in 96-well plate treatment Treat with Cholest-4-en-3-one start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout analysis Calculate IC50 readout->analysis

References

A Comparative Analysis of 5α-Cholestan-3-one and its 5β-Epimer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, spectroscopic signatures, and biological activities of the steroid epimers 5α-cholestan-3-one and 5β-cholestan-3-one, supported by experimental data and detailed protocols.

The stereochemical configuration of a molecule can dramatically alter its physical properties and biological function. This is particularly evident in the cholestane (B1235564) series, where the fusion of the A and B rings can exist in either a trans (5α) or cis (5β) conformation. This guide provides a comprehensive comparative analysis of 5α-cholestan-3-one and its 5β-epimer, also known as coprostanone, highlighting the key differences that are critical for their identification and study.

Physicochemical and Spectroscopic Properties

The fundamental difference in the A/B ring fusion between the 5α (trans) and 5β (cis) epimers leads to distinct three-dimensional structures. The 5α-epimer has a relatively flat, planar steroid backbone, whereas the 5β-epimer has a bent A/B ring junction. These structural variations give rise to measurable differences in their physicochemical properties and are the basis for their differentiation using spectroscopic techniques.

Table 1: Physicochemical Properties
Property5α-Cholestan-3-one5β-Cholestan-3-one (Coprostanone)
Molecular Formula C₂₇H₄₆OC₂₇H₄₆O
Molecular Weight 386.65 g/mol 386.65 g/mol
CAS Number 566-88-1601-53-6
Appearance Crystalline solidSolid
Melting Point 128-130 °C61-62 °C
Optical Rotation +42° (c=1, CHCl₃)+35.9°
Synonyms 5α-Cholestanone, CholestanoneCoprostan-3-one, 5β-Cholestanone
Table 2: Comparative Spectroscopic Data

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for distinguishing between these two epimers.[1] The different spatial arrangement of protons in the A-ring results in unique chemical shifts and coupling constants.

TechniqueFeature5α-Cholestan-3-one5β-Cholestan-3-one
¹H NMR H-4 Protons Protons at the C-4 position typically appear as complex multiplets further downfield.The signals for H-4 protons are distinctly different due to the bent A/B ring structure.
H-5 Proton The axial H-5α proton signal is a key diagnostic feature.The equatorial H-5β proton has a different chemical shift and coupling pattern.
¹³C NMR C-5 The chemical shift of C-5 is characteristic of the trans-fused system.The chemical shift of C-5 is significantly different due to the steric compression in the cis-fused system.
A-Ring Carbons The chemical shifts of carbons C-1 through C-4 are distinct from the 5β epimer.The chemical shifts of carbons C-1 through C-4 are influenced by the different ring geometry.
FTIR C=O Stretch Strong absorption band around 1715 cm⁻¹, typical for a ketone in a six-membered ring.Strong absorption band also around 1715 cm⁻¹, though slight shifts can occur due to conformational differences.
Mass Spec (EI) Molecular Ion (M⁺) m/z 386m/z 386
Key Fragment A prominent fragment at m/z 231 is observed, resulting from the cleavage of the D-ring.The fragmentation pattern is very similar to the 5α epimer, with a major fragment at m/z 231.

Biological Activity and Signaling Pathways

The distinct shapes of 5α-cholestan-3-one and 5β-cholestan-3-one lead to different biological roles and mechanisms of action.

5α-Cholestan-3-one: A Modulator of the Synaptic Vesicle Cycle

5α-Cholestan-3-one is an endogenous metabolite in the biosynthesis of cholestanol.[2] Recent studies have shown that it can influence neurotransmission by affecting the synaptic vesicle cycle at the neuromuscular junction. It appears to act by altering the physical properties of the presynaptic membrane, specifically by disrupting lipid rafts. This disruption reduces the number of synaptic vesicles that are recruited for release during high-frequency stimulation, thereby depressing synaptic efficiency.

Synaptic_Vesicle_Cycle_Modulation cluster_membrane Presynaptic Membrane cluster_vesicles Vesicle Pools LipidRaft Lipid Raft VesicleRecruitment Vesicle Recruitment Proteins LipidRaft->VesicleRecruitment disrupts function RecyclingPool Recycling Pool VesicleRecruitment->RecyclingPool recruits Release Neurotransmitter Release RecyclingPool->Release leads to ReservePool Reserve Pool FiveAlpha 5α-Cholestan-3-one FiveAlpha->LipidRaft

References

A Comparative Guide to HPLC Methods for Accurate Cholestan-3-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Cholestan-3-one, a ketosteroid of significant interest in various biomedical research fields. While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar and biologically relevant compounds, such as 7α-hydroxy-4-cholesten-3-one and other ketosteroids. The principles and techniques discussed are readily adaptable for the validation of an analytical method for this compound.

Comparison of Analytical Methods

The primary methods for the analysis of this compound and related steroidal ketones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for a Structurally Similar Ketosteroid (7α-hydroxy-4-cholesten-3-one)

ParameterLC-MS/MS Method 1LC-MS/MS Method 2Considerations for this compound
Analyte 7α-hydroxy-4-cholesten-3-one7α-hydroxy-4-cholesten-3-oneThis compound is structurally similar, suggesting comparable method performance.
Instrumentation Waters TQS mass spectrometerNot specifiedTandem mass spectrometry is essential for achieving high selectivity and sensitivity.
Sample Type Human SerumHuman SerumMethods are applicable to various biological matrices with appropriate sample preparation.
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationThe choice of sample preparation will depend on the required cleanliness of the extract and the desired throughput.
Internal Standard Deuterated C4Stable isotope-labeled C4A stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.
Linearity (Correlation Coefficient) Not specified≥0.99 (surrogate matrix approach)A linear response with a correlation coefficient close to 1.0 is a critical validation parameter.
Accuracy Passed FDA guidelinesNot specifiedAccuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.
Precision Passed FDA guidelinesNot specifiedPrecision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% at LLOQ).

Cross-Reactivity of Cholestan-3-one in Steroid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of Cholestan-3-one in common steroid immunoassays. Due to a lack of direct experimental data for this compound, this guide presents data for other known cross-reactants in testosterone (B1683101), progesterone (B1679170), and cortisol immunoassays to offer a comparative perspective. The potential for this compound cross-reactivity is inferred based on the principle of structural similarity, a key determinant of antibody recognition in immunoassays.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely utilized for the quantification of steroid hormones in biological samples.[1] These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of these antibodies is not always absolute. Molecules with a similar chemical structure to the target hormone can also bind to the antibody, leading to inaccurate measurements. This phenomenon is known as cross-reactivity.[2] The degree of cross-reactivity is influenced by the structural resemblance of the interfering compound to the target analyte.[3]

Structural Comparison and Potential for Cross-Reactivity

The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.

  • Testosterone: The testosterone molecule has a distinctive androstane (B1237026) skeleton with a hydroxyl group at the C-17 position and a ketone group at the C-3 position.

  • Progesterone: Progesterone is characterized by a pregnane (B1235032) skeleton with ketone groups at the C-3 and C-20 positions.[4]

  • Cortisol: Cortisol possesses a pregnane skeleton with hydroxyl groups at C-11, C-17, and C-21, and ketone groups at C-3 and C-20.

  • This compound: this compound has a cholestane (B1235564) skeleton with a ketone group at the C-3 position.

The common feature among all these molecules is the steroid nucleus and the ketone group at the C-3 position. The presence of this shared functional group suggests a potential for this compound to be recognized by antibodies raised against testosterone, progesterone, or cortisol, which often target this region of the molecule for binding. However, the extended side chain at C-17 in this compound is a significant structural difference compared to the more compact structures of testosterone, progesterone, and cortisol. This difference may reduce the binding affinity of this compound to the antibodies, potentially resulting in lower cross-reactivity compared to other steroids that more closely mimic the overall size and shape of the target hormones.

Comparative Cross-Reactivity Data in Steroid Immunoassays

The following tables summarize the cross-reactivity of various steroid compounds in commercially available immunoassays for testosterone, progesterone, and cortisol. This data is provided to offer a comparative context for understanding potential interferences. No direct experimental data for this compound was found in the cited literature.

Table 1: Cross-Reactivity in Testosterone Immunoassays

Cross-Reactant Assay Manufacturer/Platform % Cross-Reactivity Reference
Dihydrotestosterone Not Specified 100 [5]
Androstenedione Not Specified 10 [5]
Danazol Not Specified 2.2 [5]
Norethindrone Roche Elecsys 9.8 [3]

| Methyltestosterone | Roche Elecsys | 7.6 |[3] |

Table 2: Cross-Reactivity in Progesterone Immunoassays

Cross-Reactant Assay Manufacturer/Platform % Cross-Reactivity Reference
5α-Pregnan-3,20-dione Roche Elecsys Progesterone II 9.4 [3]
17α-Hydroxyprogesterone Roche Elecsys Progesterone II 1.2 [3]
5β-Dihydroprogesterone Roche Elecsys Progesterone II 18.2 [6]

| Medroxyprogesterone | Roche Elecsys Progesterone II | 1.0 |[3] |

Table 3: Cross-Reactivity in Cortisol Immunoassays

Cross-Reactant Assay Manufacturer/Platform % Cross-Reactivity Reference
Prednisolone Roche Elecsys Cortisol 49.3 [3]
11-Deoxycortisol Roche Elecsys Cortisol 8.8 [3]
21-Deoxycortisol Roche Elecsys Cortisol 5.8 [3]
6-Methylprednisolone Roche Elecsys Cortisol 12.1 [3]

| Fludrocortisone | Roche Elecsys Cortisol | 5.0 |[3] |

Experimental Protocols

A standardized protocol for determining the cross-reactivity of a compound in a competitive immunoassay is outlined below.

General Protocol for Cross-Reactivity Testing
  • Preparation of Standard Curve: A standard curve for the target analyte (e.g., testosterone) is prepared using a series of known concentrations of the standard material. This is typically done in the same matrix as the samples to be tested (e.g., steroid-free serum).

  • Preparation of Cross-Reactant Solutions: The potential cross-reacting compound (e.g., this compound) is dissolved in a suitable solvent and then diluted in the assay matrix to achieve a range of concentrations.

  • Immunoassay Procedure:

    • Aliquots of the standards and the cross-reactant solutions are added to the wells of a microplate coated with a specific antibody against the target analyte.

    • A fixed amount of enzyme-labeled target analyte (tracer) is added to each well.

    • The plate is incubated to allow for competitive binding between the analyte (or cross-reactant) and the tracer for the antibody binding sites.

    • The plate is washed to remove any unbound material.

    • A substrate solution is added, which reacts with the enzyme on the tracer to produce a measurable signal (e.g., color change, light emission).

    • The signal is measured using a plate reader.

  • Data Analysis:

    • The concentration of the target analyte that causes a 50% reduction in the signal (IC50) is determined from the standard curve.

    • The concentration of the cross-reactant that causes a 50% reduction in the signal is also determined.

    • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Signaling Pathways and Immunoassay Logic

Understanding the signaling pathways of steroid hormones provides context for the importance of accurate measurement and the potential impact of immunoassay interference.

Testosterone Signaling Pathway

Testosterone primarily signals through the androgen receptor (AR), a nuclear receptor. Upon binding testosterone, the AR translocates to the nucleus and regulates gene expression. There are also non-genomic, rapid effects of testosterone mediated by membrane-associated ARs.[7]

Testosterone_Signaling cluster_cell Testosterone Testosterone Cell_Membrane AR Androgen Receptor (AR) Testosterone->AR Binds Cell_Membrane->AR Cytoplasm Cytoplasm HSP Heat Shock Proteins AR->HSP Dissociates from T_AR_Complex Testosterone-AR Complex AR->T_AR_Complex HSP->AR Nucleus Nucleus T_AR_Complex->Nucleus Translocates to DNA DNA (Androgen Response Element) T_AR_Complex->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Fig 1. Classical Testosterone Signaling Pathway.
Progesterone Signaling Pathway

Progesterone binds to the progesterone receptor (PR), which, like the AR, is a nuclear receptor that modulates gene transcription. Progesterone also has rapid, non-genomic effects.[1]

Progesterone_Signaling cluster_cell Progesterone Progesterone Cell_Membrane PR Progesterone Receptor (PR) Progesterone->PR Binds Cell_Membrane->PR Cytoplasm Cytoplasm HSP Heat Shock Proteins PR->HSP Dissociates from P_PR_Complex Progesterone-PR Complex PR->P_PR_Complex HSP->PR Nucleus Nucleus P_PR_Complex->Nucleus Translocates to DNA DNA (Progesterone Response Element) P_PR_Complex->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Fig 2. Classical Progesterone Signaling Pathway.
Cortisol Signaling Pathway

Cortisol, a glucocorticoid, signals through the glucocorticoid receptor (GR). The cortisol-GR complex acts as a transcription factor to regulate a wide array of physiological processes.[8]

Cortisol_Signaling cluster_cell Cortisol Cortisol Cell_Membrane GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Cell_Membrane->GR Cytoplasm Cytoplasm HSP Heat Shock Proteins GR->HSP Dissociates from C_GR_Complex Cortisol-GR Complex GR->C_GR_Complex HSP->GR Nucleus Nucleus C_GR_Complex->Nucleus Translocates to DNA DNA (Glucocorticoid Response Element) C_GR_Complex->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Fig 3. Classical Cortisol Signaling Pathway.
Experimental Workflow for Immunoassay Cross-Reactivity

The following diagram illustrates the logical workflow for assessing the cross-reactivity of a compound in a competitive immunoassay.

Cross_Reactivity_Workflow Start Start: Assess Cross-Reactivity Prep_Standards Prepare Analyte Standard Curve Start->Prep_Standards Prep_CrossReactant Prepare Serial Dilutions of Potential Cross-Reactant Start->Prep_CrossReactant Run_Immunoassay Perform Competitive Immunoassay Prep_Standards->Run_Immunoassay Prep_CrossReactant->Run_Immunoassay Measure_Signal Measure Signal (e.g., Absorbance) Run_Immunoassay->Measure_Signal Calc_IC50 Calculate IC50 for Analyte and Cross-Reactant Measure_Signal->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR Report Report Results Calc_CR->Report

Fig 4. Workflow for Cross-Reactivity Assessment.

Alternatives to Immunoassays

Given the potential for cross-reactivity in immunoassays, alternative methods with higher specificity are often employed, especially in research and clinical settings where accuracy is paramount.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity.[1] LC-MS/MS separates compounds based on their physicochemical properties before detecting them based on their mass-to-charge ratio, thus minimizing the risk of interference from structurally similar molecules.

Conclusion

While there is no direct experimental evidence to quantify the cross-reactivity of this compound in steroid immunoassays, its structural similarity to testosterone, progesterone, and cortisol suggests a potential for interference. The presence of a ketone group at the C-3 position is a common feature that could lead to antibody recognition. However, the distinct side-chain structure of this compound may mitigate this effect.

For researchers and drug development professionals, it is crucial to be aware of the potential for cross-reactivity from endogenous and exogenous compounds in steroid immunoassays. When there is a suspicion of interference, or when high accuracy is required, confirmatory analysis using a more specific method such as LC-MS/MS is recommended. Further experimental studies are necessary to definitively determine the cross-reactivity profile of this compound in various steroid immunoassays.

References

Unveiling the Cellular Symphony: A Comparative Guide to the Signaling Effects of Cholestan-3-one and Other Oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of oxysterols on cellular signaling is paramount. This guide provides an objective comparison of Cholestan-3-one with other prominent oxysterols—25-hydroxycholesterol (B127956), 7-ketocholesterol (B24107), and 27-hydroxycholesterol (B1664032)—focusing on their impact on key signaling pathways: Liver X Receptor (LXR), Hedgehog, and apoptosis. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Oxysterols, oxidized derivatives of cholesterol, are not merely byproducts of metabolic processes but are now recognized as critical signaling molecules that modulate a diverse array of cellular functions. Their influence on pathways central to lipid metabolism, embryonic development, and programmed cell death has significant implications for both normal physiology and the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

This comparative analysis delves into the specific effects of this compound, alongside 25-hydroxycholesterol (25-OHC), 7-ketocholesterol (7-KC), and 27-hydroxycholesterol (27-OHC), providing a framework for dissecting their distinct and overlapping roles in orchestrating the cellular response.

Comparative Analysis of Oxysterol Effects on Cell Signaling

To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and other selected oxysterols on the LXR, Hedgehog, and apoptosis signaling pathways. It is important to note that direct quantitative data for this compound is limited; therefore, data from its close structural analog, 4-cholesten-3-one, is used as a proxy for its effects on LXR and apoptosis.

Table 1: Comparative Effects on Liver X Receptor (LXR) Signaling

OxysterolCell LineAssayTarget GeneFold Change in Gene ExpressionReference
This compound (as 4-cholesten-3-one) THP-1 (macrophage-differentiated)qPCRLXRα20.08
ABCA12.92
ABCG15.59
APOE6.34
25-Hydroxycholesterol HepG2Western BlotABCA1Increased
ABCG1Increased
27-Hydroxycholesterol THP-1qPCRLXRα2.25
ABCA11.31

Table 2: Comparative Effects on Hedgehog Signaling

OxysterolCell LineAssayEffectQuantitative DataReference
This compound --Data not available--
25-Hydroxycholesterol NIH-3T3Luciferase Reporter AssayActivationEC50 ~3 µM (for 20(S)-OHC, a potent activator)

Table 3: Comparative Effects on Apoptosis

OxysterolCell LineAssayEffectQuantitative Data (IC50)Reference
This compound (as 4-cholesten-3-one) MCF-7, MDA-MB-231Cell Viability AssayDecreased cell viabilityNot specified
7-Ketocholesterol U937Apoptosis AssayInduction of apoptosisCytotoxic at 30 µM
158N murine oligodendrocytesCaspase ActivationCaspase-3 activationAt 50 µM
Cholestane-3β,5α,6β-triol (related compound) A549Cell Viability AssayInhibition of cell viabilityIC50 of 20.14 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

LXR Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the Liver X Receptor (LXR).

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and antibiotics.

  • Seed cells into 96-well plates.

  • Transfect cells with an LXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing LXR response elements (LXREs). A co-transfected Renilla luciferase plasmid can be used for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing the test oxysterol (e.g., this compound) at various concentrations. Include a known LXR agonist (e.g., T0901317) as a positive control and a vehicle control (e.g., DMSO or ethanol).

3. Incubation:

  • Incubate the cells for 24-48 hours to allow for reporter gene expression.

4. Cell Lysis and Luciferase Assay:

  • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

5. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Hedgehog Signaling Reporter Assay

This assay measures the activation of the Hedgehog signaling pathway by quantifying the activity of the Gli transcription factor.

1. Cell Culture and Transfection:

  • Culture NIH-3T3 cells that stably express a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

  • Seed the cells into 96-well plates and grow to confluence.

2. Compound Treatment:

  • Replace the culture medium with low-serum medium containing the test oxysterol at various concentrations. A known Hedgehog pathway agonist (e.g., SAG) can be used as a positive control.

3. Incubation:

  • Incubate the cells for 30-48 hours.

4. Cell Lysis and Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

5. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Determine the fold change in Gli-reporter activity relative to the vehicle-treated control cells.

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Culture and Treatment:

  • Seed cells in a suitable culture vessel and treat with the desired concentrations of the test oxysterol for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

2. Cell Harvesting and Staining:

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Assay: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

1. Cell Lysate Preparation:

  • Induce apoptosis in cells by treating with the test oxysterol.

  • Lyse the cells in a chilled lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Caspase-3 Activity Measurement:

  • Add the cell lysate to a 96-well plate.

  • Add a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubate the plate at 37°C for 1-2 hours.

3. Data Analysis:

  • Measure the absorbance at 405 nm using a microplate reader.

  • The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.

  • Calculate the fold increase in caspase-3 activity compared to untreated control cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols (e.g., this compound, 25-OHC, 27-OHC) LXR LXR Oxysterols->LXR binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds Target_Genes Target Genes (ABCA1, ABCG1, etc.) LXRE->Target_Genes activates Transcription Gene Transcription Target_Genes->Transcription

Caption: Liver X Receptor (LXR) Signaling Pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols (e.g., 25-OHC) SMO SMO Oxysterols->SMO activates PTCH1 PTCH1 PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits dissociation SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_active Active GLI SUFU_GLI->GLI_active dissociates Target_Genes Target Genes (e.g., Gli1, Ptch1) GLI_active->Target_Genes activates Transcription Gene Transcription Target_Genes->Transcription

Caption: Hedgehog Signaling Pathway.

Apoptosis_Pathway Oxysterols Oxysterols (e.g., 7-KC) Mitochondria Mitochondria Oxysterols->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Oxysterol_Treatment Oxysterol Treatment Cell_Culture->Oxysterol_Treatment Assay Perform Assay (Luciferase, Flow Cytometry, etc.) Oxysterol_Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Cholestan-3-one: A Potential Challenger to Conventional Chemotherapy in Breast Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – New comparative analysis of in vitro studies reveals that Cholestan-3-one, a cholesterol derivative, demonstrates significant anti-cancer properties against breast cancer cell lines, positioning it as a potential subject for further investigation in oncology. The analysis consolidates data on its cytotoxic effects, impact on cellular signaling pathways, and provides a direct comparison with the widely used chemotherapy drug, Doxorubicin.

Cytotoxicity: this compound versus Doxorubicin

Data from multiple in vitro studies indicate that 4-cholesten-3-one (B1668897), a derivative of this compound, exhibits potent cytotoxic effects against hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. The half-maximal inhibitory concentration (IC50) of 4-cholesten-3-one was determined to be 17.8 µM for MCF-7 cells and 14.1 µM for MDA-MB-231 cells after 48 hours of treatment[1].

In comparison, the IC50 values for Doxorubicin, a standard chemotherapeutic agent, vary across different studies but provide a benchmark for evaluating the efficacy of this compound. For MCF-7 cells, reported IC50 values for Doxorubicin range from approximately 1 µM to 8.3 µM[2][3][4]. For the more aggressive MDA-MB-231 cell line, Doxorubicin's IC50 is reported to be in the range of 0.9 µM to 6.6 µM[2][3]. While Doxorubicin shows higher potency at lower concentrations, the distinct mechanism of action of this compound suggests potential for combination therapies or as an alternative for Doxorubicin-resistant cancers.

CompoundCell LineIC50 Value (µM)Citation
4-cholesten-3-one MCF-717.8[1]
MDA-MB-23114.1[1]
Doxorubicin MCF-7~1 - 8.3[2][3][4]
MDA-MB-231~0.9 - 6.6[2][3]

Mechanism of Action: A Multi-Faceted Approach

This compound's anti-cancer activity stems from its ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.

Disruption of Lipid Metabolism and Membrane Rafts: 4-cholesten-3-one has been shown to decrease the synthesis of fatty acids and cholesterol in breast cancer cells[1]. This disruption of lipid metabolism affects the integrity of membrane rafts, which are specialized membrane microdomains crucial for cell signaling and survival. Specifically, 4-cholesten-3-one treatment leads to a decrease in the expression of flotillin-2, a key marker of membrane rafts, and the epidermal growth factor receptor (EGFR) within these rafts[1].

Induction of Cell Stress and Death Pathways: A related compound, Cholestane-3β,5α,6β-triol, has been observed to induce endoplasmic reticulum (ER) stress and autophagy in A549 lung cancer cells[2]. More recent findings indicate that this compound can also trigger pyroptosis, a form of inflammatory programmed cell death, mediated by caspase-3 and gasdermin E (GSDME)[3]. While these findings are on a related molecule and a different cancer type, they suggest a potential avenue of investigation for this compound's broader anti-cancer mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of 4-cholesten-3-one (e.g., 6.25, 12.5, 25, 50, 100, and 200 µM) for 24 and 48 hours.

  • MTT Addition: After the treatment period, 50 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10-15% polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., flotillin-2, EGFR, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Fixation: After treatment, cells are harvested and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Washing and Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Incubation: The cells are incubated in the dark for 30 minutes at room temperature.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Impact

To illustrate the proposed mechanisms of action, the following diagrams depict the experimental workflow and a potential signaling pathway affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_lines MCF-7 & MDA-MB-231 Cells treatment Treat with this compound or Doxorubicin cell_lines->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cell_cycle Flow Cytometry (Cell Cycle) treatment->flow_cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for in vitro validation of this compound's anti-cancer properties.

signaling_pathway cluster_membrane Cell Membrane cluster_metabolism Metabolism cluster_apoptosis Apoptosis / Cell Death cholestan This compound membrane_raft Membrane Raft Disruption cholestan->membrane_raft lipogenesis Decreased Lipogenesis (Fatty Acid & Cholesterol Synthesis) cholestan->lipogenesis er_stress ER Stress cholestan->er_stress Potential Pathway (from related compounds) egfr EGFR membrane_raft->egfr decreases flotillin2 Flotillin-2 membrane_raft->flotillin2 decreases apoptosis Apoptosis membrane_raft->apoptosis contributes to lipogenesis->apoptosis contributes to pyroptosis Pyroptosis er_stress->pyroptosis caspase3 Caspase-3 Activation pyroptosis->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway of this compound's anti-cancer effects.

Conclusion

The compiled evidence underscores the potential of this compound as a noteworthy anti-cancer agent, particularly against breast cancer. Its unique mechanism of action, centered on the disruption of lipid metabolism and membrane raft integrity, presents a novel therapeutic strategy that could complement or enhance existing treatments. Further research, including in vivo studies and a more detailed elucidation of its signaling pathways, is warranted to fully assess its clinical potential.

Contact: [Insert Contact Information]

References

Head-to-head comparison of different Cholestan-3-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key steroidal intermediates is paramount. Cholestan-3-one, a saturated steroid ketone, serves as a crucial building block in the synthesis of various bioactive molecules. This guide provides a detailed head-to-head comparison of common methods for its synthesis, focusing on quantitative data, experimental protocols, and reaction pathways to inform methodology selection.

Comparative Analysis of Synthesis Methods

The synthesis of this compound typically proceeds in two stages: the oxidation of cholesterol to cholest-4-en-3-one, followed by the reduction of the carbon-carbon double bond to yield the saturated ketone. This comparison analyzes the performance of different reagents for the initial oxidation step and the subsequent hydrogenation.

MethodStarting MaterialProductReagentsYield (%)Reaction Time (h)Purity (%)Key AdvantagesKey Disadvantages
Oxidation Methods
Oppenauer OxidationCholesterolCholest-4-en-3-oneAluminum isopropoxide, Toluene (B28343), Cyclohexanone (B45756)81-93~4-5HighHigh yield, relatively mild conditions.Requires anhydrous conditions, potential for side reactions if not carefully controlled.
Jones OxidationCholesterolCholest-4-en-3-oneChromium trioxide, Sulfuric acid, Acetone (B3395972)471-2ModerateRapid reaction, inexpensive reagents.Low selectivity (forms significant cholest-4-en-3,6-dione byproduct), uses toxic Cr(VI).[1]
PCC OxidationCholesterolCholest-4-en-3,6-dionePyridinium chlorochromate (PCC), Dichloromethane (B109758)7272-96ModerateMilder than Jones oxidation.Long reaction time, produces a significant amount of the dione (B5365651) byproduct.[1]
Enzymatic OxidationCholesterolCholest-4-en-3-oneCholesterol Oxidase (Rhodococcus sp.), Petroleum ether/water92599.78High selectivity and purity, environmentally friendly.[2]Requires specific enzyme and biphasic system, may be less scalable for some labs.[2]
Hydrogenation Methods
Catalytic HydrogenationCholest-4-en-3-one5α-Cholestan-3-oneUrushibara Nickel A, Cyclohexane (B81311), H₂ (high pressure)High3HighHigh stereoselectivity for the α-isomer.Requires high-pressure hydrogenation apparatus.
Catalytic Transfer HydrogenationCholest-4-en-3-one5β-Cholestan-3-ols (precursor)Raney Nickel, IsopropanolHigh-HighAvoids high-pressure H₂, proceeds to the alcohol which is then oxidized.Two-step process from the enone to the final ketone.
Enzymatic ReductionCholest-4-en-3-one5β-Cholestan-3-one3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1), NADPH--HighHigh stereoselectivity for the β-isomer, mild conditions.[3]Requires specific enzyme and cofactor, primarily for biological studies.[3]

*Note: The yields for Jones and PCC oxidations are reported for the formation of cholest-4-en-3,6-dione from cholesterol, indicating potential side reactions and lower selectivity for the desired cholest-4-en-3-one. One study reported a 47% yield of cholest-4-en-3-one with 40% of the dione byproduct for the Jones oxidation.

Experimental Protocols

Detailed methodologies for the key synthesis steps are provided below.

Oppenauer Oxidation of Cholesterol to Cholest-4-en-3-one

This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p.195 (1963).

Materials:

  • Cholesterol (100 g, 0.26 mole)

  • Cyclohexanone (500 ml)

  • Toluene (2 L, sulfur-free)

  • Aluminum isopropoxide (28 g, 0.14 mole)

  • Saturated aqueous solution of potassium-sodium tartrate

  • Chloroform (B151607)

  • Methanol (B129727)

  • Anhydrous magnesium sulfate

Procedure:

  • A 5-L three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a take-off reflux condenser. 2 L of toluene is added to the flask.

  • Approximately 200 ml of toluene is distilled to dry the system.

  • Cholesterol (100 g) and cyclohexanone (500 ml) are added to the flask. An additional 50 ml of toluene is distilled.

  • A solution of aluminum isopropoxide (28 g) in 400 ml of dry toluene is added dropwise over 30 minutes while simultaneously distilling toluene from the reaction mixture.

  • An additional 300 ml of toluene is distilled, and the reaction mixture is allowed to cool to room temperature.

  • 400 ml of a saturated aqueous solution of potassium-sodium tartrate is added to the mixture.

  • The mixture is steam-distilled until about 6 L of distillate has been collected.

  • The residue is cooled and extracted with chloroform. The combined chloroform extracts are washed with water and dried over anhydrous magnesium sulfate.

  • The chloroform is removed under reduced pressure. The resulting oil is dissolved in hot methanol and allowed to crystallize.

  • The crystalline product is collected by suction filtration, washed with cold methanol, and dried to yield 81–93 g (81–93%) of cholest-4-en-3-one.[4]

Jones Oxidation of Cholesterol

This method is known to produce a mixture of cholest-4-en-3-one and cholest-4-en-3,6-dione.[1]

Materials:

  • Cholesterol (2 g)

  • Acetone (250 ml)

  • Jones reagent (Chromic acid and sulfuric acid in water)

  • Methanol

Procedure:

  • Cholesterol (2 g) is dissolved in acetone (250 ml) and cooled to 0°C.

  • Jones reagent is added dropwise with stirring until a persistent orange color is observed.

  • The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with methanol.

  • The solvent is removed under vacuum, and the products are separated and purified, yielding a mixture of cholest-4-en-3-one and cholest-4-en-3,6-dione.[1]

PCC Oxidation of Cholesterol

This method has been reported to yield primarily cholest-4-en-3,6-dione.[1]

Materials:

  • Cholesterol (5 g)

  • Anhydrous dichloromethane (50 ml)

  • Pyridinium chlorochromate (PCC) (8.34 g initially, then 4.2 g)

  • Anhydrous ether

Procedure:

  • Cholesterol (5 g) is dissolved in anhydrous dichloromethane (50 ml).

  • PCC (8.34 g) is added, and the mixture is stirred at room temperature for 3 days.

  • An additional 4.2 g of PCC is added, and stirring is continued for another day.

  • 150 ml of anhydrous ether is added for extraction.

  • The organic phase is concentrated, and the product is purified to yield cholest-4-en-3,6-dione (72% yield).[1]

Catalytic Hydrogenation of Cholest-4-en-3-one to 5α-Cholestan-3-one

This procedure is adapted from a study on the stereoselective hydrogenation of steroidal ketones.

Materials:

  • Cholest-4-en-3-one

  • Urushibara Nickel A (U-Ni-A) catalyst

  • Cyclohexane

  • High-pressure hydrogenation apparatus

Procedure:

  • Cholest-4-en-3-one is dissolved in cyclohexane in a high-pressure autoclave.

  • The U-Ni-A catalyst is added to the solution.

  • The autoclave is sealed and pressurized with hydrogen gas.

  • The reaction is stirred at a controlled temperature for approximately 3 hours.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is evaporated to yield 5α-cholestan-3-one.

Reaction Workflows and Mechanisms

The following diagrams illustrate the overall synthetic pathways and the mechanisms of the key oxidation reactions.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_hydrogenation Step 2: Hydrogenation Cholesterol Cholesterol Oppenauer Oppenauer Oxidation Jones Jones Oxidation PCC PCC Oxidation Enzymatic Enzymatic Oxidation Cholestenone Cholest-4-en-3-one Catalytic_a Catalytic Hydrogenation (e.g., U-Ni-A) Catalytic_b Catalytic Transfer Hydrogenation Enzymatic_red Enzymatic Reduction Cholestanone_a 5α-Cholestan-3-one Cholestanone_b 5β-Cholestan-3-one Oppenauer->Cholestenone Jones->Cholestenone PCC->Cholestenone Enzymatic->Cholestenone Catalytic_a->Cholestanone_a Catalytic_b->Cholestanone_b Enzymatic_red->Cholestanone_b

Fig. 1: Overall synthesis workflow for this compound isomers.

Oppenauer_Mechanism cluster_0 Oppenauer Oxidation Mechanism Alcohol Secondary Alcohol (Cholesterol) Complex Aluminum-Alkoxide Complex Alcohol->Complex + Al(O-iPr)₃ Al_isopropoxide Al(O-iPr)₃ Transition_State Six-membered Transition State Complex->Transition_State Acetone Acetone (Hydride Acceptor) Acetone->Transition_State Ketone Ketone (Cholest-4-en-3-one) Transition_State->Ketone Hydride Transfer Isopropanol Isopropanol Transition_State->Isopropanol

Fig. 2: Mechanism of the Oppenauer oxidation.

Jones_Mechanism cluster_1 Jones Oxidation Mechanism Alcohol Secondary Alcohol (Cholesterol) Chromate_Ester Chromate Ester Alcohol->Chromate_Ester + H₂CrO₄ Chromic_Acid H₂CrO₄ Ketone Ketone (Cholest-4-en-3-one) Chromate_Ester->Ketone Elimination Cr_IV Cr(IV) species Chromate_Ester->Cr_IV Water H₂O (Base) Water->Ketone Abstracts proton

Fig. 3: Mechanism of the Jones oxidation.

Conclusion

The choice of synthesis method for this compound depends critically on the desired yield, purity, and stereochemistry, as well as the available laboratory equipment and tolerance for hazardous reagents. For the initial oxidation of cholesterol, the Oppenauer oxidation offers a high-yield and reliable route to cholest-4-en-3-one. While enzymatic oxidation provides excellent purity and selectivity, its scalability may be a concern for some applications. The Jones and PCC oxidations are less selective, often leading to the formation of a dione byproduct, and involve toxic chromium reagents.

For the subsequent hydrogenation of cholest-4-en-3-one, catalytic hydrogenation with specific catalysts like Urushibara Nickel A allows for the stereoselective synthesis of 5α-cholestan-3-one. If the 5β-isomer is the target, enzymatic reduction or a catalytic transfer hydrogenation followed by oxidation of the resulting alcohol are viable routes. Researchers should carefully consider these factors to select the most appropriate and efficient method for their specific synthetic goals.

References

Confirming the Structure of Cholestan-3-one Derivatives Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of steroidal compounds, including the versatile cholestan-3-one scaffold. This guide provides a comparative analysis of NMR data for various this compound derivatives, supported by detailed experimental protocols, to aid in the unambiguous confirmation of their chemical structures.

The precise stereochemistry and substitution patterns of this compound derivatives are critical determinants of their biological activity. NMR spectroscopy, through the analysis of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs), offers a powerful method to define these structural features. This guide will focus on the key diagnostic NMR signals in the 1H and 13C spectra that differentiate various isomers and substituted analogues of this compound.

Distinguishing 5α and 5β Stereoisomers

A fundamental application of NMR in cholestane (B1235564) chemistry is the determination of the A/B ring junction stereochemistry. The 5α- and 5β-cholestan-3-one isomers exhibit distinct NMR spectral features, particularly in the 13C spectrum. The chemical shift of the C-19 methyl carbon is highly sensitive to the stereochemistry at the A/B ring junction, differing by 11–12 ppm between the 5α and 5β isomers.

Comparative NMR Data for this compound Derivatives

The following tables summarize the key 1H and 13C NMR chemical shifts for 5α-cholestan-3-one, 5β-cholestan-3-one, and a representative A-ring substituted derivative, 2α-bromo-5α-cholestan-3-one. These data serve as a reference for the structural confirmation of related compounds.

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl3

Proton5α-Cholestan-3-one5β-Cholestan-3-one2α-Bromo-5α-cholestan-3-one
H-1α~2.0-2.1~2.2-2.3-
H-1β~1.2-1.3~1.5-1.6-
H-2α~2.4-2.5~2.3-2.4-
H-2β~2.2-2.3~2.5-2.6~4.5 (dd)
H-4α~2.3-2.4~2.8-2.9~3.1-3.2
H-4β~1.8-1.9~2.2-2.3~2.4-2.5
H-5α~1.1-1.2-~1.3-1.4
H-5β-~2.1-2.2-
C-18-H3~0.67~0.66~0.68
C-19-H3~1.02~1.05~1.08

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is compiled from various sources.

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl3

Carbon5α-Cholestan-3-one[1]5β-Cholestan-3-one2α-Bromo-5α-cholestan-3-one
C-138.237.847.6
C-238.638.352.1
C-3211.9212.0204.5
C-444.742.946.1
C-546.642.946.3
C-1035.636.135.4
C-1912.124.212.3

Note: The significant downfield shift of C-19 in 5β-cholestan-3-one is a key diagnostic feature.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis of well-defined this compound derivatives for NMR analysis.

Synthesis of 5α-Cholestan-3-one

A common route to 5α-cholestan-3-one involves the oxidation of cholesterol to cholest-5-en-3-one, followed by stereoselective catalytic hydrogenation.

Synthesis of 2α-Bromo-5α-cholestan-3-one[1]

Materials:

  • 5α-cholestan-3-one (50 g)

  • Acetic acid (800 ml)

  • Ether (5000 ml)

  • Hydrobromic acid in acetic acid (37% strength, 1 ml)

  • Bromine (22 g)

  • Methylene (B1212753) chloride

  • Sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve 50 g of 5α-cholestan-3-one in a mixture of 750 ml of acetic acid and 5000 ml of ether.

  • Add 1 ml of hydrobromic acid in acetic acid (37% strength) to the solution.

  • Gradually add a solution of 22 g of bromine in 50 ml of acetic acid dropwise to the steroid solution.

  • Stir the mixture for an additional 30 minutes after the addition is complete.

  • Dilute the reaction mixture with methylene chloride.

  • Wash the organic layer successively with water, sodium bicarbonate solution, and water.

  • Dry the organic layer and evaporate the solvent to obtain crude 2α-bromo-5α-cholestan-3-one.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for confirming the structure of a synthesized this compound derivative using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Start Starting Material (e.g., Cholesterol) Reaction Chemical Transformation (e.g., Oxidation, Bromination) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification SamplePrep Sample Preparation (Dissolution in CDCl3) Purification->SamplePrep Pure Derivative Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants) Processing->Assignment Processed Spectra Comparison Comparison with Reference Data Assignment->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Workflow for structural confirmation.

Logical Relationship in Spectral Interpretation

The interpretation of NMR spectra to deduce the structure of a this compound derivative follows a logical progression, integrating data from various NMR experiments.

G H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct H-C Correlation HMBC HMBC H1_NMR->HMBC Long-Range H-C Correlation C13_NMR 13C NMR C13_NMR->HSQC Direct C-H Correlation C13_NMR->HMBC Long-Range C-H Correlation Structure Confirmed Structure COSY->Structure Proton Skeleton HSQC->Structure Direct Connections HMBC->Structure Molecular Framework

Integration of NMR experiments.

By systematically applying these synthetic and spectroscopic methodologies, researchers can confidently determine the precise structures of novel this compound derivatives, paving the way for a deeper understanding of their structure-activity relationships.

References

Inter-laboratory Validation of a Cholestan-3-one Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of Cholestan-3-one: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct inter-laboratory validation studies for this compound, this guide draws upon validated methods for structurally analogous compounds, such as Cholesta-4,7-dien-3-one and other steroidal ketones. The principles and data presented are readily adaptable for establishing a robust and reproducible analytical method for this compound.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is determined by its ability to be accurate, precise, sensitive, and specific. The following table summarizes the typical performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of steroidal ketones, which can be considered indicative for the analysis of this compound.

ParameterLC-MS/MS MethodGC-MS MethodConsiderations for this compound
Analyte Cholesta-4,7-dien-3-one / 7α-hydroxy-4-cholesten-3-oneSteroidal Ketones (general)This compound is structurally similar, suggesting comparable method performance.
Instrumentation Triple Quadrupole Mass SpectrometerGas Chromatograph with Mass SpectrometerBoth offer high sensitivity and selectivity.[1][2]
Linearity (r²) > 0.99[3]> 0.99A strong linear relationship between concentration and response is crucial for accurate quantification.
Lower Limit of Quantification (LLOQ) ~0.3 - 0.5 ng/mL[4]~1 ng/mLLC-MS/MS generally offers slightly better sensitivity for these types of molecules without derivatization.
Intra-day Precision (%CV) < 15%< 15%Measures the precision of the method within a single day's run.
Inter-day Precision (%CV) < 15%< 15%Assesses the precision of the method across different days.
Accuracy (Recovery %) 85 - 115%85 - 115%Indicates how close the measured value is to the true value.
Matrix Effects Thorough evaluation is crucial to ensure accuracy.[3]Can be significant; often mitigated by derivatization and robust cleanup.Biological samples are complex, and matrix components can interfere with analysis.
Derivatization Not typically required.Often necessary to improve volatility and thermal stability.[5][6]Derivatization adds a step to the workflow but can improve chromatographic performance for GC-MS.

Experimental Protocols: A Step-by-Step Approach

Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are generalized methodologies for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method Protocol

This method is advantageous due to its high sensitivity and specificity without the need for derivatization.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) with 2% formic acid and an internal standard).

    • Vortex mix for 1 minute to ensure thorough protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • HPLC System: A system capable of binary gradient elution.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration phase.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Ion Transitions: Specific precursor and product ions for this compound and the internal standard would need to be optimized.

GC-MS Method Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For steroidal ketones like this compound, derivatization is often required.

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization agent (e.g., MSTFA/NH4I/dithioerythritol) and heat to form a volatile derivative.[7]

  • Chromatographic Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A capillary column suitable for steroid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.

    • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

    • Monitored Ions: Specific ions characteristic of the derivatized this compound and internal standard are monitored.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS_PP Add Internal Standard & Protein Precipitation Solution Sample->Add_IS_PP Vortex Vortex Mix Add_IS_PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS_LLE Add Internal Standard & Perform LLE Sample->Add_IS_LLE Evaporate Evaporate to Dryness Add_IS_LLE->Evaporate Derivatize Derivatization Evaporate->Derivatize GC GC Separation Derivatize->GC MS MS Detection (SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Analytical Workflow

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices.

  • LC-MS/MS is often preferred for its high sensitivity, high throughput, and the ability to analyze the compound in its native form without derivatization. This simplifies the sample preparation process and reduces potential sources of variability.

  • GC-MS is a well-established and cost-effective technique. While it often requires a derivatization step for steroidal ketones, this can lead to excellent chromatographic resolution and high sensitivity.

The choice between these methods will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. For an inter-laboratory validation study, it is crucial to have a clearly defined and standardized protocol for sample preparation, instrument calibration, and data analysis to ensure consistency and comparability of results across different sites. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the reliability of the analytical data.

References

A Comparative Analysis of Cholestan-3-one and Olesoxime on Neuromuscular Junction Function

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Neuropharmacology and Drug Development

The neuromuscular junction (NMJ) serves as the critical synapse for motor neuron communication with skeletal muscle fibers, and its dysfunction is a hallmark of numerous debilitating neurodegenerative diseases. Consequently, therapeutic agents that can preserve or enhance NMJ integrity and function are of significant interest. This guide provides a comparative analysis of two such agents, Cholestan-3-one and olesoxime (B7910238), based on available experimental data. Both are cholesterol-related molecules, yet they exhibit markedly different, often opposing, effects on the synaptic vesicle cycle and neurotransmitter release at the presynaptic terminal.

Comparative Analysis of Preclinical Data

Experimental evidence, primarily from ex vivo studies on amphibian and murine neuromuscular junctions, reveals a stark contrast in the pharmacological effects of olesoxime and this compound. Olesoxime generally acts as a potentiator of synaptic transmission, particularly under high-frequency stimulation, whereas this compound acts as an inhibitor.

ParameterOlesoximeThis compoundSource
Evoked Neurotransmitter Release (Single Stimulus) Slightly increasedReduced[1]
Synaptic Depression (High-Frequency Stimulation) Significantly reducedIncreased depression of EPC amplitude[1][2]
Synaptic Vesicle Pool Size Increased number of vesicles in exo-endocytosisReduced number of vesicles actively recruited[1][2]
Synaptic Vesicle Recycling Rate IncreasedNo change[1]
Spontaneous Neurotransmitter Release (MEPPs) No significant effect reportedNo impact on amplitude or frequency[2]
Effect on Lipid Raft Stability Increased stability (increased CTxB staining)Decreased stability (reduced CTxB staining)[1]

EPC: End-plate Current; MEPP: Miniature End-plate Potential; CTxB: Cholera toxin B-subunit (a marker for lipid rafts).

Mechanisms of Action: Divergent Pathways

The distinct effects of these two structurally similar oxysterols stem from their different molecular targets and mechanisms of action.

Olesoxime: A Mitochondrial Stabilizer

Olesoxime is a cholesterol-like compound that exerts its neuroprotective effects by targeting the mitochondria.[3][4][5] It interacts with components of the mitochondrial permeability transition pore (mPTP), a channel whose opening can lead to cell death.[5][6] Specifically, olesoxime binds to the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[5][6] By stabilizing these components, olesoxime helps to preserve mitochondrial integrity and function, which is crucial for the high energy demands of the presynaptic terminal, thereby supporting sustained neurotransmitter release and vesicle recycling.[3][5]

olesoxime_pathway Olesoxime Signaling Pathway cluster_mito Outer Mitochondrial Membrane Olesoxime Olesoxime VDAC VDAC Olesoxime->VDAC binds TSPO TSPO Olesoxime->TSPO binds Mitochondrion Mitochondrion mPTP mPTP Opening VDAC->mPTP inhibits TSPO->mPTP inhibits Mito_Integrity Mitochondrial Integrity & Function mPTP->Mito_Integrity ATP_Production ATP Production Mito_Integrity->ATP_Production NMJ_Function Enhanced NMJ Function ATP_Production->NMJ_Function supports cholestan3one_pathway This compound Signaling Pathway cluster_membrane Membrane Microdomain Cholestan3one This compound LipidRafts Lipid Raft Integrity Cholestan3one->LipidRafts disrupts Membrane Presynaptic Membrane Vesicle_Machinery Vesicle Docking/Fusion Machinery LipidRafts->Vesicle_Machinery organizes Exocytosis Synaptic Vesicle Exocytosis Vesicle_Machinery->Exocytosis Neurotransmission Reduced Neurotransmission Exocytosis->Neurotransmission experimental_workflow General Experimental Workflow cluster_ephys Electrophysiology cluster_fm Fluorescence Microscopy Prep 1. Nerve-Muscle Preparation Ephys_Rec 2a. Intracellular Recording Prep->Ephys_Rec FM_Load 2b. FM Dye Loading Prep->FM_Load Stim_Nerve 3. Nerve Stimulation Ephys_Rec->Stim_Nerve Ephys_Data 4a. Record EPPs/MEPPs Stim_Nerve->Ephys_Data FM_Destain 4b. Stimulate & Image Destaining FM_Load->FM_Destain FM_Data 5. Analyze Fluorescence Change FM_Destain->FM_Data

References

Safety Operating Guide

Navigating the Disposal of Cholestan-3-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount for ensuring personal safety and environmental protection. This guide provides detailed disposal procedures for Cholestan-3-one, drawing from safety data sheets of the compound and its structural analogs. It is crucial to handle this compound with the understanding that it should be treated as a chemical waste product and managed in accordance with institutional, local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Inspect gloves for integrity before use. Employ proper glove removal techniques to prevent skin contact.[1]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Lab Coat: A standard laboratory coat should be worn.[1]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

In Case of a Spill:

  • Avoid the generation of dust.[1]

  • Ventilate the area of the spill.[1]

  • Carefully sweep up the solid material.[1]

  • Place the collected material into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol

The following protocol is based on best practices for the disposal of chemical compounds of this nature. Always prioritize your institution's specific waste disposal guidelines.

  • Waste Identification and Segregation:

    • Treat this compound as a chemical waste product.[2]

    • Do not mix this compound waste with other chemical waste to avoid unforeseen reactions.[1][2] Keep it segregated from incompatible materials, especially strong oxidizing agents.[2]

  • Containerization:

    • Whenever possible, leave the chemical in its original container to ensure it is clearly labeled.[1]

    • If transferring to a new container, use a dedicated, properly labeled, and sealable container.[2] The container must be in good condition, free of leaks or cracks.[2]

  • Labeling:

    • Ensure the waste container is clearly and accurately labeled with the chemical name "this compound" and any known hazards.[1] The label should also include the date when waste accumulation began.[2]

  • Waste Collection:

    • Solid Waste: Place the container with solid this compound into a larger, compatible container designated for chemical waste.[1]

    • Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated (e.g., gloves, weighing paper) should also be placed in a designated chemical waste container.[1]

  • Professional Disposal:

    • Arrange for disposal with a licensed and qualified hazardous waste disposal company.[1]

    • Provide the disposal company with all available safety information for this compound.[1]

Summary of Safety and Handling Data

ParameterInformationSource
Appearance White crystalline powder[2]
Stability Stable under normal conditions[2]
Incompatible Materials Strong oxidizing agents[2][3]
Primary Hazard Not classified as hazardous, but should be handled with care as a chemical waste product.[2][3]
Personal Protective Equipment Safety glasses/goggles, lab coat, chemical-resistant gloves.[1][2]
Spill Procedure Avoid dust generation, ventilate, sweep up, and place in a labeled container for disposal.[1]

Experimental Protocols

The reviewed safety data sheets and disposal guides do not cite specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is the collection and disposal of the chemical waste through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Cholestan_3_one_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Other Waste (Especially Oxidizing Agents) ppe->segregate containerize Place in a Labeled, Sealable Container segregate->containerize label Label Container: 'this compound Waste' + Date containerize->label store Store in Designated Chemical Waste Area label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact provide_info Provide Safety Information to Disposal Company contact->provide_info end End: Proper Disposal provide_info->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cholestan-3-one. The following procedures are based on established best practices for handling laboratory chemicals, especially where toxicological data is limited.

Hazard Assessment

While some safety data sheets (SDS) do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential for irritation and other health effects.[1][2] The toxicological properties of this substance have not been fully investigated.[2] Therefore, a cautious approach is essential. One safety data sheet for a related compound, 4-Cholesten-3-one, indicates it may cause long-lasting harmful effects to aquatic life.[3]

Potential Health Effects:

  • Skin Contact: May result in irritation, characterized by itching, scaling, reddening, or blistering.[2][3]

  • Eye Contact: May cause redness, pain, or irritation.[2][3]

  • Inhalation: May lead to irritation of the respiratory system.[2][3]

  • Ingestion: May cause gastrointestinal irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The required level of protection depends on the specific task being performed.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or chemical splash goggles.[4]Nitrile gloves (inspect prior to use).[4]Laboratory coat.[4]Recommended to handle in a chemical fume hood. If not possible, an N95 respirator may be considered.[4]
Handling Open Containers Chemical splash goggles.[4]Nitrile gloves (inspect prior to use).[4]Laboratory coat.[4]Work in a certified chemical fume hood.[4]
Cleaning Spills Chemical splash goggles and a face shield.[4]Heavy-duty nitrile or butyl rubber gloves.[4]Chemical-resistant apron or coveralls over a laboratory coat.[4]An air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[4]
Waste Disposal Safety glasses with side shields or chemical splash goggles.[4][5]Nitrile gloves.[4][5]Laboratory coat.[4][5]Not generally required if handling sealed waste containers.[4]

Operational and Disposal Plans

Safe Handling Protocol (Step-by-Step)

  • Preparation and Inspection:

    • Before starting any work, ensure that a safety shower and an eyewash fountain are readily accessible.[3]

    • Work in a well-ventilated area, preferably a certified chemical fume hood.[1][4]

    • Inspect all PPE for integrity before use, particularly gloves.[5]

    • Verify that the container of this compound is intact and properly labeled.

  • Handling the Compound:

    • Avoid generating dust when handling the solid powder.[1][6]

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling the product.[2][3]

Spill Response

  • Immediate Actions:

    • Evacuate unprotected personnel from the area.

    • Ensure adequate ventilation.[3]

    • Remove all sources of ignition.[3]

  • Containment and Cleanup:

    • Wear the appropriate PPE for cleaning spills as detailed in the table above.

    • Carefully sweep up, vacuum, or absorb the spilled material with an inert substance.[3]

    • Place the collected material into a suitable, labeled container for disposal.[3][6]

Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[3]

  • Waste Collection:

    • Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

    • Do not mix this compound waste with other chemical waste streams.[5]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[7]

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and qualified hazardous waste disposal company.[5]

    • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[3][8]

Emergency First Aid Procedures

In case of exposure, follow these immediate steps and seek medical attention.

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Prepare Solutions prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_dispose Segregate and Label Waste cleanup_decon->cleanup_dispose dispose_store Store Waste Securely cleanup_dispose->dispose_store Ready for Disposal dispose_professional Arrange for Professional Disposal dispose_store->dispose_professional

Caption: Workflow for Handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。